molecular formula C27H46O B1366941 Cholesterol-13C2 CAS No. 78887-48-6

Cholesterol-13C2

Número de catálogo: B1366941
Número CAS: 78887-48-6
Peso molecular: 388.6 g/mol
Clave InChI: HVYWMOMLDIMFJA-WKKCFSIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cholesterol-13C2 is a useful research compound. Its molecular formula is C27H46O and its molecular weight is 388.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i17+1,21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYWMOMLDIMFJA-WKKCFSIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[13C@@H]([13CH2]4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00486648
Record name Cholesterol-3,4-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78887-48-6
Record name Cholesterol-3,4-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cholesterol-13C2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides a comprehensive overview of Cholesterol-3,4-13C2, a stable isotope-labeled form of cholesterol. It is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their studies. This document details its chemical structure, physicochemical properties, and applications, with a focus on its use in metabolic research and as an internal standard.

Chemical Structure and Properties

Cholesterol-13C2 is a synthetically modified cholesterol molecule where two carbon atoms, specifically at the 3rd and 4th positions of the steroid nucleus, are replaced with the stable heavy isotope of carbon, ¹³C.[1][2][3][4] This isotopic labeling increases the molecular weight of the molecule by two mass units compared to its unlabeled counterpart, allowing for its differentiation and quantification in mass spectrometry-based analyses.[3]

The IUPAC name for Cholesterol-3,4-13C2 is (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, with the understanding that the carbon atoms at positions 3 and 4 are ¹³C.[1][2]

Key Structural Features:

  • Steroid Nucleus: A tetracyclic structure characteristic of all sterols.

  • Isotopic Labels: Two ¹³C atoms at the C-3 and C-4 positions.

  • Hydroxyl Group: A hydroxyl (-OH) group at the C-3 position.

  • Alkyl Side Chain: An eight-carbon branched side chain at the C-17 position.

The isomeric SMILES representation of Cholesterol-3,4-13C2 is: C--INVALID-LINK--C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--O)C)C.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for Cholesterol-3,4-13C2.

PropertyValueReference(s)
CAS Number 78887-48-6[1][5]
Molecular Formula ¹³C₂C₂₅H₄₆O[3]
Molecular Weight 388.64 g/mol [3]
Exact Mass 388.361575757 Da[1]
Isotopic Purity ≥99 atom % ¹³C[3]
Mass Shift M+2[3]
Melting Point 147-149 °C[3]
Optical Activity [α]20/D -40°, c = 2 in chloroform[3]
Form Solid[3]

Applications in Research

This compound is a valuable tool in various research fields, primarily due to its properties as a stable isotope tracer.[5] It is not radioactive, making it safer to handle and suitable for in vivo studies in humans.[6]

Primary applications include:

  • Metabolic Studies: As a tracer to investigate cholesterol metabolism, biosynthesis, and transport in both in vitro and in vivo models.[6][7][8]

  • Internal Standard: For the quantification of cholesterol and its metabolites in biological samples using mass spectrometry techniques like GC-MS or LC-MS.[9][10] Deuterium-labeled cholesterol (Cholesterol-d7) is also commonly used for this purpose.[9][11][12][13]

  • Drug Development: To study the effects of drug candidates on cholesterol pathways.

  • Clinical Diagnostics: In the development of diagnostic methods for disorders related to cholesterol metabolism.

Experimental Protocols

While the specific synthesis of this compound is a complex process often considered proprietary, its application in research follows established methodologies. Below is a generalized protocol for using this compound as a tracer to study cholesterol biosynthesis in cultured cells, adapted from studies on hepatocellular carcinoma.[7][8]

General Protocol: Tracing Cholesterol Biosynthesis in Cultured Cells

This protocol outlines the key steps for tracking the incorporation of a ¹³C-labeled precursor into newly synthesized cholesterol.

1. Cell Preparation and Incubation:

  • Culture cells of interest (e.g., cancer cell lines) to the desired confluency in standard culture medium.
  • Prepare a stock solution of the ¹³C-labeled precursor (e.g., [¹³C]-acetate or [¹³C]-glucose) in a suitable solvent.
  • Replace the standard culture medium with a medium containing the ¹³C-labeled precursor at a predetermined concentration.
  • Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled precursor into cholesterol.

2. Cell Homogenization and Lipid Extraction:

  • After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any remaining labeled precursor.
  • Harvest the cells and homogenize them to disrupt the cell membranes and release the intracellular contents.
  • Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure, to isolate the total lipid fraction.

3. Saponification and Derivatization (Optional but Recommended):

  • To analyze free cholesterol, saponify the lipid extract to hydrolyze cholesteryl esters.
  • Derivatize the cholesterol sample (e.g., silylation) to improve its volatility and chromatographic properties for GC-MS analysis.

4. Mass Spectrometry Analysis:

  • Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Set the mass spectrometer to monitor for the molecular ions of both unlabeled cholesterol and ¹³C-labeled cholesterol.
  • The detection of ions corresponding to the mass of this compound (or other isotopologues depending on the precursor) confirms its de novo synthesis.

5. Data Analysis and Quantification:

  • Quantify the amount of newly synthesized cholesterol by comparing the peak areas of the labeled and unlabeled cholesterol.
  • Use this compound as an internal standard for absolute quantification by spiking it into the sample before extraction.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments utilizing this compound.

Cholesterol_Tracer_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Plate Cells B Incubate with 13C-labeled precursor A->B C Harvest & Lyse Cells B->C D Lipid Extraction C->D E Saponification & Derivatization D->E F GC-MS or LC-MS Analysis E->F G Data Interpretation F->G

Experimental workflow for a cholesterol biosynthesis tracer study.

Internal_Standard_Workflow A Biological Sample (e.g., Plasma, Tissue) B Spike with known amount of this compound A->B C Lipid Extraction & Sample Cleanup B->C D LC-MS/MS Analysis C->D E Quantification of Endogenous Cholesterol (Ratio of unlabeled to labeled) D->E

Workflow for using this compound as an internal standard.

References

Synthesis and Biosynthesis of ¹³C Labeled Cholesterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and biosynthesis of ¹³C labeled cholesterol. Stable isotope-labeled cholesterol is an invaluable tool in metabolic research, drug development, and clinical diagnostics, enabling precise tracing and quantification of cholesterol metabolism and transport. This document details both chemical and biological approaches to obtaining ¹³C labeled cholesterol, presenting quantitative data, experimental protocols, and pathway visualizations to aid researchers in selecting and implementing the most suitable method for their applications.

Chemical Synthesis of ¹³C Labeled Cholesterol

The total chemical synthesis of cholesterol is a landmark achievement in organic chemistry, historically significant for its complexity. While biosynthetic methods are now more common for producing isotopically labeled cholesterol, understanding the chemical synthesis routes provides insight into the molecule's structure and reactivity. The two most renowned total syntheses were accomplished by the groups of Robert Burns Woodward and Robert Robinson.

More recently, semi-synthetic approaches have been developed to introduce ¹³C labels into the cholesterol backbone, offering a more practical alternative to total synthesis for specific labeling patterns.

Total Synthesis Approaches

The total synthesis of cholesterol is a multi-step process involving the meticulous construction of the tetracyclic steroid nucleus and the stereospecific introduction of its numerous chiral centers. The landmark syntheses by Woodward and Robinson, while not practical for routine ¹³C labeling, established the foundation for steroid chemistry.

A general workflow for such a synthesis involves the sequential construction of the A, B, C, and D rings of the steroid nucleus, followed by the addition of the side chain. The incorporation of ¹³C isotopes would necessitate the use of ¹³C-labeled starting materials or reagents at specific steps in the synthesis. For instance, ¹³C-labeled Grignard reagents or Wittig reagents could be used to introduce labeled carbon atoms into the side chain or the steroid core.

Logical Workflow for Total Synthesis of Cholesterol

Start Simple Organic Precursors A Ring A Construction Start->A Multiple Steps B Ring B Construction A->B Multiple Steps C Ring C Construction B->C Multiple Steps D Ring D Construction C->D Multiple Steps SideChain Side Chain Addition D->SideChain Multiple Steps Cholesterol Cholesterol SideChain->Cholesterol Final Modifications

Caption: Generalized workflow for the total chemical synthesis of cholesterol.

Semi-Synthesis of Cholesterol-3,4-¹³C₂

A more recent and practical approach involves the semi-synthesis of ¹³C labeled cholesterol from a readily available steroid precursor. An example is the synthesis of cholesterol-3,4-¹³C₂ from 4-cholesten-3-one (B1668897) and ¹³C-labeled phenyl acetate (B1210297).

Experimental Protocol: Semi-synthesis of Cholesterol-3,4-¹³C₂

  • Ring Opening of 4-cholesten-3-one: 4-cholesten-3-one is treated with potassium permanganate (B83412) and sodium periodate (B1199274) in a mixture of isopropanol (B130326) and water to yield a carboxylic acid intermediate via oxidative cleavage of the A-ring.

  • Ring Closure: The resulting carboxylic acid is reacted with acetate under reflux in a nitrogen atmosphere to produce a ring-closed carbonyl intermediate.

  • ¹³C Label Incorporation: The carbonyl intermediate is reacted with phenyl acetate-1,2-¹³C₂ in tetrahydrofuran (B95107) using sodium hydride as a catalyst to introduce the ¹³C labels.

  • Ring Reconstruction and Reduction: The labeled intermediate undergoes a series of reactions including carbon ring reconstruction, esterification, and reduction to yield the final product, cholesterol-3,4-¹³C₂.

  • Purification: The final product is purified by High-Performance Liquid Chromatography (HPLC).

Quantitative Data for Semi-synthesis of Cholesterol-3,4-¹³C₂

ParameterValueReference
Starting Materials4-cholesten-3-one, Phenyl acetate-1,2-¹³C₂
Overall Yield16.2% (based on ¹³C-labeled acetate)
Chemical Purity (HPLC)> 96%
Isotopic Abundance> 98% (atom ¹³C)

Biosynthesis of ¹³C Labeled Cholesterol

The biosynthesis of ¹³C labeled cholesterol using microorganisms, particularly genetically engineered yeast, has become the method of choice due to its efficiency, cost-effectiveness, and the ability to achieve high levels of isotopic enrichment. These methods typically involve feeding ¹³C-labeled precursors, such as glucose or acetate, to a yeast strain engineered to produce cholesterol instead of its native ergosterol.

Cholesterol Biosynthesis Pathway

cluster_precursors ¹³C-Labeled Precursors cluster_pathway Mevalonate Pathway Glucose ¹³C-Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Acetate ¹³C-Acetate Acetate->AcetylCoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP Multiple Steps Squalene Squalene IPP->Squalene Condensation Lanosterol Lanosterol Squalene->Lanosterol Cyclization Cholesterol ¹³C-Cholesterol Lanosterol->Cholesterol Multiple Steps

Caption: Simplified overview of the cholesterol biosynthesis pathway from labeled precursors.

Production in Genetically Engineered Saccharomyces cerevisiae

A commonly used method employs a genetically modified strain of Saccharomyces cerevisiae capable of producing cholesterol. This is achieved by feeding the yeast ¹³C-labeled precursors in the growth medium.

Experimental Protocol: Biosynthesis using ¹³C-Acetate

  • Strain and Culture Preparation: A genetically modified S. cerevisiae strain (e.g., RH6829) is streaked on YPD agar (B569324) plates and incubated until single colonies are visible.

  • Growth Medium: A production medium is prepared containing yeast nitrogen base, yeast extract, necessary amino acid supplements (e.g., uracil (B121893) and leucine), and the ¹³C-labeled precursor, such as [U-¹³C₂]sodium acetate. A dextrose solution is added after autoclaving.

  • Inoculation and Incubation: Single colonies are used to inoculate a starter culture, which is then transferred to the larger production culture. The culture is incubated at 30°C with shaking for 48-72 hours until confluent.

  • Harvesting and Extraction: The yeast cells are harvested by centrifugation. The cell pellet is then subjected to saponification to release the sterols. The sterols are extracted using an organic solvent like petroleum ether.

  • Purification: The crude extract is purified using preparative HPLC to yield >95% pure ¹³C-labeled cholesterol. The purified cholesterol is dried under reduced pressure and stored at -20°C.[1]

Experimental Workflow for Biosynthesis

Start Genetically Modified Yeast Strain Culture Culture in ¹³C-Labeled Medium Start->Culture Harvest Cell Harvesting Culture->Harvest Extract Saponification & Extraction Harvest->Extract Purify HPLC Purification Extract->Purify Product ¹³C-Labeled Cholesterol Purify->Product

Caption: General experimental workflow for the biosynthesis of ¹³C-labeled cholesterol.

Quantitative Data for Biosynthesis

The yield and isotopic enrichment of biosynthetically produced ¹³C-cholesterol can vary depending on the precursor used and the culture conditions.

Table of Quantitative Data for Biosynthetic Methods

¹³C PrecursorYeast StrainYield¹³C EnrichmentReference
[U-¹³C₆]GlucoseGenetically engineered yeast~1 mg per gram of glucose94% (uniform)
[1-¹³C₁]GlucoseGenetically engineered yeastNot specifiedMultiple non-vicinal positions
[2-¹³C₁]GlucoseGenetically engineered yeastNot specifiedMultiple non-vicinal positions
[1,2-¹³C₂]AcetateS. cerevisiae RH6829~30 mg from 0.9 g acetate72% (uniform)
[2-¹³C₁]AcetateS. cerevisiae RH6829~30 mg from 0.9 g acetate86% (skip-labeled)
[²H,¹³C]AcetateS. cerevisiae RH6827Not specified~85% ¹³C enrichment[2]

Conclusion

Both chemical synthesis and biosynthesis offer viable routes to obtain ¹³C labeled cholesterol. While total chemical synthesis provides the ultimate control over label placement, its complexity makes it less practical for routine use. Semi-synthetic methods offer a more accessible chemical approach for specific labeling patterns. Biosynthesis, particularly using genetically engineered yeast, has emerged as a highly efficient and cost-effective method for producing highly enriched, and in some cases uniformly labeled, ¹³C-cholesterol. The choice of method will depend on the specific research needs, including the desired labeling pattern, required yield, and available resources. The detailed protocols and quantitative data provided in this guide are intended to assist researchers in making an informed decision and successfully implementing the chosen method.

References

Physical and chemical properties of Cholesterol-13C2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cholesterol-13C2

Introduction: this compound is a stable isotope-labeled version of cholesterol, a vital sterol in mammals that serves as a structural component of cell membranes and a precursor for steroid hormones, bile acids, and vitamin D.[1][2] In this compound, two carbon atoms are replaced with the heavy isotope ¹³C. This labeling makes it an invaluable tool for researchers, particularly in metabolic studies, as it can be distinguished from its unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3][4] This guide provides a comprehensive overview of the physical and chemical properties of Cholesterol-3,4-¹³C₂, its applications, and relevant experimental protocols.

Physical and Chemical Properties

The fundamental properties of Cholesterol-¹³C₂ are summarized below. This data is crucial for its proper handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₂₅¹³C₂H₄₆O[5][6]
Molecular Weight 388.64 g/mol [5][6][7][8]
CAS Number 78887-48-6[5][6][7]
Appearance White crystalline powder[2]
Melting Point 147-149 °C[6]
Boiling Point 360 °C (decomposes)[2]
Density 1.072 g/mL at 25°C
Solubility Ethanol: 5.56 mg/mL (ultrasonic)[5]
Optical Activity [α]20/D -40°, c = 2 in chloroform[6]
Isotopic Purity 99 atom % ¹³C[6]
Chemical Purity ≥98%[8]
Storage Conditions Freezer (-20°C), Protect from light[5][8][9]

Experimental Protocols and Applications

Cholesterol-¹³C₂ is primarily used as a tracer to study cholesterol metabolism and transport in various biological systems.[9][10] Its stability allows for long-term studies without the concerns associated with radioactive isotopes.[4]

General Workflow for Stable Isotope Tracing

Stable isotope-labeled compounds like Cholesterol-¹³C₂ are fundamental to metabolic flux analysis. The general process involves introducing the tracer into a biological system and monitoring its incorporation into downstream metabolites. This allows for the quantification of metabolic pathway activity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Introduce Tracer via Incubation/Infusion A->C B Culture Cells / Prepare Animal Model B->C D Collect Biological Samples at Time Points C->D Incubation Period E Metabolite Extraction (e.g., Lipid Extraction) D->E F Analytical Measurement (GC-MS, LC-MS, NMR) E->F G Data Analysis & Flux Calculation F->G

General workflow for a this compound tracing experiment.
Protocol: Tracking Cholesterol Biosynthesis in Cultured Cells

A key application is tracking the biosynthesis of cholesterol in cell cultures, such as in hepatocellular carcinoma (HCC) cells, to understand disease mechanisms.[11][12][13] The following protocol is a detailed methodology for such an experiment.

Objective: To quantify newly synthesized cholesterol in cultured cells using a ¹³C-labeled precursor like ¹³C-D-Glucose, which gets incorporated into cholesterol.

I. Cell Culture and Labeling

  • Seed cells (e.g., HCC cells) in culture dishes and allow them to adhere for approximately 12 hours.[11]

  • Replace the standard medium with a specialized medium containing the ¹³C tracer. For example, DMEM supplemented with D-Glucose (U-¹³C6, 99%).[11]

  • Incubate the cells in the labeling medium for a period ranging from 24 to 72 hours, allowing the ¹³C label to be incorporated into cellular metabolites, including cholesterol.[11]

II. Sample Collection and Preparation

  • After incubation, wash the cells with PBS and detach them using trypsin.[11]

  • Collect the cells by centrifugation at 1500 x g for 5 minutes.[11]

  • Wash the cell pellets twice with PBS to remove residual medium.[11]

  • Freeze-dry the cell pellets for approximately 2 days and record the dry mass. Store the dried pellets at -20°C until extraction.[11]

III. Lipid Extraction

  • Homogenize the dried cell pellets in a 0.01% Butylated hydroxytoluene (BHT) solution to prevent oxidation. Keep samples on ice.[11]

  • Perform a lipid extraction using a cold Folch solution (chloroform:methanol, 2:1 v/v).[11]

  • Vortex the samples and place them on a shaker for 30 minutes at 100-150 rpm.[11]

  • Centrifuge for 10 minutes at 3000 x g to separate the sample into two phases. The lower organic phase contains the lipids.[11]

IV. Analysis by Mass Spectrometry

  • The extracted lipids are then prepared for analysis.

  • Use a system like a Gas Chromatography-Isotope Ratio Mass Spectrometer (GC-IRMS) to separate and analyze the cholesterol.[11]

  • The mass spectrometer detects the mass difference between unlabeled cholesterol and the newly synthesized ¹³C-labeled cholesterol, allowing for quantification of cholesterol biosynthesis.[4][11]

Role in Metabolic Pathways

Cholesterol metabolism is a complex, tightly regulated process involving synthesis, transport, and conversion. Cholesterol-¹³C₂ serves as a tracer to investigate these pathways.[14][15] The diagram below illustrates the endogenous pathway, where the fate of labeled cholesterol can be tracked.

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Rate-Limiting Step) squalene Squalene mevalonate->squalene Multiple Steps cholesterol Liver Cholesterol (Pool includes this compound) squalene->cholesterol vldl VLDL cholesterol->vldl Packaged in Liver bile_acids Bile Acids cholesterol->bile_acids steroid_hormones Steroid Hormones cholesterol->steroid_hormones ldl LDL vldl->ldl In Circulation tissues Peripheral Tissues ldl->tissues Delivers Cholesterol hdl HDL (Reverse Transport) hdl->cholesterol Returns to Liver tissues->hdl

Endogenous cholesterol metabolism pathway.

Applications in Research:

  • Metabolic Flux Analysis: Quantifying the rate of cholesterol synthesis and turnover in various physiological and pathological states.[1]

  • Drug Development: Assessing the impact of new therapeutic agents on cholesterol metabolism.[16]

  • Clinical Mass Spectrometry: Used as an internal standard for the precise quantification of cholesterol levels in biological samples.[1][8]

  • Biomolecular NMR: Investigating the structure, dynamics, and interactions of cholesterol within lipid bilayers and with membrane proteins.[8][17]

References

An In-depth Technical Guide to Stable Isotope Labeling with Cholesterol-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of Cholesterol-13C2 as a stable isotope tracer in metabolic research and drug development.

Introduction to Stable Isotope Labeling with this compound

Stable isotope labeling is a powerful technique that utilizes non-radioactive isotopes to trace the metabolic fate of molecules in biological systems.[1][2] this compound is a form of cholesterol where two of the carbon atoms (¹²C) are replaced with the heavier, stable isotope, carbon-13 (¹³C).[3] This labeling does not significantly alter the biochemical properties of the cholesterol molecule, allowing it to be metabolized and transported through the same pathways as its unlabeled counterpart.[1] The key advantage of using stable isotopes like ¹³C is their safety, enabling studies in a wide range of subjects, including humans.[1]

The primary application of this compound is to serve as a tracer to quantitatively track the dynamics of cholesterol metabolism, including its absorption, synthesis, transport, and excretion.[1][4] By introducing a known amount of this compound into a biological system (in vitro or in vivo) and subsequently measuring its abundance and the abundance of its metabolites using mass spectrometry, researchers can gain detailed insights into the kinetics of these processes.[1][5] This methodology is invaluable for understanding the pathophysiology of cholesterol-related disorders and for elucidating the mechanism of action of novel therapeutic agents targeting cholesterol metabolism.[3]

Core Principles and Applications

The fundamental principle behind stable isotope labeling with this compound is the ability to distinguish the labeled cholesterol from the endogenous, unlabeled pool by its mass. This distinction is made possible through the use of highly sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Key applications of this compound in research and drug development include:

  • Metabolic Flux Analysis: Quantifying the rates of cholesterol absorption, synthesis, and turnover in various physiological and pathological states.

  • Reverse Cholesterol Transport (RCT) Studies: Tracing the movement of cholesterol from peripheral tissues back to the liver for excretion, a key process in preventing atherosclerosis.[6][7]

  • Mechanism of Action Studies for Novel Drugs: Determining how a therapeutic agent modulates specific pathways of cholesterol metabolism.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Using the tracer to understand the distribution and metabolic effects of a drug over time.[3]

Experimental Workflows and Methodologies

A typical experimental workflow for a stable isotope tracing study with this compound involves several key stages, from sample preparation to data analysis.

G cluster_prep Preparation cluster_admin Administration & Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis & Modeling prep_tracer This compound Tracer Preparation admin Tracer Administration (e.g., IV injection, cell media) prep_tracer->admin prep_system Cell Culture or In Vivo Model Preparation prep_system->admin incubation Incubation/ Time Course admin->incubation sampling Sample Collection (e.g., plasma, cells, feces) incubation->sampling extraction Lipid Extraction sampling->extraction analysis Mass Spectrometry Analysis (e.g., GC-MS, LC-MS) extraction->analysis modeling Kinetic Modeling and Data Interpretation analysis->modeling

Caption: General experimental workflow for this compound stable isotope tracing.

Detailed Experimental Protocols

This protocol is adapted from a study investigating the effect of a glucagon (B607659) receptor antagonist on cholesterol metabolism.[8]

1. Preparation of this compound for Intravenous Injection:

  • Prepare a stock solution of 3,4-¹³C₂-cholesterol.
  • For intravenous (IV) administration, the labeled cholesterol should be formulated in a suitable vehicle, such as a solution containing 0.5% methylcellulose.

2. Animal Handling and Dosing:

  • Use an appropriate mouse model (e.g., humanized glucagon receptor (hGCGR) mice).
  • Administer the this compound solution via IV injection at a specified dose (e.g., 15 mg/kg).
  • Simultaneously, an oral gavage of a different stable isotope-labeled cholesterol (e.g., D6-cholesterol) can be administered to assess absorption.

3. Sample Collection:

  • Collect blood samples at various time points post-injection (e.g., 24, 48, and 72 hours) to monitor the plasma concentration of the tracer.
  • Collect fecal samples over the study period to measure the excretion of the labeled cholesterol.

4. Sample Processing and Analysis:

  • Extract lipids from plasma and fecal samples.
  • Analyze the isotopic enrichment of cholesterol in the samples using LC-MS or GC-MS.
  • Calculate cholesterol absorption based on the ratio of the orally administered tracer to the intravenously administered tracer in the plasma.[8]
  • Determine cholesterol excretion by measuring the amount of ¹³C-labeled cholesterol in the feces.

This protocol is a conceptual adaptation for using this compound based on established methods for cholesterol efflux assays.[9][10]

1. Cell Culture and Labeling:

  • Plate cells (e.g., macrophages) in a suitable culture format (e.g., 12-well plates).
  • Prepare a labeling medium containing this compound. Due to its lipophilic nature, the labeled cholesterol should be complexed with a carrier molecule like methyl-β-cyclodextrin to facilitate its delivery to the cells in the aqueous culture medium.
  • Incubate the cells with the this compound labeling medium for a sufficient time to allow for cellular uptake and equilibration of the tracer (e.g., 24-48 hours).

2. Cholesterol Efflux:

  • After the labeling period, wash the cells to remove excess unincorporated tracer.
  • Incubate the cells with a serum-free medium containing a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).
  • Collect the medium and the cells at the end of the efflux period (e.g., 4-24 hours).

3. Sample Processing and Analysis:

  • Extract lipids from both the cells and the collected medium.
  • Derivatize the cholesterol to enhance its detection by mass spectrometry.
  • Quantify the amount of this compound in the cells and the medium using LC-MS/MS or GC-MS.
  • Calculate the percentage of cholesterol efflux as the amount of this compound in the medium divided by the total amount of this compound (in the medium + in the cells), multiplied by 100.

Data Presentation and Interpretation

Quantitative data from this compound tracing studies are typically presented in tables that summarize the kinetic parameters calculated from the isotopic enrichment data.

Table 1: Illustrative Data from an In Vivo Cholesterol Metabolism Study

ParameterControl GroupTreatment Group% Change
Plasma this compound Enrichment (APE at 24h) 0.0350.042+20%
Cholesterol Fractional Catabolic Rate (%/day) 30.5 ± 2.125.1 ± 1.8-17.7%
Cholesterol Production Rate (mg/kg/day) 15.2 ± 1.512.8 ± 1.3-15.8%
Fecal ¹³C-Neutral Sterol Excretion (mg/day) 10.1 ± 0.912.5 ± 1.1+23.8%
Fecal ¹³C-Bile Acid Excretion (mg/day) 5.3 ± 0.66.8 ± 0.7+28.3%

Data are hypothetical and for illustrative purposes.

Visualization of Pathways and Workflows

Reverse Cholesterol Transport Pathway

The reverse cholesterol transport (RCT) pathway is a critical process for maintaining cholesterol homeostasis and can be effectively traced using this compound.

G Peripheral Cells\n(e.g., Macrophages) Peripheral Cells (e.g., Macrophages) This compound Efflux This compound Efflux Peripheral Cells\n(e.g., Macrophages)->this compound Efflux ABCA1/ABCG1 Nascent HDL (ApoA-I) Nascent HDL (ApoA-I) This compound Efflux->Nascent HDL (ApoA-I) Mature HDL-13C Mature HDL-13C Nascent HDL (ApoA-I)->Mature HDL-13C LCAT Liver Liver Mature HDL-13C->Liver SR-B1 Bile Bile Liver->Bile Feces Feces Bile->Feces

Caption: Simplified diagram of the Reverse Cholesterol Transport pathway traced with this compound.

Drug Development Case Study Workflow: Investigating a Novel Compound's Effect on Cholesterol Absorption

This workflow illustrates how this compound can be used to elucidate the mechanism of action of a new drug candidate.

G cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_analysis Data Collection & Analysis cluster_conclusion Conclusion hypothesis Drug X is suspected to alter cholesterol absorption. groups Two groups of mice: 1. Vehicle Control 2. Drug X Treatment hypothesis->groups tracers Administer oral D6-Cholesterol and IV this compound to both groups. groups->tracers sampling Collect plasma over 72h. tracers->sampling ms_analysis Measure D6/13C ratio in plasma by LC-MS. sampling->ms_analysis conclusion Compare absorption ratios. If Drug X group has a lower D6/13C ratio, it inhibits cholesterol absorption. ms_analysis->conclusion

Caption: Workflow for a drug development study using this compound.

Conclusion

Stable isotope labeling with this compound is a robust and versatile technique for the quantitative analysis of cholesterol metabolism in both basic research and drug development settings. Its safety and the detailed kinetic information it provides make it an indispensable tool for understanding the complexities of cholesterol homeostasis and for the development of next-generation therapeutics for metabolic diseases.

References

Cholesterol-13C2: A Technical Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled compounds are indispensable tools in metabolic research, offering a non-radioactive means to trace the fate of molecules in biological systems. Among these, Cholesterol-13C2 has emerged as a valuable tracer for elucidating the complex pathways of cholesterol metabolism. This technical guide provides a comprehensive overview of this compound, its applications, and detailed methodologies for its use in metabolic research.

Core Concepts: Understanding this compound

Cholesterol labeled with two carbon-13 (¹³C) atoms (this compound) serves as a powerful tool for tracing the dynamic processes of cholesterol absorption, synthesis, transport, and excretion. The increased mass of the ¹³C isotopes allows for its differentiation from endogenous, unlabeled cholesterol using mass spectrometry techniques. This enables researchers to follow the metabolic journey of the administered cholesterol tracer within an organism or cell culture system.

The most common commercially available form is Cholesterol-3,4-¹³C₂, where the ¹³C atoms are located at the 3rd and 4th positions of the cholesterol backbone.

Quantitative Data Summary

For ease of reference and experimental planning, the following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of Cholesterol-3,4-¹³C₂

PropertyValueReference
Molecular Formula ¹³C₂C₂₅H₄₆O[1]
Molecular Weight 388.64 g/mol [2]
Isotopic Purity ≥ 99 atom % ¹³C[3]
Appearance Solid

Table 2: Example Dosage and Sampling Timeline for In Vivo Human Studies

ParameterDescriptionReference
Tracer [23,24,25,26,27-¹³C₅]cholesterol[4]
Dosage 65 mg[4]
Administration Route Intravenous (IV) injection[4]
Vehicle Solubilized in Intralipid[4]
Subjects Normal human subjects[4]
Sampling Matrix Plasma[4]
Sampling Duration Over 10 weeks[4]

Key Applications in Metabolic Research

The use of this compound as a tracer has significantly advanced our understanding of several key metabolic processes:

  • Reverse Cholesterol Transport (RCT): By tracking the movement of ¹³C-labeled cholesterol from peripheral tissues back to the liver for excretion, researchers can quantify the efficiency of the RCT pathway. This is crucial for studying atherosclerosis and developing therapies to enhance cholesterol efflux.

  • Steroid Hormone Synthesis: Cholesterol is the precursor to all steroid hormones.[4] this compound can be used to trace the conversion of cholesterol into various steroid hormones in steroidogenic tissues like the adrenal glands and gonads.

  • Cholesterol Absorption and Synthesis: While not a direct measure of de novo synthesis, the administration of labeled cholesterol can be used in conjunction with other methods to study the relative contributions of dietary cholesterol absorption versus endogenous synthesis to the overall cholesterol pool.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

In Vivo Cholesterol Tracing in Human Subjects

This protocol outlines a general procedure for an in vivo study to track cholesterol metabolism in humans.

1. Subject Recruitment and Preparation:

  • Recruit healthy volunteers or a specific patient cohort based on the study's objectives.
  • Ensure subjects have fasted overnight (minimum 8 hours) prior to tracer administration.[5]

2. Tracer Administration:

  • Prepare a sterile solution of this compound. For intravenous administration, the tracer can be solubilized in a suitable vehicle like Intralipid.[4]
  • Administer a precisely measured dose of the this compound solution to the subject via intravenous injection.[4]

3. Blood Sample Collection:

  • Collect whole blood samples at predetermined time points. For long-term studies, this can range from hours to several weeks post-administration.[4]
  • Use appropriate anticoagulant tubes (e.g., EDTA) for plasma collection.[6]
  • Process the blood samples promptly to separate plasma. Centrifuge at 2000-2500 x g for 10-15 minutes at room temperature.[6]
  • Carefully aspirate the plasma and store it at -80°C until analysis.[6]

4. Plasma Lipid Extraction:

  • Thaw plasma samples on ice.
  • Perform lipid extraction using a modified Folch or a methyl-tert-butyl ether (MTBE) method to isolate the lipid fraction containing cholesterol.[7][8] A common procedure involves the addition of a chloroform:methanol (2:1 v/v) solution to the plasma, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous layers.[8]
  • Carefully collect the lower organic phase containing the lipids.[9]
  • Dry the extracted lipids under a stream of nitrogen gas.[10]

5. Sample Preparation for Mass Spectrometry:

  • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the extracted cholesterol needs to be derivatized to increase its volatility. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a trimethylsilyl (B98337) (TMS) ether of cholesterol.[11]
  • Reconstitute the derivatized sample in a suitable solvent like hexane (B92381) for injection into the GC-MS system.[9]

6. Mass Spectrometry Analysis and Data Quantification:

  • Analyze the samples using GC-MS or Isotope Ratio Mass Spectrometry (IRMS).[4][12]
  • In GC-MS, monitor the ion corresponding to the derivatized ¹³C-labeled cholesterol and its unlabeled counterpart.
  • Quantify the enrichment of ¹³C-cholesterol by calculating the ratio of the labeled to unlabeled cholesterol peak areas.[11] This enrichment is often expressed as Atom Percent Excess (APE).[12]

In Vitro Cholesterol Biosynthesis Tracking in Cultured Cells

This protocol describes how to use a ¹³C-labeled precursor to track the de novo synthesis of cholesterol in cultured cells.

1. Cell Culture and Labeling:

  • Culture cells of interest (e.g., hepatocytes, macrophages) to the desired confluency.
  • Replace the standard culture medium with a medium containing a ¹³C-labeled precursor for cholesterol synthesis, such as [U-¹³C]-glucose or [¹³C]-acetate.[12]
  • Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the incorporation of the ¹³C label into newly synthesized cholesterol.[13]

2. Cell Harvesting and Lysis:

  • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.[10]
  • Harvest the cells by scraping or trypsinization.
  • Lyse the cells to release intracellular contents.

3. Lipid Extraction:

  • Perform lipid extraction from the cell lysate using a method similar to that described for plasma, such as the Folch or MTBE method.[10][12]

4. Saponification and Derivatization:

  • To analyze total cholesterol (both free and esterified), perform a saponification step by adding methanolic KOH and heating to hydrolyze cholesteryl esters.[9]
  • Extract the non-saponifiable lipids (including cholesterol).
  • Derivatize the extracted cholesterol (e.g., silylation) for GC-MS analysis.[9]

5. GC-MS Analysis and Data Interpretation:

  • Analyze the derivatized samples by GC-MS.
  • Monitor the mass isotopologue distribution of the derivatized cholesterol to determine the extent of ¹³C incorporation.
  • The pattern of ¹³C enrichment can provide insights into the biosynthetic pathways utilized by the cells.

Visualizing Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to this compound research.

Cholesterol_Metabolism_Workflow cluster_invivo In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_invitro In Vitro Study TracerAdmin This compound Administration (IV) BloodSample Blood Sampling (Time Course) TracerAdmin->BloodSample PlasmaSep Plasma Separation BloodSample->PlasmaSep LipidExtract Lipid Extraction (Folch/MTBE) PlasmaSep->LipidExtract Derivatization Derivatization (e.g., Silylation) LipidExtract->Derivatization GCMS GC-MS or IRMS Analysis Derivatization->GCMS DataAnalysis Data Analysis (13C Enrichment) GCMS->DataAnalysis CellCulture Cell Culture Labeling 13C-Precursor Labeling CellCulture->Labeling Harvest Cell Harvesting & Lysis Labeling->Harvest Harvest->LipidExtract

Caption: General experimental workflow for this compound tracing studies.

Reverse_Cholesterol_Transport cluster_peripheral Peripheral Tissues (e.g., Macrophages) cluster_plasma Plasma cluster_liver Liver PeripheralCholesterol This compound HDL HDL PeripheralCholesterol->HDL ABCA1/ABCG1 CE_13C Cholesteryl-13C2 Ester HDL->CE_13C LCAT LCAT LCAT LiverUptake Hepatic Uptake (SR-B1) CE_13C->LiverUptake BileAcids Bile Acid Synthesis LiverUptake->BileAcids Excretion Fecal Excretion BileAcids->Excretion

Caption: Simplified pathway of Reverse Cholesterol Transport (RCT).

Steroid_Hormone_Synthesis Cholesterol This compound Pregnenolone Pregnenolone-13C2 Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone-13C2 Pregnenolone->Progesterone Androgens Androgens-13C2 (e.g., Testosterone) Progesterone->Androgens Corticosteroids Corticosteroids-13C2 (e.g., Cortisol) Progesterone->Corticosteroids Estrogens Estrogens-13C2 (e.g., Estradiol) Androgens->Estrogens

Caption: Tracing cholesterol to steroid hormones.

References

Unraveling Cholesterol's Journey: A Technical Guide to Cholesterol-13C2 Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Cholesterol-13C2 as a stable isotope tracer in unraveling the complexities of cholesterol metabolism. By providing a non-radioactive method to track cholesterol's fate in biological systems, this compound has become an indispensable tool in academic research and pharmaceutical development. This guide details the core principles, experimental methodologies, data interpretation, and visualization techniques essential for leveraging this powerful tracer.

Introduction to this compound as a Tracer

Stable isotope tracers, such as this compound, offer a safe and effective alternative to radioactive isotopes for studying metabolic pathways.[1][2] The incorporation of two carbon-13 atoms into the cholesterol molecule allows for its detection and quantification by mass spectrometry, enabling researchers to trace its absorption, biosynthesis, transport, and excretion.[3] This technique is instrumental in understanding the dynamics of cholesterol homeostasis and the pathophysiology of various diseases, including atherosclerosis and metabolic syndrome.

Key Applications in Research and Drug Development

The use of this compound as a tracer spans a wide range of applications, providing critical insights into:

  • Cholesterol Biosynthesis: Tracing the incorporation of 13C-labeled precursors into newly synthesized cholesterol to quantify de novo synthesis rates in different tissues.[4]

  • Reverse Cholesterol Transport (RCT): Monitoring the movement of this compound from peripheral tissues back to the liver for excretion, a crucial process in preventing atherosclerosis.

  • Drug Efficacy and Mechanism of Action: Evaluating the impact of novel therapeutics on cholesterol metabolism by observing changes in the flux of this compound through various pathways.

  • Dietary Cholesterol Absorption: Quantifying the absorption of dietary cholesterol by administering labeled cholesterol and measuring its appearance in the bloodstream.[3]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the success of tracer studies. Below are outlines for both in vitro and in vivo experiments using this compound.

In Vitro Cholesterol Biosynthesis Assay in Cultured Cells

This protocol describes the use of a 13C-labeled precursor to track cholesterol biosynthesis in a cell culture model.[4]

Materials:

  • Cell line of interest (e.g., HepG2 hepatocytes)

  • Standard cell culture medium and supplements

  • [1,2-13C2]-Acetate or another suitable 13C-labeled precursor

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards (e.g., deuterated cholesterol)

Methodology:

  • Cell Culture: Plate and grow cells to the desired confluency in standard culture medium.

  • Isotope Labeling: Replace the standard medium with a medium containing the 13C-labeled precursor. The concentration and labeling duration will depend on the specific experimental goals.

  • Cell Harvesting: At designated time points, wash the cells with ice-cold PBS to halt metabolic activity and detach the cells.

  • Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure. Add internal standards at the beginning of the extraction to control for sample loss.

  • Sample Preparation for Mass Spectrometry: Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the mass spectrometry system.

  • Mass Spectrometry Analysis: Analyze the samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the enrichment of 13C in the cholesterol pool.

In Vivo Reverse Cholesterol Transport Study in Animal Models

This protocol outlines a method for tracing reverse cholesterol transport in an animal model using intravenously administered this compound.

Materials:

  • Animal model (e.g., mice)

  • This compound tracer, formulated for intravenous injection

  • Anesthesia

  • Blood collection supplies

  • Tissue collection tools

  • Lipid extraction solvents and internal standards

Methodology:

  • Tracer Administration: Administer a bolus of this compound intravenously to the animal.

  • Sample Collection: Collect blood samples at various time points post-injection. At the end of the study, euthanize the animal and collect tissues of interest (e.g., liver, aorta).

  • Plasma and Tissue Processing: Separate plasma from whole blood. Homogenize tissue samples.

  • Lipid Extraction: Perform lipid extraction on plasma and tissue homogenates, including the addition of internal standards.

  • Sample Preparation and Mass Spectrometry Analysis: Prepare the lipid extracts for LC-MS or GC-MS analysis to quantify the concentration and 13C-enrichment of cholesterol and its esters in different compartments.

Data Presentation and Interpretation

Table 1: Kinetic Parameters of Cholesterol Metabolism from a Two-Compartment Model [5]

ParameterSubject 1Subject 2Subject 3
Pool A Mass (g) 25.128.323.9
Pool B Mass (g) 45.752.148.2
Production Rate ( g/day ) 0.981.120.91
k(BA) (day⁻¹) 0.0210.0190.023
k(AB) (day⁻¹) 0.0380.0350.040
k(A,0) (day⁻¹) 0.0110.0100.012

This table illustrates the kinetic parameters derived from fitting plasma this compound decay curves to a two-compartment model, providing insights into the size of different cholesterol pools and the rates of cholesterol turnover.

Table 2: 13C Enrichment in Plasma Cholesterol Over Time [6]

Time (days)Subject A (% Enrichment)Subject B (% Enrichment)Subject C (% Enrichment)
10.850.910.88
70.620.680.65
140.450.510.48
280.280.330.30
560.120.150.13

This table shows the decline in 13C enrichment in plasma cholesterol over time following a bolus administration of a 13C-labeled cholesterol tracer, which is used to calculate cholesterol turnover rates.

Visualization of Pathways and Workflows

Visual representations are essential for understanding the complex processes involved in cholesterol metabolism and the experimental designs used to study them. The following diagrams were created using the Graphviz DOT language.

Cholesterol Biosynthesis Pathway

This diagram illustrates the major steps in the de novo synthesis of cholesterol from acetyl-CoA, highlighting key enzymes and intermediates.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase (Rate-limiting step) Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple steps Reverse_Cholesterol_Transport cluster_Peripheral Peripheral Tissues (e.g., Macrophages) cluster_Plasma Plasma cluster_Liver Liver Macrophage Macrophage (Foam Cell) FC Free Cholesterol (FC) Macrophage->FC Nascent_HDL Nascent HDL (pre-β-HDL) FC->Nascent_HDL ABCA1 Mature_HDL Mature HDL (α-HDL) FC->Mature_HDL ABCG1/SR-BI ApoA1 ApoA-I ApoA1->Nascent_HDL Nascent_HDL->Mature_HDL LCAT CE Cholesteryl Ester (CE) Mature_HDL->CE LCAT Liver_Cell Hepatocyte Mature_HDL->Liver_Cell SR-BI CE->Liver_Cell CETP (to VLDL/LDL) Bile_Acids Bile Acids Liver_Cell->Bile_Acids Excretion Excretion Bile_Acids->Excretion Experimental_Workflow start Start tracer_admin Administer This compound Tracer (Intravenous) start->tracer_admin sample_collection Collect Blood and Tissues at Timed Intervals tracer_admin->sample_collection lipid_extraction Lipid Extraction (e.g., Folch method) sample_collection->lipid_extraction ms_analysis LC-MS/MS or GC-MS Analysis lipid_extraction->ms_analysis data_analysis Data Analysis and Kinetic Modeling ms_analysis->data_analysis end End data_analysis->end

References

A Technical Guide to the Natural Abundance of ¹³C vs. Enriched Cholesterol-¹³C₂ in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental differences between the natural abundance of the carbon-13 (¹³C) isotope and isotopically enriched compounds, specifically focusing on Cholesterol-¹³C₂. Understanding these distinctions is critical for the precise design and interpretation of metabolic studies, particularly within the realm of drug development and clinical research. This document outlines the quantitative differences, key applications, and detailed experimental protocols for leveraging ¹³C-labeled cholesterol as a powerful tracer for investigating cholesterol metabolism and the effects of therapeutic interventions.

Understanding Carbon Isotopes: ¹²C and ¹³C

Carbon, the backbone of organic molecules, primarily exists in two stable isotopic forms: Carbon-12 (¹²C) and Carbon-13 (¹³C). The key difference between them lies in the number of neutrons in their nucleus, which results in a mass difference. While ¹²C is the most common form, the heavier ¹³C isotope occurs naturally, albeit at a much lower concentration.

  • Natural Abundance: The term "natural abundance" refers to the isotopic composition of an element as it exists in nature. For carbon, approximately 1.07% to 1.1% of all carbon atoms are the ¹³C isotope.[1][2] This low-level, naturally occurring ¹³C is present in all biological samples, including endogenous cholesterol.

  • Isotopic Enrichment: In contrast, "enriched" compounds are synthetically produced to contain a significantly higher percentage of a specific isotope than what is found in nature. For instance, Cholesterol-¹³C₂ is a cholesterol molecule where two specific carbon atoms have been replaced with ¹³C atoms, resulting in a much higher abundance of ¹³C at those positions.

The ability to distinguish between the low natural abundance of ¹³C and the high enrichment in a tracer molecule is the foundation of stable isotope-based metabolic research.

Quantitative Comparison: Natural Abundance vs. Enrichment

The quantitative differences between naturally occurring ¹³C and enriched cholesterol are stark. This disparity allows researchers to introduce a ¹³C-labeled tracer into a biological system and accurately track its metabolic fate against the backdrop of the much larger pool of endogenous, unlabeled cholesterol.

ParameterNatural Abundance ¹³CEnriched Cholesterol-¹³C₂
¹³C Abundance ~1.1% of total carbon atoms[1]>98% or >99% at the labeled carbon positions
Source Naturally occurring in all organic matterSynthetically produced for research
M+1 Peak Intensity A molecule with one carbon atom will have an M+1 peak approximately 1.1% of the M peak in mass spectrometry.[1]The mass spectrum shows a distinct peak at M+2, corresponding to the two ¹³C atoms.
Typical Use Serves as the baseline or background measurement in tracer studies.[3]Used as a non-radioactive tracer to study metabolic pathways, kinetics, and flux.[4][5]

Applications in Drug Development and Metabolic Research

The use of ¹³C-enriched cholesterol as a tracer offers a safe and powerful alternative to radioactive isotopes (like ¹⁴C) for studying cholesterol metabolism in humans.[4] This has significant implications for drug development.

  • Metabolic Flux Analysis: Researchers can track the incorporation of ¹³C from labeled precursors (like ¹³C-glucose) into newly synthesized cholesterol, providing a dynamic view of cholesterol biosynthesis pathways.[6][7]

  • Pharmacodynamic Studies: Enriched cholesterol can be used to determine how a drug candidate affects cholesterol absorption, synthesis, transport, or elimination. This is crucial for developing therapies targeting cardiovascular diseases and other metabolic disorders.[8]

  • Biomarker Discovery: Tracing the metabolic fate of ¹³C-cholesterol can help identify new biomarkers associated with disease states or drug efficacy.

  • Clinical Trials: The safety of stable isotopes makes them ideal for use in human studies to investigate cholesterol kinetics and the impact of new treatments over extended periods.[4][9]

Experimental Workflow and Protocols

Stable isotope tracing experiments require meticulous planning and execution, from sample preparation to data analysis. The general workflow involves introducing the ¹³C-labeled substrate, collecting samples over time, extracting the compound of interest, and analyzing the isotopic enrichment using mass spectrometry.

G Diagram 1: General Experimental Workflow for ¹³C-Cholesterol Tracing cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Biological System (e.g., Cell Culture, Animal Model, Human Subject) B Introduce ¹³C-Enriched Substrate (e.g., ¹³C-Glucose or Enriched Cholesterol) A->B C Incubation & Metabolism B->C D Sample Collection (e.g., Plasma, Tissues at Time Points) C->D E Lipid Extraction D->E F Mass Spectrometry Analysis (e.g., GC/MS, LC-MS/MS, IRMS) E->F G Data Processing & Quantification F->G H H G->H Metabolic Insights

Diagram 1: General Experimental Workflow for ¹³C-Cholesterol Tracing
Representative Protocol: Tracking Cholesterol Biosynthesis in Cell Culture

The following table details a representative protocol for tracking the biosynthesis of cholesterol from a ¹³C-labeled precursor in cultured cells. This method allows for the quantification of newly synthesized cholesterol under various experimental conditions (e.g., with and without a drug candidate).[7][10]

StepProcedureDetailed Methodology
1 Cell Preparation & Seeding 1. Culture cells (e.g., hepatocellular carcinoma cells) to desired confluency in standard medium.[7]2. Seed cells in culture dishes and allow them to adhere for approximately 12-24 hours.[7]
2 Isotope Labeling 1. Aspirate the standard culture medium and wash cells twice with pre-warmed phosphate-buffered saline (PBS).[6]2. Add pre-warmed labeling medium (e.g., DMEM containing a known concentration of U-¹³C₆-D-Glucose).[7]3. Incubate the cells for a defined period (e.g., 24-72 hours) to allow for the metabolism of the labeled substrate.[7]
3 Harvesting & Quenching 1. To halt metabolic activity, quickly aspirate the labeling medium.[6]2. Place the culture dish on ice and immediately wash the cells twice with ice-cold PBS.[6]3. Detach cells using a cell scraper, collect them into a tube, and centrifuge to form a cell pellet.[7]
4 Lipid Extraction 1. Resuspend the cell pellet in a defined volume of PBS or water.[6]2. Perform a two-phase liquid-liquid extraction using a standard method like Folch or Bligh & Dyer (e.g., using a chloroform/methanol/water solvent system).[6][7]3. The lower organic phase, which contains the lipids, is carefully collected.[7]
5 Sample Analysis 1. Dry the lipid extract under a stream of nitrogen.[6]2. The sample may be derivatized (e.g., to form TMS-cholesterol) to improve chromatographic performance.[9]3. Analyze the sample using Gas Chromatography coupled with Mass Spectrometry (GC/MS) or Isotope Ratio Mass Spectrometry (GC/C/IRMS).[7][9]
6 Data Quantification 1. Monitor the mass-to-charge ratios (m/z) corresponding to both unlabeled cholesterol and the ¹³C-labeled isotopologues.2. Calculate the isotopic enrichment, often expressed as Atom Percent Excess (APE), to quantify the rate of new cholesterol synthesis.[10]

Analytical Differentiation and Logical Framework

Mass spectrometry is the primary analytical technique used to differentiate and quantify natural abundance ¹³C from enriched ¹³C-cholesterol.[6] The instrument measures the mass-to-charge ratio of ions, allowing it to easily distinguish between a molecule containing only ¹²C and one containing one or more ¹³C atoms.

  • Gas Chromatography/Mass Spectrometry (GC/MS): This technique separates different compounds in a sample before they enter the mass spectrometer. It can resolve cholesterol from other lipids and provide a mass spectrum that shows the distribution of labeled and unlabeled molecules.

  • Isotope Ratio Mass Spectrometry (IRMS): IRMS is an even more precise technique specifically designed to measure the ratio of stable isotopes (e.g., ¹³C/¹²C).[4] It provides extremely high precision, making it suitable for detecting very small changes in isotopic enrichment over long periods.[9]

The logical basis of a tracer experiment is to introduce a known quantity of labeled compound into a system and measure its appearance in various metabolic pools over time, all while distinguishing it from the pre-existing unlabeled pool.

G Diagram 2: Logical Framework of a ¹³C Tracer Study cluster_pools Biological Pools cluster_process Metabolic Process cluster_output Analytical Measurement A Endogenous Pool (Natural Abundance ¹³C: ~1.1%) C Combined Pool in System (Tracer + Endogenous) A->C B ¹³C-Enriched Tracer (e.g., Cholesterol-¹³C₂) (Enrichment >99%) B->C Introduction of Tracer D Metabolic Pathways (Absorption, Synthesis, Elimination) C->D E Mass Spectrometry Analysis D->E Sampling over Time F Quantification of Labeled vs. Unlabeled Molecules E->F

Diagram 2: Logical Framework of a ¹³C Tracer Study

References

A Technical Guide to Cholesterol-13C2: Commercial Availability and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cholesterol-13C2, a stable isotope-labeled cholesterol, for its application in research and drug development. This guide details its commercial availability, summarizes key quantitative data from various suppliers, and presents detailed experimental protocols for its use in metabolic studies. Furthermore, it visualizes critical signaling pathways where this compound serves as a powerful tracer.

Commercial Suppliers and Availability of this compound

This compound is commercially available from a range of reputable suppliers specializing in isotopically labeled compounds. The availability, purity, and pricing can vary between suppliers. Below is a summary of quantitative data from several key commercial sources to aid in the selection of the most suitable product for your research needs.

SupplierProduct Name/NumberIsotopic PurityChemical PurityAvailable QuantitiesPrice (USD)CAS Number
Blue Tiger Scientific Cholesterol-3,4-13C2 (B2018239)Not specifiedBiotechnology grade1 mg$595.0078887-48-6
Molecular Depot Cholesterol-3,4-13C2 (B2018363)Not specifiedBiotechnology grade1 mg$595.0078887-48-6
MedChemExpress This compoundNot specifiedNot specified1 mg, 5 mg$95 (1mg), $255 (5mg)Not specified
Cambridge Isotope Laboratories, Inc. Cholesterol (3,4-¹³C₂, 99%) (CLM-804)99 atom % 13C>98%0.1 mg, 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mgInquire78887-48-6
CymitQuimica Cholesterol-3,4-13C2 (3U-C2627)99 atom % 13CNot specified10 mg, 50 mg€236.00 (10mg), €757.00 (50mg)78887-48-6
Sigma-Aldrich Cholesterol-3,4-13C299 atom % 13CNot specifiedInquireInquire78887-48-6
DC Chemicals Limited This compoundNot specifiedNot specified100 mg, 250 mg, 1 gInquire78887-48-6

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Experimental Protocols Utilizing this compound

This compound is an invaluable tool for tracing the metabolic fate of cholesterol in various biological systems. Its non-radioactive nature makes it a safer alternative to traditional radioisotopes. Below are detailed methodologies for key experiments where this compound can be employed.

In Vitro Cholesterol Uptake and Efflux Assays in Caco-2 Cells

This protocol is adapted from studies on intestinal cholesterol transport using the Caco-2 cell line as a model for the intestinal barrier.[1][2]

Objective: To quantify the uptake and efflux of cholesterol in intestinal cells.

Materials:

  • This compound

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Micelle solution (containing bile salts, phospholipids, and fatty acids)

  • Scintillation counter or mass spectrometer

  • 24-well plates with filter inserts (e.g., Transwell®)

Methodology:

Cell Culture and Differentiation:

  • Seed Caco-2 cells on filter inserts in 24-well plates.

  • Culture the cells for 21 days to allow for differentiation into a polarized monolayer, mimicking the intestinal epithelium.

Cholesterol Uptake Assay:

  • Prepare a micellar solution containing this compound.

  • Wash the differentiated Caco-2 cell monolayers with phosphate-buffered saline (PBS).

  • Add the this compound-containing micellar solution to the apical side of the monolayer.

  • Incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • After incubation, wash the cells extensively with cold PBS to remove any unbound labeled cholesterol.

  • Lyse the cells and measure the amount of incorporated this compound using mass spectrometry.

Cholesterol Efflux Assay:

  • Load the differentiated Caco-2 cells with this compound by incubating them with the labeled micellar solution for 24 hours.

  • Wash the cells to remove the loading medium.

  • Add a cholesterol acceptor, such as high-density lipoprotein (HDL) or apolipoprotein A-I (ApoA-I), to the basolateral medium.

  • Incubate for a specific time period (e.g., 6-24 hours).

  • Collect the basolateral medium and the cell lysate.

  • Quantify the amount of this compound in both the medium and the cells to determine the percentage of efflux.

In Vivo Cholesterol Metabolism Studies in Animal Models

This protocol outlines a general procedure for tracing cholesterol metabolism in vivo using animal models.[3]

Objective: To track the distribution, absorption, and excretion of cholesterol in a whole organism.

Materials:

  • This compound

  • Animal model (e.g., mice, rats)

  • Vehicle for administration (e.g., Intralipid emulsion)

  • Blood collection supplies

  • Tissue homogenization equipment

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)

Methodology:

  • Preparation of Labeled Cholesterol: Solubilize this compound in a suitable vehicle for administration (e.g., intravenous injection or oral gavage).

  • Administration: Administer the this compound solution to the animal model.

  • Sample Collection: At various time points, collect blood samples, feces, and specific tissues of interest (e.g., liver, intestine, adipose tissue).

  • Lipid Extraction: Extract total lipids from the collected samples using established methods (e.g., Folch or Bligh-Dyer extraction).

  • Sample Analysis: Analyze the isotopic enrichment of cholesterol in the lipid extracts using GC-MS or LC-MS. This will allow for the determination of the concentration and distribution of the 13C-labeled cholesterol over time.

  • Kinetic Modeling: Use the data to perform kinetic modeling and calculate parameters such as cholesterol absorption, synthesis, and turnover rates.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows where this compound is a critical research tool.

Cholesterol Biosynthesis Pathway

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA. Tracing the incorporation of 13C-labeled precursors through this pathway provides insights into its regulation.[4][5][6][7]

Cholesterol_Biosynthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple enzymatic steps

Caption: A simplified diagram of the cholesterol biosynthesis pathway.

Reverse Cholesterol Transport Pathway

Reverse cholesterol transport (RCT) is the process by which excess cholesterol from peripheral tissues is transported to the liver for excretion. This compound can be used to trace this pathway and assess its efficiency.[8][9][10][11]

Reverse_Cholesterol_Transport cluster_peripheral Peripheral Tissues (e.g., Macrophages) cluster_plasma Plasma cluster_liver Liver Peripheral_Cholesterol Excess Cellular Cholesterol (13C-labeled) ApoA1 ApoA-I Peripheral_Cholesterol->ApoA1 via ABCA1 Nascent_HDL Nascent HDL Peripheral_Cholesterol->Nascent_HDL via ABCG1 ABCA1 ABCA1 ABCG1 ABCG1 ApoA1->Nascent_HDL Mature_HDL Mature HDL (with 13C-Cholesteryl Ester) Nascent_HDL->Mature_HDL LCAT esterifies 13C-Cholesterol SR-B1 SR-B1 Mature_HDL->SR-B1 Selective Uptake LCAT LCAT Bile_Acids Bile Acid Synthesis & Excretion SR-B1->Bile_Acids

Caption: Overview of the reverse cholesterol transport pathway.

Experimental Workflow for In Vivo Cholesterol Tracing

This diagram illustrates the logical flow of an in vivo experiment using this compound to study cholesterol metabolism.

InVivo_Workflow Start Start Preparation Prepare this compound in delivery vehicle Start->Preparation Administration Administer to Animal Model Preparation->Administration Sampling Collect Blood, Tissues, and Feces over time Administration->Sampling Extraction Lipid Extraction from all samples Sampling->Extraction Analysis GC-MS or LC-MS analysis for 13C-enrichment Extraction->Analysis Data_Processing Kinetic Modeling and Data Interpretation Analysis->Data_Processing End End Data_Processing->End

References

The Cornerstone of Cellular Homeostasis: An In-depth Technical Guide to Cholesterol Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesterol, a seemingly simple lipid, is a linchpin of cellular function, vital for membrane integrity, a precursor to essential molecules, and a tightly regulated metabolite whose dysregulation is a hallmark of numerous diseases. For researchers and drug development professionals, a deep understanding of the intricate pathways governing cholesterol homeostasis is paramount. This guide provides a comprehensive overview of the core principles of cholesterol metabolism, detailing the key pathways, regulatory networks, and the experimental methodologies essential for its study.

The Cholesterol Biosynthesis Pathway: From Acetyl-CoA to a Four-Ringed Steroid

The de novo synthesis of cholesterol is an elegant, multi-step process primarily occurring in the endoplasmic reticulum. The pathway can be broadly divided into four stages, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase acting as the rate-limiting enzyme and the primary target of statin drugs.[1][2]

Stage 1: Synthesis of Mevalonate The pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then converted to HMG-CoA.[2] The critical, irreversible step is the reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase.[2]

Stage 2: Formation of Isoprenoid Units Mevalonate is subsequently phosphorylated and decarboxylated to form the five-carbon isoprenoid unit, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).

Stage 3: Squalene (B77637) Synthesis Six isoprenoid units are condensed to form the 30-carbon linear molecule, squalene. This process involves the formation of geranyl pyrophosphate (10 carbons) and farnesyl pyrophosphate (15 carbons).

Stage 4: Cyclization and Conversion to Cholesterol Squalene undergoes cyclization to form lanosterol, the first sterol intermediate.[3] From lanosterol, a series of enzymatic reactions, which can follow two main branches—the Bloch and the Kandutsch-Russell pathways—ultimately produce cholesterol.[3]

Quantitative Insights into Key Biosynthetic Enzymes

Understanding the kinetics of the rate-limiting enzymes in cholesterol biosynthesis is crucial for drug development and metabolic studies. The following table summarizes key kinetic parameters for human HMG-CoA reductase and squalene monooxygenase.

EnzymeSubstrateKmReference
Human HMG-CoA Reductase HMG-CoA13.73 µM[4]
Human Squalene Monooxygenase Squalene2.9 µM[5]
FAD9.6 µM[5]
Visualizing the Cholesterol Biosynthesis Pathway

The following diagram illustrates the major steps in the cholesterol biosynthesis pathway, highlighting the rate-limiting step.

Cholesterol_Biosynthesis AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA + Acetyl-CoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Rate-limiting) IPP Isopentenyl-PP Mevalonate->IPP Multiple Steps FPP Farnesyl-PP IPP->FPP Multiple Steps Squalene Squalene FPP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Squalene Monooxygenase Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps (Bloch & Kandutsch-Russell Pathways)

Figure 1: Overview of the Cholesterol Biosynthesis Pathway.

Regulation of Cholesterol Homeostasis: A Tale of Two Transcription Factors

Cellular cholesterol levels are meticulously maintained through a sophisticated network of regulatory pathways. Two key families of transcription factors, the Sterol Regulatory Element-Binding Proteins (SREBPs) and the Liver X Receptors (LXRs), play opposing yet complementary roles in this process.

SREBP-2: The Master Regulator of Cholesterol Synthesis and Uptake

When cellular cholesterol levels are low, SREBP-2 is activated to increase both de novo synthesis and uptake of cholesterol.[6][7] SREBP-2 is synthesized as an inactive precursor bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP-cleavage activating protein (SCAP).[8]

Activation Pathway:

  • Low Cholesterol Sensing: In low-cholesterol conditions, the SREBP-2-SCAP complex is transported from the ER to the Golgi apparatus.[6][7]

  • Proteolytic Cleavage: In the Golgi, SREBP-2 undergoes a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P).[7]

  • Nuclear Translocation: The released N-terminal domain of SREBP-2 (nSREBP-2) translocates to the nucleus.[7]

  • Gene Transcription: nSREBP-2 binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating their transcription.[7][9]

Key SREBP-2 Target Genes:

  • HMG-CoA synthase [8]

  • HMG-CoA reductase (HMGCR) [6][9]

  • Farnesyl diphosphate (B83284) synthase [8]

  • Squalene synthase (SQS) [7]

  • Low-density lipoprotein receptor (LDLR) for cholesterol uptake.[6][9]

Visualizing the SREBP-2 Activation Pathway

SREBP2_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-2-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG High Cholesterol: Complex retained in ER S1P Site-1 Protease (S1P) SREBP_SCAP->S1P Low Cholesterol: Transport to Golgi S2P Site-2 Protease (S2P) S1P->S2P Cleavage 1 nSREBP2 nSREBP-2 (Active form) S2P->nSREBP2 Cleavage 2 SRE Sterol Regulatory Element (SRE) nSREBP2->SRE Binds to TargetGenes Target Gene Transcription: HMGCR, LDLR, etc. SRE->TargetGenes Activates

Figure 2: SREBP-2 Signaling Pathway.
LXR: The Guardian Against Cholesterol Overload

In contrast to SREBP-2, Liver X Receptors (LXRs) are nuclear receptors that are activated by high levels of cellular cholesterol, specifically oxidized cholesterol derivatives called oxysterols.[10] LXR activation leads to the transcriptional upregulation of genes involved in cholesterol efflux, transport, and excretion.[10][11]

Activation Pathway:

  • Ligand Binding: Oxysterols bind to and activate LXRs.

  • Heterodimerization: Activated LXRs form a heterodimer with the Retinoid X Receptor (RXR).[10]

  • DNA Binding: The LXR/RXR heterodimer binds to LXR Response Elements (LXREs) in the promoter regions of target genes.[10]

  • Gene Transcription: This binding recruits coactivator proteins and initiates the transcription of target genes.[12]

Key LXR Target Genes:

  • ATP-binding cassette transporter A1 (ABCA1): Mediates cholesterol efflux to lipid-poor apolipoproteins.[10][11]

  • ATP-binding cassette transporter G1 (ABCG1): Promotes cholesterol efflux to mature HDL.[10][11]

  • ATP-binding cassette transporters G5 and G8 (ABCG5/8): Involved in cholesterol excretion from hepatocytes into bile and from enterocytes into the intestinal lumen.[10][11]

  • Apolipoprotein E (ApoE): A component of lipoproteins that facilitates their clearance.[11]

Visualizing the LXR Activation Pathway

LXR_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Oxysterols Oxysterols (High Cholesterol) LXR LXR Oxysterols->LXR Binds and Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to TargetGenes Target Gene Transcription: ABCA1, ABCG1, etc. LXRE->TargetGenes Activates

Figure 3: LXR Signaling Pathway.

Cholesterol Transport: A System of Lipoprotein Shuttles

Due to its hydrophobic nature, cholesterol is transported through the bloodstream within lipoprotein particles. These particles are complex assemblies of lipids and proteins (apolipoproteins) that are generally classified by their density.

Lipoprotein Particle Characteristics

The table below summarizes the key characteristics of the major lipoprotein classes.

Lipoprotein ClassDiameter (nm)Primary Lipid ContentKey ApolipoproteinsPrimary Function
Chylomicrons 75 - 1200Dietary TriglyceridesApoB-48, ApoC, ApoETransport of dietary lipids from the intestine.
VLDL 30 - 80Endogenous TriglyceridesApoB-100, ApoC, ApoETransport of endogenous lipids from the liver.
IDL 25 - 35Cholesterol Esters, TriglyceridesApoB-100, ApoEVLDL remnant; precursor to LDL.
LDL 18 - 25Cholesterol EstersApoB-100Delivery of cholesterol to peripheral tissues.
HDL 5 - 12Protein, Phospholipids, Cholesterol EstersApoA-I, ApoA-II, ApoC, ApoEReverse cholesterol transport (from tissues to the liver).

Data compiled from multiple sources.

Reverse Cholesterol Transport: The "Good" Cholesterol Pathway

Reverse cholesterol transport (RCT) is the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion. High-density lipoprotein (HDL) is the primary mediator of this protective pathway.

Key Steps in RCT:

  • Cholesterol Efflux: ABCA1 and ABCG1 transporters in peripheral cells efflux cholesterol to lipid-poor ApoA-I and mature HDL, respectively.

  • Cholesterol Esterification: Lecithin-cholesterol acyltransferase (LCAT), an enzyme associated with HDL, esterifies the collected cholesterol, trapping it within the HDL core.

  • Hepatic Uptake: HDL delivers cholesterol to the liver via two main routes:

    • Selective Uptake: The scavenger receptor class B type I (SR-BI) mediates the selective uptake of cholesteryl esters from HDL into hepatocytes.

    • Indirect Pathway: Cholesteryl ester transfer protein (CETP) transfers cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (like LDL), which are then cleared by the liver via the LDL receptor.

Experimental Protocols for Cholesterol Metabolism Research

Accurate and reproducible experimental methods are the bedrock of cholesterol metabolism research. This section provides detailed protocols for key assays.

Cholesterol Efflux Assay using Radiolabeled Cholesterol

This assay quantifies the movement of cholesterol from cultured cells to extracellular acceptors.

Materials:

  • Cultured cells (e.g., J774 macrophages)

  • [3H]-cholesterol

  • Cell culture medium (e.g., DMEM) with and without serum

  • Phosphate-buffered saline (PBS)

  • Cholesterol acceptors (e.g., ApoA-I, HDL, or patient serum)

  • Scintillation fluid and counter

Protocol:

  • Cell Seeding: Plate cells in a multi-well plate and grow to ~80% confluency.

  • Labeling: Incubate cells for 24-48 hours with culture medium containing [3H]-cholesterol (typically 0.5-1.0 µCi/mL).[11]

  • Equilibration: Remove the labeling medium, wash the cells three times with PBS, and incubate for 18 hours in serum-free medium. This allows the labeled cholesterol to equilibrate within the cellular pools.[11] LXR agonists can be added during this step to upregulate efflux transporters.[11]

  • Efflux: Wash the cells with PBS and add serum-free medium containing the cholesterol acceptor of interest. Incubate for a defined period (e.g., 2-6 hours). Include a control with no acceptor to measure background efflux.[11]

  • Sample Collection: Collect the medium (supernatant) and lyse the cells in the wells with a suitable buffer (e.g., 0.1 N NaOH).

  • Quantification: Measure the radioactivity (counts per minute, CPM) in an aliquot of the medium and the cell lysate using a scintillation counter.

  • Calculation:

    • Percent Efflux = [CPM in medium / (CPM in medium + CPM in cell lysate)] x 100

Visualizing the Radiolabeled Cholesterol Efflux Workflow

Cholesterol_Efflux_Workflow SeedCells 1. Seed Cells (~80% confluency) LabelCells 2. Label with [3H]-Cholesterol (24-48h) SeedCells->LabelCells Equilibrate 3. Equilibrate (18h in serum-free medium) LabelCells->Equilibrate AddAcceptor 4. Add Cholesterol Acceptor (e.g., ApoA-I, HDL) Equilibrate->AddAcceptor IncubateEfflux 5. Incubate for Efflux (2-6h) AddAcceptor->IncubateEfflux CollectSamples 6. Collect Medium & Lyse Cells IncubateEfflux->CollectSamples MeasureCPM 7. Measure Radioactivity (CPM) in Medium and Lysate CollectSamples->MeasureCPM Calculate 8. Calculate % Efflux MeasureCPM->Calculate

Figure 4: Workflow for Radiolabeled Cholesterol Efflux Assay.
Stable Isotope-Labeled Cholesterol Efflux Assay with LC-MS/MS

This method offers a non-radioactive alternative for measuring cholesterol efflux and can provide more detailed molecular information.

Materials:

  • Cultured cells (e.g., J774 macrophages)

  • Stable isotope-labeled cholesterol (e.g., [d7]-cholesterol)

  • ACAT inhibitor (to prevent esterification of the labeled cholesterol)

  • Internal standards (e.g., [d4]-cholesterol)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

Protocol:

  • Cell Seeding and Labeling: Seed cells as in the radiolabeled assay. Label the cells for 24 hours with medium containing [d7]-cholesterol and an ACAT inhibitor.

  • Equilibration: Wash the cells and equilibrate for 18 hours in serum-free medium containing the ACAT inhibitor.

  • Efflux: Incubate with cholesterol acceptors for 2-6 hours.

  • Sample Collection and Extraction:

    • Collect the medium and centrifuge to remove cell debris.

    • Wash the cells with PBS and harvest them.

    • Perform a lipid extraction (e.g., Bligh-Dyer method) on both the medium and the cell pellet, adding a known amount of internal standard ([d4]-cholesterol) to each sample before extraction.

  • LC-MS/MS Analysis: Analyze the lipid extracts by LC-MS/MS to quantify the amounts of [d7]-cholesterol (from the cells) and the internal standard in each fraction.

  • Calculation:

    • Calculate the mass of [d7]-cholesterol in the medium and cell lysate based on the ratio of their peak areas to the peak area of the internal standard.

    • Percent Efflux = [Mass of [d7]-cholesterol in medium / (Mass of [d7]-cholesterol in medium + Mass of [d7]-cholesterol in cell lysate)] x 100

Cellular Cholesterol Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard method for the accurate quantification of total and free cholesterol in cellular and tissue samples.

Materials:

  • Cell or tissue homogenates

  • Internal standard (e.g., epicoprostanol (B1214048) or deuterated cholesterol)

  • Solvents for lipid extraction (e.g., chloroform:methanol)

  • Saponification reagent (e.g., ethanolic KOH) for total cholesterol measurement

  • Derivatizing agent (e.g., BSTFA)

  • GC-MS system

Protocol:

  • Sample Preparation and Extraction:

    • Homogenize the cell or tissue sample.

    • Add a known amount of internal standard.

    • Extract total lipids using a method like Folch or Bligh-Dyer.[2]

  • Saponification (for total cholesterol):

    • Resuspend the dried lipid extract in an alcoholic KOH solution.

    • Heat at 60-70°C for 1-2 hours to hydrolyze cholesteryl esters to free cholesterol.

    • Re-extract the non-saponifiable lipids (including cholesterol) into an organic solvent (e.g., hexane).

    • (For free cholesterol measurement, omit this step.)

  • Derivatization:

    • Dry the lipid extract under a stream of nitrogen.

    • Add a derivatizing agent (e.g., BSTFA in pyridine) and heat to convert the cholesterol's hydroxyl group into a more volatile trimethylsilyl (B98337) (TMS) ether.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • The cholesterol-TMS ether and the derivatized internal standard will be separated by the GC column and detected by the mass spectrometer.

  • Quantification:

    • Generate a standard curve using known amounts of cholesterol and the internal standard.

    • Quantify the amount of cholesterol in the sample by comparing the ratio of the cholesterol peak area to the internal standard peak area against the standard curve.

Conclusion

The study of cholesterol metabolism is a dynamic and multifaceted field. The intricate interplay of biosynthetic pathways, transport mechanisms, and regulatory networks provides numerous points of interest for both basic research and therapeutic intervention. A thorough understanding of these core principles, combined with the rigorous application of the experimental techniques outlined in this guide, is essential for advancing our knowledge and developing novel strategies to combat cholesterol-related diseases.

References

Methodological & Application

Application Notes and Protocols for Cholesterol Quantification Using Cholesterol-13C2 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol is a vital lipid molecule implicated in numerous physiological processes and pathological conditions. Accurate and precise quantification of cholesterol in biological matrices is crucial for clinical diagnostics, biomedical research, and drug development. Mass spectrometry (MS) coupled with liquid chromatography (LC) has emerged as a gold standard for this purpose, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard is paramount for correcting analytical variability during sample preparation and analysis. This document provides detailed application notes and protocols for the quantification of cholesterol in biological samples using Cholesterol-3,4-13C2 as an internal standard with LC-MS/MS.

Principle of the Method

This method employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. A known amount of Cholesterol-13C2, which is chemically identical to endogenous cholesterol but has a different mass, is spiked into the sample at the beginning of the workflow. This internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for accurate quantification by comparing the peak area ratio of the analyte to the internal standard. Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization technique for cholesterol analysis due to its efficiency in ionizing nonpolar molecules. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

Experimental Workflow Overview

The overall experimental workflow for cholesterol quantification using this compound as an internal standard is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Plasma, Serum, Tissue Homogenate) spike Spike with this compound Internal Standard sample->spike saponification Saponification (Hydrolysis of Cholesteryl Esters) spike->saponification extraction Liquid-Liquid Extraction (e.g., with Hexane (B92381) or MTBE) saponification->extraction drydown Evaporation to Dryness extraction->drydown reconstitution Reconstitution in LC-MS Compatible Solvent drydown->reconstitution lc_separation LC Separation (e.g., C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (APCI, MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Overall workflow for cholesterol quantification.

Detailed Experimental Protocols

Sample Preparation (from Human Plasma)

Materials:

  • Human plasma

  • This compound internal standard solution (in ethanol)

  • Potassium hydroxide (B78521) (KOH) solution

  • Hexane or Methyl-tert-butyl ether (MTBE)

  • Deionized water

  • Nitrogen gas

  • LC-MS grade methanol (B129727) and isopropanol

Protocol:

  • Sample Thawing and Aliquoting: Thaw frozen plasma samples on ice. Vortex gently and aliquot 50 µL of plasma into a clean glass tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each plasma sample. The amount should be chosen to be in the mid-range of the expected endogenous cholesterol concentration.

  • Saponification (for total cholesterol): To hydrolyze cholesteryl esters to free cholesterol, add 1 mL of ethanolic KOH solution. Vortex and incubate at 60°C for 1 hour.

  • Liquid-Liquid Extraction: After cooling to room temperature, add 2 mL of deionized water and 5 mL of hexane or MTBE. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 2000 x g for 10 minutes to separate the organic and aqueous phases.

  • Solvent Evaporation: Carefully transfer the upper organic layer to a new glass tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of a 1:1 (v/v) mixture of methanol:isopropanol or another LC-MS compatible solvent. Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an APCI source.

LC Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient To be optimized for optimal separation from isomers. A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the nonpolar cholesterol.

MS/MS Parameters (APCI, Positive Ion Mode):

The following MRM transitions are recommended. The collision energy and other source parameters should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cholesterol369.3 ([M+H-H₂O]⁺)161.1100To be optimized (e.g., 25-35)
This compound371.3 ([M+H-H₂O]⁺)161.1 or 163.1100To be optimized (e.g., 25-35)

Note: The precursor ion for cholesterol and its isotope is the dehydrated ion, which is commonly observed and provides a stable signal with APCI.

Data Presentation and Quantification

Calibration Curve

A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of cholesterol and a fixed concentration of this compound. The peak area ratio of cholesterol to this compound is plotted against the cholesterol concentration.

Example Calibration Curve Data:

Cholesterol Concentration (µg/mL)Peak Area (Cholesterol)Peak Area (this compound)Peak Area Ratio (Analyte/IS)
1015,200105,0000.145
2538,500104,5000.368
5078,000106,0000.736
100155,000105,2001.473
250390,000104,8003.721
500785,000105,5007.441

A linear regression analysis of this data would yield a calibration curve with an R² value > 0.99, indicating excellent linearity.

Method Validation Parameters

A robust LC-MS/MS method for cholesterol quantification should be validated for linearity, sensitivity, precision, and accuracy. The following table summarizes typical acceptance criteria for such a method.

ParameterTypical Value/Acceptance Criteria
Linearity (R²) > 0.99
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Intra-day Precision (CV%) < 15%
Inter-day Precision (CV%) < 15%
Accuracy (Recovery %) 85-115%

Signaling Pathway and Logical Relationships

The following diagram illustrates the central role of cholesterol in cellular metabolism and its conversion to cholesteryl esters, a process that can be studied using stable isotope tracers.

G cluster_pathway Cholesterol Metabolism HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Cholesteryl_Esters Cholesteryl Esters Cholesterol->Cholesteryl_Esters Storage ACAT ACAT Cholesterol->ACAT Steroid_Hormones Steroid Hormones Cholesterol->Steroid_Hormones Synthesis Bile_Acids Bile Acids Cholesterol->Bile_Acids Synthesis Cell_Membrane Cell Membrane Component Cholesterol->Cell_Membrane Structural Role Cholesteryl_Esters->Cholesterol Hydrolysis ACAT->Cholesteryl_Esters

Caption: Key pathways in cholesterol metabolism.

Conclusion

The use of this compound as an internal standard in LC-MS/MS provides a robust and reliable method for the accurate quantification of cholesterol in various biological matrices. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their studies. Adherence to proper method validation procedures is essential to ensure the generation of high-quality, reproducible data.

Application Notes and Protocols for In Vivo Metabolic Labeling with Cholesterol-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in vivo. The use of Cholesterol-¹³C₂, a non-radioactive isotopologue of cholesterol, allows for the precise tracking of cholesterol's absorption, distribution, and metabolism within a living organism. When combined with mass spectrometry, this method provides a dynamic view of cholesterol flux, offering valuable insights into lipid metabolism in both healthy and diseased states. These application notes provide detailed protocols for in vivo metabolic labeling studies in murine models using Cholesterol-¹³C₂, from tracer administration to data analysis, to facilitate research in areas such as atherosclerosis, metabolic syndrome, and other disorders related to cholesterol homeostasis.

Experimental Design and Considerations

Successful in vivo labeling studies require careful planning. Key considerations include the selection of the appropriate animal model, the choice and preparation of the isotopic tracer, the route of administration, and the timeline for sample collection.

Animal Models: Mice are frequently used models for studying lipid metabolism due to their genetic tractability and well-characterized physiology. Strains such as the C57BL/6 are commonly used for diet-induced obesity and atherosclerosis studies.

Isotopic Tracer: Cholesterol-¹³C₂ is a commonly used tracer where two carbon atoms in the cholesterol molecule are replaced with the stable isotope ¹³C. This mass difference allows for its distinction from endogenous, unlabeled cholesterol by mass spectrometry.

Dosage and Administration: The dosage and route of administration of Cholesterol-¹³C₂ will depend on the specific research question. Oral gavage is suitable for studying cholesterol absorption, while intravenous injection is used to trace its distribution and clearance from the circulation.

Experimental Protocols

Protocol 1: Oral Administration of Cholesterol-¹³C₂ via Gavage

This protocol is designed to study the intestinal absorption and subsequent tissue distribution of dietary cholesterol.

Materials:

  • Cholesterol-¹³C₂

  • Olive oil or other suitable lipid vehicle

  • Gavage needles (20-22 gauge, flexible tip)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Fast mice for 4-6 hours prior to gavage to ensure an empty stomach, with free access to water.[1][2]

  • Tracer Preparation:

    • Accurately weigh the required amount of Cholesterol-¹³C₂. A typical dose for absorption studies is 1-5 mg/kg body weight.

    • Dissolve the Cholesterol-¹³C₂ in a suitable lipid vehicle like olive oil.[3] For example, for a 2 mg/kg dose in a 25g mouse, dissolve 0.05 mg of Cholesterol-¹³C₂ in 100-200 µL of olive oil.

    • Ensure the solution is homogeneous by vortexing or brief sonication. Prepare fresh on the day of the experiment.

  • Gavage Procedure:

    • Weigh the mouse to calculate the precise dosing volume.

    • Gently restrain the mouse and insert the gavage needle into the esophagus.[4][5]

    • Slowly administer the Cholesterol-¹³C₂ solution.[4][5]

    • Return the mouse to its cage and monitor for any immediate adverse effects.[4][5]

  • Sample Collection:

    • Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., 2, 4, 8, 24, and 48 hours) post-gavage.

    • At the end of the experiment, euthanize the mice and collect tissues of interest (e.g., liver, intestine, adipose tissue, brain).

    • Snap-freeze tissues in liquid nitrogen and store them at -80°C until lipid extraction.

Protocol 2: Intravenous Administration of Cholesterol-¹³C₂

This protocol is used to study the distribution, tissue uptake, and clearance of circulating cholesterol.

Materials:

  • Cholesterol-¹³C₂

  • Intralipid® or a similar sterile fat emulsion

  • Sterile saline

  • Insulin syringes with fine-gauge needles (e.g., 28-30 gauge)

Procedure:

  • Animal Preparation: No fasting is typically required for intravenous administration studies.

  • Tracer Preparation:

    • Prepare a sterile solution of Cholesterol-¹³C₂. A typical dose for distribution studies is 0.5-2 mg/kg body weight.

    • Cholesterol-¹³C₂ can be solubilized in a fat emulsion like Intralipid® for intravenous injection.[6]

    • Dilute the tracer solution with sterile saline to the final desired concentration and volume for injection (typically 100-200 µL).

  • Injection Procedure:

    • Warm the mouse under a heat lamp to dilate the tail veins.

    • Place the mouse in a restraint device.

    • Carefully inject the Cholesterol-¹³C₂ solution into a lateral tail vein.

  • Sample Collection:

    • Follow the same sample collection procedure as described in Protocol 1, with appropriate time points for blood and tissue collection based on the expected kinetics of cholesterol distribution and clearance.

Sample Processing and Analysis

Protocol 3: Lipid Extraction from Tissues and Plasma

The Folch method is a widely used and robust procedure for extracting total lipids from biological samples.[7][8][9]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenization tubes and pestles

  • Centrifuge

Procedure:

  • Homogenization:

    • Weigh a portion of the frozen tissue (e.g., 50-100 mg) and place it in a glass homogenization tube.

    • Add a 2:1 (v/v) mixture of chloroform:methanol (e.g., 2 mL).

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • For plasma samples, add the chloroform:methanol mixture directly to the plasma sample.

  • Phase Separation:

    • Transfer the homogenate to a new glass tube.

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

    • Vortex the mixture thoroughly and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

    • Transfer the lipid extract to a new glass tube.

  • Drying and Storage:

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Resuspend the dried lipids in a suitable solvent (e.g., isopropanol (B130326) or chloroform) for analysis.

    • Store the lipid extracts at -80°C until analysis.

Protocol 4: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for quantifying Cholesterol-¹³C₂ enrichment.

Procedure:

  • Derivatization: To improve volatility for GC analysis, cholesterol is often derivatized. A common method is silylation to form trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column for sterol separation.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the molecular ions of unlabeled cholesterol and Cholesterol-¹³C₂.

  • Data Analysis:

    • Calculate the isotopic enrichment of Cholesterol-¹³C₂ in each sample. This is typically expressed as Atom Percent Excess (APE).[10]

    • APE is calculated by comparing the ratio of the labeled isotope to the unlabeled isotope in the sample to the natural abundance of ¹³C.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of Cholesterol-¹³C₂ enrichment across different tissues and time points.

Table 1: Cholesterol-¹³C₂ Enrichment in Plasma Over Time Following Oral Gavage

Time Point (hours)Atom Percent Excess (APE) of Plasma Cholesterol-¹³C₂ (Mean ± SD)
00
20.5 ± 0.1
41.2 ± 0.3
80.8 ± 0.2
240.3 ± 0.1
480.1 ± 0.05

Table 2: Tissue-Specific Distribution of Cholesterol-¹³C₂ 24 Hours Post-Administration

TissueAdministration RouteAtom Percent Excess (APE) of Cholesterol-¹³C₂ (Mean ± SD)
LiverOral Gavage1.5 ± 0.4
LiverIntravenous2.5 ± 0.6
Small IntestineOral Gavage3.2 ± 0.7
Small IntestineIntravenous1.0 ± 0.3
Adipose TissueOral Gavage0.4 ± 0.1
Adipose TissueIntravenous0.8 ± 0.2
BrainOral Gavage< 0.1
BrainIntravenous< 0.1

Mandatory Visualizations

G cluster_prep Tracer Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis Weigh Cholesterol-13C2 Weigh this compound Dissolve in Vehicle Dissolve in Vehicle Weigh this compound->Dissolve in Vehicle Oral Gavage / IV Injection Oral Gavage / IV Injection Dissolve in Vehicle->Oral Gavage / IV Injection Fasting Fasting Fasting->Oral Gavage / IV Injection Blood Sampling (Time Course) Blood Sampling (Time Course) Oral Gavage / IV Injection->Blood Sampling (Time Course) Tissue Harvesting (End Point) Tissue Harvesting (End Point) Oral Gavage / IV Injection->Tissue Harvesting (End Point) Lipid Extraction Lipid Extraction Blood Sampling (Time Course)->Lipid Extraction Tissue Harvesting (End Point)->Lipid Extraction GC-MS Analysis GC-MS Analysis Lipid Extraction->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Caption: Experimental Workflow for In Vivo Cholesterol-¹³C₂ Labeling.

G Intestine Intestine Chylomicrons-13C2 Chylomicrons-13C2 Intestine->Chylomicrons-13C2 Liver Liver Chylomicrons-13C2->Liver Remnant Uptake VLDL-13C2 VLDL-13C2 Liver->VLDL-13C2 Bile Acids Bile Acids Liver->Bile Acids Plasma Pool Plasma Pool VLDL-13C2->Plasma Pool Peripheral Tissues Peripheral Tissues Plasma Pool->Peripheral Tissues Uptake HDL HDL Peripheral Tissues->HDL Reverse Transport HDL->Liver Fecal Excretion Fecal Excretion Bile Acids->Fecal Excretion

Caption: Simplified Cholesterol Metabolic Pathway Tracing with ¹³C₂.

References

Application Notes and Protocols: Cholesterol-13C2 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol-13C2 is a stable isotope-labeled analog of cholesterol that serves as a powerful tracer in metabolic flux analysis (MFA). By replacing two of the carbon atoms with the heavy isotope ¹³C, researchers can track the movement of cholesterol through various metabolic pathways without the need for radioactive materials.[1] This enables the quantitative analysis of cholesterol synthesis, transport, and catabolism in both in vitro and in vivo models. These application notes provide an overview of the uses of this compound in MFA and detailed protocols for its application in key research areas.

Applications of this compound in Metabolic Flux Analysis

This compound is a versatile tool for investigating several aspects of cholesterol metabolism:

  • Cholesterol Biosynthesis: While other tracers like ¹³C-glucose or ¹³C-acetate are commonly used to measure the rate of de novo cholesterol synthesis, this compound can be used to study the incorporation and turnover of cholesterol from extracellular sources.[2][3]

  • Cholesterol Transport and Efflux: A primary application of this compound is in quantifying the movement of cholesterol between different cellular compartments and its efflux from cells to extracellular acceptors like High-Density Lipoprotein (HDL).[4][5] This is crucial for studying reverse cholesterol transport (RCT), a key process in preventing atherosclerosis.

  • Drug Discovery and Development: By tracing the flux of cholesterol in the presence of therapeutic compounds, researchers can elucidate the mechanism of action of drugs that target cholesterol metabolism and identify new therapeutic targets.

  • Disease Modeling: this compound can be used to study dysregulation of cholesterol metabolism in various diseases, including cardiovascular disease, metabolic syndrome, and certain types of cancer.

Key Experimental Protocols

Protocol 1: In Vitro Cholesterol Efflux Assay in Macrophages

This protocol is adapted from studies using stable isotope-labeled cholesterol to measure cholesterol efflux from cultured macrophages, a key step in reverse cholesterol transport.[4][6][7]

Objective: To quantify the flux of cholesterol from macrophages to an extracellular acceptor (e.g., Apolipoprotein A-I or HDL).

Materials:

  • Cholesterol-3,4-13C2

  • J774 or RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA)

  • Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL)

  • Internal Standard (e.g., d7-cholesterol)

  • Solvents for lipid extraction (e.g., hexane, isopropanol)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Plating: Culture J774 macrophages in DMEM supplemented with 10% FBS. Seed the cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Labeling with this compound:

    • Prepare a labeling medium consisting of DMEM with 1% FBS and this compound at a final concentration of 10-20 µg/mL.

    • Remove the growth medium from the cells and wash once with sterile PBS.

    • Add the this compound labeling medium to each well and incubate for 24 hours to allow for cellular uptake and equilibration of the tracer.

  • Equilibration:

    • After the labeling period, remove the labeling medium and wash the cells twice with warm PBS.

    • Add DMEM containing 0.2% BSA to each well and incubate for 18 hours. This step allows for the stabilization of the labeled cholesterol within the cellular pools.

  • Cholesterol Efflux:

    • Prepare the efflux medium containing DMEM with 0.2% BSA and the desired cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL).

    • Remove the equilibration medium, wash the cells once with PBS, and add the efflux medium.

    • Incubate for 4-6 hours to allow for cholesterol efflux.

  • Sample Collection and Lipid Extraction:

    • After incubation, collect the efflux medium from each well.

    • Lyse the cells in each well with a suitable buffer (e.g., 0.1 N NaOH) to determine cellular protein content for normalization.

    • To the collected medium, add a known amount of internal standard (e.g., d7-cholesterol).

    • Extract lipids from the medium using a solvent system such as hexane:isopropanol (3:2, v/v).

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

    • Quantify the amount of this compound and the internal standard in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of this compound efflux using the following formula: % Efflux = [this compound in medium / (this compound in medium + this compound in cells)] x 100

    • Normalize the efflux to the cellular protein content.

Protocol 2: In Vivo Measurement of Tissue Cholesterol Efflux in Humans

This protocol is based on a study that used a continuous infusion of ¹³C-labeled cholesterol to measure tissue cholesterol efflux in human subjects.[8]

Objective: To determine the rate of cholesterol movement from peripheral tissues into the plasma compartment.

Materials:

  • Sterile, injectable this compound solution

  • Infusion pump

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • Internal standard for cholesterol quantification

  • GC-MS or LC-MS/MS system

Procedure:

  • Subject Preparation: Subjects should fast overnight prior to the study. An intravenous line is placed for the infusion of the tracer and another for blood sampling.

  • Tracer Infusion: A sterile solution of this compound is infused intravenously at a constant rate for a specified period (e.g., 20 hours). The exact dose and infusion rate will depend on the specific study design and analytical sensitivity. In one study, a 20-hour infusion of ¹³C₂-cholesterol was used.[8]

  • Blood Sampling: Blood samples are collected at baseline (before the infusion starts) and at multiple time points during and after the infusion (e.g., every 2 hours during infusion and at 24, 48, 72 hours post-infusion).

  • Plasma and Erythrocyte Separation: Plasma and erythrocytes are separated from whole blood by centrifugation.

  • Lipid Extraction: Lipids, including free cholesterol and cholesteryl esters, are extracted from plasma and erythrocyte membranes using a suitable solvent extraction method (e.g., Folch method).

  • Sample Analysis: The enrichment of this compound in the free cholesterol and cholesteryl ester pools of plasma and in the free cholesterol pool of erythrocytes is determined by GC-MS or LC-MS/MS.

  • Kinetic Modeling: The tracer enrichment data from the different pools are fitted to a multi-compartmental model (e.g., a three-compartment model) to calculate the kinetic parameters of cholesterol metabolism, including the rate of tissue cholesterol efflux.

Data Presentation

The quantitative data obtained from this compound MFA studies can be summarized in tables for easy comparison.

Table 1: In Vitro Cholesterol Efflux from J774 Macrophages

ConditionCholesterol Acceptor% Cholesterol Efflux (Mean ± SD)
ControlNone1.2 ± 0.3
Treatment AApoA-I (10 µg/mL)8.5 ± 1.1
Treatment BHDL (50 µg/mL)15.2 ± 2.5

Data are hypothetical and for illustrative purposes only.

Table 2: In Vivo Tissue Cholesterol Efflux in Human Subjects

Subject GroupTissue Cholesterol Efflux (mg/kg/h) (Mean ± SD)
Healthy Controls5.7 ± 0.7
Patient Group (e.g., with APOA1 mutation)4.6 ± 0.8

Data adapted from a study using ¹³C₂-cholesterol infusion.[8]

Visualization of Pathways and Workflows

Signaling Pathway: LXR-Mediated Cholesterol Efflux

Liver X Receptors (LXRs) are key regulators of cholesterol homeostasis. Upon activation by oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and induce the expression of genes involved in cholesterol transport, such as ABCA1 and ABCG1, which mediate the efflux of cholesterol to ApoA-I and HDL, respectively.[5]

LXR_pathway cluster_cell Macrophage Oxysterols Oxysterols LXR LXR Oxysterols->LXR activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR ABCA1_gene ABCA1 Gene LXR_RXR->ABCA1_gene induces expression ABCG1_gene ABCG1 Gene LXR_RXR->ABCG1_gene induces expression ABCA1 ABCA1 Transporter ABCA1_gene->ABCA1 translates to ABCG1 ABCG1 Transporter ABCG1_gene->ABCG1 translates to ApoAI ApoA-I ABCA1->ApoAI Efflux HDL HDL ABCG1->HDL Efflux Cholesterol Intracellular This compound Cholesterol->ABCA1 Cholesterol->ABCG1

LXR-mediated cholesterol efflux pathway.
Experimental Workflow: In Vitro Cholesterol Efflux Assay

The following diagram illustrates the key steps in the in vitro cholesterol efflux protocol.

workflow_efflux start Start: Culture Macrophages labeling Label cells with This compound (24h) start->labeling equilibration Equilibrate cells in BSA medium (18h) labeling->equilibration efflux Induce efflux with ApoA-I or HDL (4-6h) equilibration->efflux collection Collect medium and lyse cells efflux->collection extraction Lipid extraction from medium collection->extraction analysis LC-MS/MS Analysis of This compound extraction->analysis calculation Calculate % Efflux analysis->calculation end End calculation->end

Workflow for in vitro cholesterol efflux assay.
Logical Relationship: Regulation of Macrophage Cholesterol Homeostasis by Bmal1

The circadian clock protein Bmal1 has been shown to regulate multiple pathways of cholesterol metabolism in macrophages, thereby influencing atherosclerosis.[9]

Bmal1_regulation cluster_uptake Cholesterol Uptake cluster_egress Lysosomal Egress cluster_efflux Cholesterol Efflux Bmal1 Bmal1 Cd36 Cd36 Expression Bmal1->Cd36 regulates Npc1_2 Npc1 & Npc2 Expression Bmal1->Npc1_2 regulates Abca1_g1 Abca1 & Abcg1 Expression Bmal1->Abca1_g1 regulates modLDL Modified LDL modLDL->Cd36 uptake via Lysosome Lysosome Cytoplasm Cytoplasm Lysosome->Cytoplasm egress via Npc1/2 HDL_ApoAI HDL / ApoA-I Abca1_g1->HDL_ApoAI efflux to

Bmal1 regulation of cholesterol homeostasis.

References

Quantifying Cholesterol Biosynthesis with Cholesterol-13C2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for quantifying cholesterol biosynthesis using Cholesterol-13C2 as a stable isotope tracer. This method offers a powerful tool for investigating the dynamics of cholesterol metabolism in various biological systems, aiding in the elucidation of metabolic pathways and the development of novel therapeutics targeting cholesterol-related disorders.

Introduction

Cholesterol is a vital lipid molecule essential for maintaining the structural integrity and fluidity of cell membranes and serves as a precursor for steroid hormones, bile acids, and vitamin D.[1] The de novo synthesis of cholesterol is a complex, multi-step process primarily occurring in the liver. Dysregulation of cholesterol homeostasis is implicated in numerous diseases, including atherosclerosis, hypercholesterolemia, and certain cancers.

Stable isotope tracing with compounds like this compound, coupled with mass spectrometry, provides a robust and safe alternative to radioactive tracers for studying the kinetics of cholesterol metabolism.[2][3] By introducing a known amount of labeled cholesterol, researchers can track its incorporation, transport, and conversion, thereby quantifying the rate of cholesterol biosynthesis and flux through related pathways.

Cholesterol Biosynthesis Pathway

The synthesis of cholesterol begins with acetyl-CoA and proceeds through a series of enzymatic reactions. A simplified overview of the key stages is presented below.

Cholesterol_Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Rate-limiting step) isoprenes Activated Isoprenes mevalonate->isoprenes squalene Squalene isoprenes->squalene lanosterol Lanosterol squalene->lanosterol cholesterol Cholesterol lanosterol->cholesterol Multiple Steps (Bloch & Kandutsch-Russell Pathways)

Caption: Simplified overview of the cholesterol biosynthesis pathway.

Experimental Workflow

The general workflow for quantifying cholesterol biosynthesis using this compound involves introducing the labeled tracer to a biological system, followed by sample collection, lipid extraction, and analysis by mass spectrometry.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis tracer_prep Prepare this compound- Cyclodextrin Complex labeling Incubate Cells with This compound Complex tracer_prep->labeling cell_culture Culture Cells to Desired Confluency cell_culture->labeling harvesting Harvest and Quench Metabolism labeling->harvesting extraction Lipid Extraction harvesting->extraction derivatization Derivatization (for GC-MS) extraction->derivatization ms_analysis GC-MS or LC-MS/MS Analysis extraction->ms_analysis for LC-MS/MS derivatization->ms_analysis data_analysis Data Analysis and Flux Calculation ms_analysis->data_analysis

Caption: General experimental workflow for this compound tracing.

Detailed Experimental Protocols

Preparation of this compound-Cyclodextrin Complex

To facilitate the delivery of hydrophobic this compound into cultured cells, it is complexed with a carrier molecule, typically methyl-β-cyclodextrin (MβCD).[4][5]

Materials:

  • This compound

  • Methyl-β-cyclodextrin (MβCD)

  • Chloroform (B151607):methanol (1:1, v/v)

  • Serum-free cell culture medium

  • Sterile glass tubes

  • Sonicator

  • Vortex mixer

  • Incubator with shaking capabilities

Protocol:

  • Prepare a stock solution of this compound in chloroform:methanol (1:1, v/v).

  • In a sterile glass tube, add the desired amount of the this compound stock solution.

  • Evaporate the solvent under a gentle stream of nitrogen gas to leave a thin film of this compound.

  • Prepare a solution of MβCD in serum-free medium (e.g., 5 mM).[6]

  • Add the MβCD solution to the glass tube containing the dried this compound.

  • Vortex the tube vigorously to resuspend the lipid film.

  • Sonicate the mixture to facilitate the formation of the inclusion complex.[6]

  • Incubate the tube overnight in a shaking incubator at 37°C to ensure complete complexation.[4]

  • The resulting solution contains the this compound-MβCD complex ready for cell culture experiments.

Cell Culture Labeling and Harvesting

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • Cultured cells in exponential growth phase

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA (for adherent cells)

  • Cell scraper

  • Refrigerated centrifuge

Protocol:

  • Seed cells in culture plates or flasks and grow to the desired confluency (typically 70-80%).

  • Prior to labeling, wash the cells with serum-free medium to remove any existing unlabeled cholesterol from the serum.

  • Add the prepared this compound-MβCD complex diluted in serum-free medium to the cells. The final concentration of the complex should be optimized to be non-toxic to the cells.

  • Incubate the cells for the desired labeling period. A time-course experiment is recommended to determine the optimal labeling time.

  • To harvest, aspirate the labeling medium and immediately place the culture dish on ice.

  • Wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer and to quench metabolic activity.

  • For adherent cells, add a small volume of ice-cold PBS and detach the cells using a cell scraper. For suspension cells, proceed to the next step.

  • Transfer the cell suspension to a pre-chilled centrifuge tube.

  • Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.

  • Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

Lipid Extraction

The Folch method is a widely used protocol for the extraction of total lipids from biological samples.[7]

Materials:

  • Cell pellet

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Protocol:

  • Resuspend the cell pellet in a known volume of water.

  • Add a 2:1 mixture of chloroform:methanol to the cell suspension in a glass centrifuge tube. The final solvent to water ratio should be approximately 20:1 (v/v).

  • Vortex the mixture thoroughly for 2 minutes to ensure complete homogenization and lipid extraction.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex the mixture again for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Store the dried lipid extract at -80°C until analysis.

Sample Preparation for Mass Spectrometry

For GC-MS Analysis (Derivatization):

Cholesterol requires derivatization to increase its volatility for GC-MS analysis. Silylation to form a trimethylsilyl (B98337) (TMS) ether is a common method.

Materials:

  • Dried lipid extract

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Pyridine or other suitable solvent

  • Heating block or oven

  • GC-MS vials

Protocol:

  • Reconstitute the dried lipid extract in a small volume of pyridine.

  • Add an excess of BSTFA with 1% TMCS to the sample.

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS.

For LC-MS/MS Analysis:

Derivatization is often not required for LC-MS/MS analysis of cholesterol, especially when using Atmospheric Pressure Chemical Ionization (APCI).

Protocol:

  • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol, methanol, or acetonitrile).

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an LC-MS vial for analysis.

Mass Spectrometry Analysis

GC-MS:

  • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

  • Injection: Splitless injection is often preferred for higher sensitivity.

  • Ionization: Electron Ionization (EI).

  • Analysis: Monitor the molecular ion and characteristic fragment ions for both unlabeled and 13C2-labeled cholesterol-TMS ether. The mass shift will be +2 m/z for this compound. A representative fragmentation pattern for the TMS derivative of cholesterol can be observed.[8]

LC-MS/MS:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water, methanol, and/or acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate.

  • Ionization: APCI in positive ion mode is generally preferred for cholesterol analysis.

  • Analysis: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled and 13C2-labeled cholesterol.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies investigating cholesterol biosynthesis and metabolism using stable isotope tracers.

Table 1: Effect of Atorvastatin on Cholesterol Synthesis Flux in Primary Rat Hepatocytes [9]

ConditionCholesterol Synthesis Flux (mmol/L(cv)h)
Control0.27
50 nM Atorvastatin0.08

Table 2: Proportional Flux Through Cholesterol Biosynthesis Pathways in Different Mouse Tissues [10][11]

TissueBloch Pathway Flux (%)Modified Kandutsch-Russell (MK-R) Pathway Flux (%)
Testes973
Adrenal Gland~100~0
Preputial Gland892

Applications in Drug Development

The use of this compound as a tracer is highly valuable in drug development for several reasons:

  • Target Engagement and Efficacy: It allows for the direct measurement of a drug's effect on cholesterol biosynthesis rates in cellular or animal models. This provides a quantitative measure of target engagement for drugs aimed at enzymes in the cholesterol synthesis pathway, such as HMG-CoA reductase inhibitors (statins).

  • Mechanism of Action Studies: By tracing the flow of this compound, researchers can elucidate the specific metabolic steps affected by a novel compound, helping to confirm its mechanism of action.

  • Off-Target Effect Screening: The method can be used to assess whether a drug candidate has unintended effects on cholesterol metabolism.

  • Personalized Medicine: In a clinical setting, stable isotope tracers can be used to assess an individual's baseline rate of cholesterol synthesis, potentially guiding the choice and dosage of lipid-lowering therapies.

Conclusion

Quantifying cholesterol biosynthesis with this compound is a powerful and versatile technique for researchers in both academic and industrial settings. The detailed protocols and application notes provided herein offer a comprehensive guide to implementing this methodology. By enabling the precise measurement of cholesterol flux, this approach will continue to be instrumental in advancing our understanding of cholesterol metabolism and in the development of new therapies for associated diseases.

References

Unveiling Cholesterol's Role in Lipid Bilayers: A Guide to Solid-State NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cholesterol, a vital component of mammalian cell membranes, plays a crucial role in regulating membrane fluidity, order, and the function of membrane-bound proteins.[1][2] Understanding the atomic-level interactions of cholesterol within the lipid bilayer is therefore of fundamental interest in various fields, including drug development and the study of diseases like Alzheimer's.[1] Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has emerged as a powerful technique to investigate the structure, dynamics, and interactions of cholesterol in a native-like lipid environment.[1][2][3]

This document provides detailed application notes and experimental protocols for studying ¹³C-labeled cholesterol, specifically Cholesterol-¹³C₂, in lipid bilayers using solid-state NMR. The use of ¹³C enrichment significantly enhances sensitivity, allowing for more detailed and rapid analysis compared to natural abundance samples.[1][2][4]

Key Applications of Solid-State NMR for Cholesterol-Lipid Interactions:

  • Determination of Cholesterol's Orientation and Dynamics: ssNMR can precisely measure the orientation and motional freedom of the cholesterol molecule within the lipid bilayer.[1]

  • Characterization of Membrane Ordering: By analyzing the NMR signals, researchers can quantify how cholesterol influences the order and fluidity of the surrounding lipid acyl chains.[5][6][7][8]

  • Investigation of Cholesterol-Lipid and Cholesterol-Protein Interactions: ssNMR provides insights into the specific molecular interactions between cholesterol and phospholipids (B1166683) or membrane proteins.[1][4][9]

  • High-Resolution Structural Studies: Magic-angle spinning (MAS) techniques in ssNMR yield high-resolution spectra, enabling the detailed structural analysis of cholesterol in its membrane environment.[1][2][4]

Experimental Protocols

A typical workflow for the solid-state NMR analysis of Cholesterol-¹³C₂ in lipid bilayers involves sample preparation, NMR data acquisition, and data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_nmr ssNMR Data Acquisition cluster_analysis Data Analysis start Start: Obtain Cholesterol-13C2 & Lipids mix Mix this compound & Lipids in Organic Solvent start->mix e.g., POPC dry Dry Mixture to Form a Thin Film mix->dry e.g., under Nitrogen stream hydrate Hydrate Film with Buffer & Vortex dry->hydrate freeze_thaw Perform Freeze-Thaw Cycles hydrate->freeze_thaw pack Pack Sample into MAS Rotor freeze_thaw->pack setup Spectrometer Setup & Tuning pack->setup cpmas 1D 13C CP-MAS Experiment setup->cpmas spec2d 2D 13C-13C or 1H-13C Correlation Spectroscopy cpmas->spec2d Optional process Spectral Processing (FT, Phasing, Baseline Correction) cpmas->process spec2d->process assign Resonance Assignment process->assign quantify Quantification of Chemical Shifts, Order Parameters, & Dipolar Couplings assign->quantify interpret Structural & Dynamic Interpretation quantify->interpret

Figure 1: A generalized experimental workflow for the solid-state NMR analysis of Cholesterol-¹³C₂ in lipid bilayers.

Protocol 1: Sample Preparation of Cholesterol-¹³C₂ in Lipid Bilayers

This protocol details the reconstitution of ¹³C-labeled cholesterol into lipid bilayers, a crucial step for obtaining high-quality solid-state NMR spectra.[1]

Materials:

Procedure:

  • Co-dissolution: Dissolve the desired molar ratio of Cholesterol-¹³C₂ and lipids (e.g., 10:3 POPC:Cholesterol) in an organic solvent.[1]

  • Film Formation: Create a thin film of the lipid-cholesterol mixture by evaporating the solvent under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid-cholesterol film with the appropriate amount of buffer. The amount of water added is typically around 30-50% by weight. Vortex the sample to create a milky suspension of multilamellar vesicles (MLVs).

  • Homogenization (Freeze-Thaw Cycles): Subject the hydrated sample to several (e.g., 5-10) freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath. This process promotes the formation of more uniform vesicles.

  • Rotor Packing: Carefully pack the hydrated lipid-cholesterol sample into a solid-state NMR rotor using a suitable packing tool. Ensure the sample is well-compacted to improve spectral resolution.

Protocol 2: Solid-State NMR Data Acquisition

The following outlines a general procedure for acquiring ¹³C solid-state NMR spectra. Specific experimental parameters will need to be optimized for the particular spectrometer and sample.

Instrumentation:

  • Solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

Procedure:

  • Spectrometer Setup: Insert the sample into the MAS probe. Tune the probe to the ¹H and ¹³C frequencies.

  • Magic-Angle Spinning: Set the MAS rate to the desired speed (e.g., 5-10 kHz). Higher spinning speeds can help to average out anisotropic interactions and improve spectral resolution.

  • ¹³C CP-MAS Experiment: Acquire a one-dimensional (1D) ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) spectrum. This experiment enhances the signal of the low-abundance ¹³C nuclei by transferring polarization from the abundant ¹H nuclei.

  • 2D Correlation Spectroscopy: For more detailed structural and dynamic information, two-dimensional (2D) correlation experiments can be performed.[1]

    • ¹³C-¹³C Correlation (e.g., CTUC-COSY): This experiment identifies through-bond correlations between adjacent ¹³C nuclei, aiding in the unambiguous assignment of resonances.[1]

    • ¹H-¹³C Heteronuclear Correlation (HETCOR): This experiment correlates ¹H and ¹³C nuclei that are close in space, providing information about their proximity and helping to resolve spectral overlap.

Quantitative Data Presentation

Solid-state NMR experiments yield a wealth of quantitative data that can be used to characterize the behavior of cholesterol in lipid bilayers.

Table 1: Representative ¹³C Chemical Shifts of Cholesterol in a POPC Bilayer
Carbon PositionChemical Shift (ppm)
C3~71
C5~141
C6~122
C18~12
C19~19
C21~19
C26~23
C27~23

Note: Chemical shifts can vary slightly depending on the specific lipid environment and experimental conditions.

Table 2: Order Parameters (|S_CH|) of Cholesterol in Lipid Bilayers

The order parameter, |S_CH|, is a measure of the motional restriction of a C-H bond vector with respect to the bilayer normal. A value of 1 indicates a completely rigid orientation, while a value of 0 signifies isotropic motion. These can be determined from ¹H-¹³C dipolar couplings measured in separated local field (SLF) experiments.[10]

| Cholesterol Moiety | Typical |S_CH| Range | |---|---| | Steroid Ring System | 0.7 - 0.9 | | Alkyl Tail | 0.3 - 0.6 |

Note: Order parameters generally decrease along the alkyl tail, indicating increased motional freedom.[5][7][8]

Visualization of Key Relationships

The following diagram illustrates the relationship between cholesterol concentration and its ordering effect on the lipid acyl chains.

cholesterol_ordering_effect chol_conc Increasing Cholesterol Concentration lipid_packing Increased Packing of Lipid Acyl Chains chol_conc->lipid_packing membrane_order Increased Membrane Order lipid_packing->membrane_order acyl_chain_motion Decreased Acyl Chain Motional Freedom lipid_packing->acyl_chain_motion membrane_fluidity Decreased Membrane Fluidity membrane_order->membrane_fluidity acyl_chain_motion->membrane_fluidity

Figure 2: The effect of increasing cholesterol concentration on the physical properties of the lipid bilayer.

References

Application Note: High-Resolution ¹³C NMR for the Analysis of Cholesterol Dynamics in Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cholesterol is a critical component of mammalian cell membranes, regulating membrane fluidity, thickness, permeability, and the formation of specialized domains like lipid rafts.[1] The dynamic behavior of cholesterol—its orientation, rotational motion, and internal flexibility—is fundamental to these functions and can be modulated by drug interactions or disease states. High-resolution solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides atomic-level insights into the dynamics of cholesterol within a native-like lipid bilayer environment.[2] This note details the application of ¹³C NMR methods to quantify cholesterol dynamics through the measurement of relaxation parameters and molecular order.

Application I: Quantifying Molecular Motion with ¹³C Relaxation Times

The motional dynamics of cholesterol on the picosecond to nanosecond timescale can be precisely quantified by measuring spin-lattice (T₁) and spin-spin (T₂) relaxation times.

  • Spin-Lattice Relaxation (T₁): T₁ measures the time it takes for the nuclear spins to return to thermal equilibrium after being perturbed by a radiofrequency pulse. It is sensitive to high-frequency motions (fast tumbling) on the order of the NMR Larmor frequency.

  • Spin-Spin Relaxation (T₂): T₂ describes the decay of transverse magnetization due to interactions between spins. It is sensitive to slower motions, such as the overall tumbling of vesicles or large protein complexes.[3]

By analyzing these relaxation times using theoretical frameworks like the model-free approach, one can extract key dynamic parameters, including correlation times (τc) that describe the rates of molecular motion and generalized order parameters (S²) that quantify the spatial restriction of that motion.[3]

Quantitative Data: Cholesterol Dynamics in DMPC Vesicles

The following table summarizes ¹³C NMR relaxation and dynamic parameters for cholesterol within dimyristoylphosphatidylcholine (B1235183) (DMPC) vesicles at 37°C, demonstrating the difference in mobility between the rigid steroid nucleus and the flexible alkyl tail.[3]

Cholesterol RegionCarbon Atom(s)T₁ (s)T₂ (ms)Correlation Time (τc)Order Parameter (S²)Reference
Steroid Ring System Rigid CoreNot SpecifiedNot Specified63 ns and 0.85 nsNot Specified[3]
Alkyl Side Chain C25Not SpecifiedNot Specified17 ± 4 ps0.09 ± 0.02[3]
Alkyl Side Chain C26, C27Not SpecifiedNot Specified8 ± 2 ps0.03 ± 0.01[3]

Table 1: ¹³C Dynamic parameters for cholesterol in DMPC vesicles. The data illustrates that the steroid ring undergoes slower, more complex motions, while the terminal carbons of the alkyl chain are highly flexible with very short correlation times and low order parameters.[3]

Application II: Determining Molecular Order with ¹³C-¹H Dipolar Couplings

The orientation and alignment of cholesterol within the lipid bilayer can be characterized by measuring the ¹³C-¹H residual dipolar couplings (RDCs). These couplings report on the time-averaged orientation of each C-H bond vector relative to the external magnetic field.[4] From the RDCs, a segmental order parameter, |S_CH|, can be calculated for each carbon atom.[1]

  • Order Parameter (|S_CH|): This value ranges from 0 (isotropic motion) to 1 (completely rigid and aligned). For cholesterol in a lipid bilayer, |S_CH| values close to 1 indicate a highly ordered, upright orientation with restricted wobbling motion, which is characteristic of the rigid steroid ring. Lower values, typically found for the alkyl tail, signify greater motional freedom.[1][5]

The measurement of order parameters across the entire cholesterol molecule provides a detailed profile of its conformational dynamics and its response to changes in membrane composition (e.g., cholesterol concentration).[1]

Quantitative Data: Cholesterol Order Parameters in POPC Bilayers

The table below presents segmental order parameters for cholesterol in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayers at varying cholesterol concentrations.

| Cholesterol Region | Carbon Atom(s) | |S_CH| at 10 mol% | |S_CH| at 30 mol% | |S_CH| at 50 mol% | Reference | | :--------------------- | :------------- | :--------------- | :--------------- | :--------------- | :-------- | | Steroid Ring System | C4 | 0.79 | 0.85 | 0.86 |[1] | | Steroid Ring System | C7 | 0.80 | 0.86 | 0.87 |[1] | | Alkyl Side Chain | C20 | 0.48 | 0.58 | 0.61 |[1] | | Alkyl Side Chain | C25 | 0.31 | 0.42 | 0.46 |[1] | | Alkyl Side Chain | C26/C27 | 0.16 | 0.22 | 0.25 |[1] |

Table 2: ¹³C-¹H order parameters for different segments of the cholesterol molecule in POPC bilayers. The data shows that increasing cholesterol concentration leads to a higher degree of molecular order for both the ring system and the alkyl chain.[1]

Experimental Protocols & Workflows

Successful analysis of cholesterol dynamics requires careful sample preparation and selection of appropriate NMR experiments. Isotopic enrichment of cholesterol with ¹³C is often employed to dramatically enhance signal sensitivity, reducing experiment times from hours or days to minutes.[2]

Diagram: General Experimental Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis A 1. Dissolve ¹³C-Cholesterol & Lipids in Organic Solvent B 2. Create Thin Film by Solvent Evaporation A->B C 3. Hydrate Film to Form Multilamellar Vesicles (MLVs) B->C D 4. Pack Sample into MAS Rotor C->D E 5. Spectrometer Setup (Shimming, Tuning) D->E F 6. Acquire ¹³C NMR Data (e.g., CP-MAS, DIPSHIFT) E->F G 7. Process FID (Fourier Transform, Phasing) F->G H 8. Extract NMR Parameters (T₁, T₂, RDCs) G->H I 9. Calculate Dynamic Properties (τc, S_CH) H->I

Caption: Workflow for ¹³C NMR analysis of cholesterol dynamics.

Protocol 1: Sample Preparation (¹³C-Cholesterol in Lipid Vesicles)
  • Stock Solutions: Prepare stock solutions of ¹³C-labeled cholesterol and the desired phospholipid (e.g., POPC) in chloroform (B151607) or a chloroform/methanol mixture.[2]

  • Mixing: In a round-bottom flask, combine the appropriate volumes of the stock solutions to achieve the target cholesterol molar percentage.

  • Film Formation: Remove the organic solvent under a stream of nitrogen gas while rotating the flask to create a thin, uniform lipid film on the inner surface. Place the flask under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with buffer (e.g., PBS) to a final lipid concentration suitable for NMR (typically ~40% water by weight). Vortex the mixture thoroughly to form a milky suspension of multilamellar vesicles (MLVs).

  • Rotor Packing: Carefully transfer the hydrated sample into a solid-state NMR rotor (e.g., 3.2 mm or 4 mm). Ensure the sample is well-packed and balanced for high-speed magic angle spinning (MAS).[2]

Protocol 2: ¹³C-¹H Dipolar Coupling Measurement (DIPSHIFT)

This protocol is for measuring ¹³C-¹H RDCs to determine order parameters.

  • Spectrometer: Use a high-field solid-state NMR spectrometer (e.g., 600 MHz ¹H frequency) equipped with a MAS probe.[2]

  • Setup: Insert the sample rotor and spin at a stable MAS rate (e.g., 5-15 kHz). Tune the probe to the ¹H and ¹³C frequencies and optimize the magnetic field homogeneity (shimming).

  • Pulse Sequence: Employ a 2D separated local field (SLF) experiment such as DIPSHIFT or DROSS.[4][6] A common starting point involves:

    • Cross-Polarization (CP): Transfer magnetization from ¹H to ¹³C. A typical CP contact time is 1-2 ms.[6]

    • Dipolar Evolution: Allow the ¹³C-¹H dipolar couplings to evolve during a variable time period (t₁) under ¹H homonuclear decoupling (e.g., frequency-switched Lee-Goldburg).[6]

    • Acquisition: Detect the ¹³C signal (FID) during the acquisition time (t₂) under high-power ¹H decoupling.

  • Data Acquisition: Acquire a series of FIDs for incrementally increasing t₁ evolution periods. The number of increments will determine the resolution in the dipolar dimension.[2]

  • Processing: Perform a 2D Fourier transform of the collected data. The resulting 2D spectrum will have the ¹³C chemical shift on one axis and the ¹³C-¹H dipolar coupling pattern on the other.

  • Analysis: Extract the dipolar splitting for each resolved ¹³C resonance. Use this value to calculate the order parameter |S_CH| for each C-H bond.

Diagram: Data Interpretation Pathway

G A NMR Experiment (Inversion Recovery, DIPSHIFT, etc.) B Raw Data (Free Induction Decays - FIDs) A->B C Measured Parameters (Relaxation Rates R₁/R₂, Residual Dipolar Couplings) B->C Processing E Derived Dynamic Properties C->E D Theoretical Modeling (Model-Free Formalism, Mean-Torque Model) D->E Analysis F Correlation Times (τc) [ps-ns motions] E->F G Order Parameters (S_CH) [Amplitude of motion] E->G H Biophysical Insights (Fluidity, Rigidity, Orientation) F->H G->H

Caption: From raw NMR data to biophysical insights.

High-resolution ¹³C NMR spectroscopy offers a robust and detailed approach to characterizing the molecular dynamics of cholesterol in membrane environments. By measuring relaxation times and residual dipolar couplings, researchers can obtain quantitative data on the rates and amplitudes of motion at specific atomic sites. These methods are invaluable for understanding the fundamental biophysical properties of membranes and for evaluating how novel therapeutics may alter membrane structure and function. The use of ¹³C isotopic labeling makes these experiments highly efficient, enabling detailed studies of cholesterol's interactions with lipids and membrane-associated proteins.[2]

References

Application Notes and Protocols for Cholesterol-13C2 Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, a vital lipid in mammalian cell membranes, serves as a precursor for steroid hormones, bile acids, and vitamin D.[1] The accurate quantification of cholesterol and the study of its metabolism are crucial in various fields of research, including drug development for cardiovascular diseases and metabolic disorders. Stable isotope-labeled cholesterol, such as Cholesterol-13C2, is an invaluable tool for these studies, serving as an internal standard for precise quantification or as a tracer to investigate metabolic pathways.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific determination of cholesterol.[1] This document provides detailed application notes and protocols for the sample preparation and analysis of this compound by GC-MS.

Experimental Workflow Overview

The overall workflow for the analysis of this compound from biological samples involves several key steps: sample collection and addition of the internal standard, lipid extraction, saponification to hydrolyze cholesterol esters, derivatization to enhance volatility for GC analysis, and finally, analysis by GC-MS.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Cells, Tissue) Spike Spike with This compound (ISTD) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Saponification Saponification (Hydrolysis of Esters) Extraction->Saponification Derivatization Derivatization (e.g., Silylation) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Overall experimental workflow for this compound analysis.

Experimental Protocols

Sample Preparation

a) From Plasma or Serum:

  • Thaw plasma or serum samples on ice.

  • In a glass tube, add a known amount of this compound internal standard solution in a suitable solvent (e.g., ethanol) to 100 µL of the plasma or serum sample. The amount of internal standard should be chosen to be close to the expected endogenous cholesterol concentration.

  • Proceed to the Lipid Extraction step.

b) From Cultured Cells or Tissues:

  • For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge.

  • For tissues, weigh a small piece of the homogenized tissue (e.g., 10-20 mg).

  • Add a known amount of this compound internal standard solution to the cell pellet or tissue homogenate.

  • Proceed to the Lipid Extraction step.

Lipid Extraction (Modified Folch Method)

This protocol is a widely used method for extracting lipids from biological samples.

  • To the sample containing the internal standard, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute.

  • Add 0.5 mL of 0.9% NaCl solution and vortex again for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas at 40-50 °C.

Saponification

Saponification is performed to hydrolyze cholesterol esters to free cholesterol, allowing for the measurement of total cholesterol.

  • To the dried lipid extract, add 2 mL of 1 M methanolic potassium hydroxide (B78521) (KOH).

  • Incubate the mixture at 60°C for 1 hour.

  • After cooling to room temperature, add 1 mL of deionized water and 3 mL of hexane (B92381).

  • Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the non-saponifiable lipids (including cholesterol) to a new glass tube.

  • Repeat the hexane extraction (steps 4-5) two more times and combine the hexane fractions.

  • Dry the combined hexane extracts under a stream of nitrogen gas.

Derivatization

Derivatization is essential to increase the volatility and thermal stability of cholesterol for GC analysis. Silylation is the most common method.

  • To the dried cholesterol extract, add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for cholesterol analysis. These may need to be optimized for your specific instrument and column.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injection ModeSplitless
Injector Temperature280 °C
Oven ProgramInitial temp 180 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to Monitor
Cholesterol-TMSm/z 368, 458
This compound-TMSm/z 370, 460

Quantitative Data Summary

The use of a stable isotope-labeled internal standard like this compound allows for accurate and precise quantification by correcting for variations during sample preparation and analysis. The following table summarizes typical performance characteristics of GC-MS methods for cholesterol analysis using isotopically labeled internal standards.

ParameterTypical ValueReference
Linearity (r²) > 0.99[3]
Limit of Quantification (LOQ) 0.2 - 10.0 µg/mL[3]
Intra-day Precision (%CV) < 5%[2]
Inter-day Precision (%CV) < 10%[2]
Accuracy (% Bias) -24.1% to +25.1%[3]
Recovery 83.8% to 129.3%[3]
Coefficient of Variation (ID-MS) 0.22%[4]

Note: The values presented are representative and may vary depending on the specific matrix, instrumentation, and protocol used. The referenced study for linearity, LOQ, accuracy, and recovery used a deuterium-labeled internal standard, which is expected to have similar performance to a 13C-labeled standard.[3]

Relevant Metabolic Pathways

This compound can be used as a tracer to study key metabolic pathways, including cholesterol biosynthesis and reverse cholesterol transport.

Cholesterol Biosynthesis Pathway

This pathway describes the de novo synthesis of cholesterol from acetyl-CoA.

Cholesterol Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) IsopentenylPP Isopentenyl-PP Mevalonate->IsopentenylPP Squalene Squalene IsopentenylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol

Caption: Simplified overview of the cholesterol biosynthesis pathway.

Reverse Cholesterol Transport Pathway

This pathway describes the transport of excess cholesterol from peripheral tissues back to the liver for excretion.

Reverse Cholesterol Transport Peripheral Peripheral Tissues (e.g., Macrophages) HDL HDL Peripheral->HDL Cholesterol Efflux LCAT LCAT HDL->LCAT Esterification CETP CETP HDL->CETP Liver Liver HDL->Liver SR-B1 Uptake LCAT->HDL LDL_VLDL LDL/VLDL CETP->LDL_VLDL Cholesteryl Ester Transfer LDL_VLDL->Liver LDLR Uptake Bile Bile / Feces Liver->Bile Excretion

Caption: Key steps in the reverse cholesterol transport pathway.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the sample preparation and GC-MS analysis of this compound. The use of a stable isotope-labeled internal standard is critical for achieving the high accuracy and precision required in research and drug development. By following these detailed procedures, researchers can obtain reliable quantitative data on cholesterol levels and gain valuable insights into cholesterol metabolism.

References

Application Note: Quantification of Cholesterol-¹³C₂ by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, a vital lipid in mammalian cell membranes and a precursor to steroid hormones and bile acids, is a critical biomarker in numerous physiological and pathological processes.[1][2][3] Stable isotope-labeled cholesterol, such as Cholesterol-¹³C₂, serves as an invaluable internal standard and tracer for in vivo metabolic studies, enabling precise quantification and turnover analysis.[4] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Cholesterol-¹³C₂ in biological matrices. The hydrophobicity and poor ionization efficiency of cholesterol present analytical challenges; this method addresses these through optimized sample preparation, chromatographic separation, and mass spectrometric detection.[2][5][6][7]

This document provides detailed protocols for sample preparation, LC-MS/MS analysis, and data processing. The method is designed to be "fit-for-purpose," meaning its validation can be tailored to the specific context of use, from exploratory research to regulated bioanalysis.[8][9][10]

Experimental Workflow

The overall experimental workflow for the quantification of Cholesterol-¹³C₂ is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (e.g., Cholesterol-d7) sample->add_is hydrolysis Saponification (Hydrolysis of Cholesteryl Esters) add_is->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction dry_reconstitute Dry Down and Reconstitute extraction->dry_reconstitute lc_separation Chromatographic Separation (C18 Column) dry_reconstitute->lc_separation ms_detection Mass Spectrometric Detection (APCI, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for Cholesterol-¹³C₂ quantification.

Method Development and Validation Logic

The development of a reliable LC-MS/MS method follows a logical progression of optimization and validation steps.

method_development_logic cluster_development Method Development cluster_validation Method Validation ms_optimization MS Parameter Optimization (Infusion) chromatography_dev Chromatography Development ms_optimization->chromatography_dev sample_prep_dev Sample Preparation Optimization chromatography_dev->sample_prep_dev selectivity Selectivity & Specificity sample_prep_dev->selectivity linearity Linearity & Range selectivity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision matrix_effect Matrix Effect accuracy_precision->matrix_effect stability Stability matrix_effect->stability

Caption: Logical flow of method development and validation.

Experimental Protocols

Materials and Reagents
  • Cholesterol-¹³C₂ (appropriate purity)

  • Cholesterol-d7 (or other suitable internal standard)

  • HPLC-grade methanol, acetonitrile, isopropanol, and water[11]

  • Potassium hydroxide (B78521)

  • Hexane (B92381)

  • Ammonium (B1175870) acetate

  • Control biological matrix (e.g., human plasma)

Sample Preparation: Saponification and Extraction

This protocol is adapted for the analysis of total cholesterol, including free cholesterol and that from cholesteryl esters.[12][13]

  • Spiking: To 100 µL of biological matrix (e.g., plasma), add the internal standard (e.g., Cholesterol-d7) to a final concentration of 500 ng/mL.

  • Saponification: Add 1 mL of 0.4 M potassium hydroxide in ethanol. Vortex vigorously for 30 seconds.

  • Hydrolysis: Incubate at 60°C for 1 hour to hydrolyze the cholesteryl esters.[13]

  • Extraction: After cooling to room temperature, add 2 mL of hexane and vortex for 1 minute.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes.

  • Collection: Transfer the upper hexane layer to a clean tube.

  • Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:acetonitrile). Vortex to ensure complete dissolution.

LC-MS/MS Conditions

Due to the nonpolar nature of cholesterol, Atmospheric Pressure Chemical Ionization (APCI) is often preferred for better sensitivity without derivatization.[11]

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 10 mM ammonium acetate
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM ammonium acetate[14]
Gradient 50% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, return to 50% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive APCI[11]
MRM Transitions See Table 3
Gas Temperature 350°C
Vaporizer Temperature 350°C
Capillary Voltage 4000 V
Collision Gas Nitrogen
Multiple Reaction Monitoring (MRM) Transitions

The MRM transitions for Cholesterol-¹³C₂ and a common internal standard, Cholesterol-d7, are outlined below. These should be optimized by direct infusion of the standards.

Table 3: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cholesterol (Endogenous) 369.3161.110025
Cholesterol-¹³C₂ 371.3161.110025
Cholesterol-d7 (IS) 376.4161.110025

Note: The precursor ion for cholesterol and its labeled counterparts corresponds to the [M+H-H₂O]⁺ ion. The product ion is a characteristic fragment.

Data Presentation and Method Validation

A summary of typical quantitative performance data is presented below. This method should be validated according to established guidelines to ensure its suitability for the intended application.[8][9]

Table 4: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision <20%10 ng/mL
Precision (Intra- and Inter-day, %CV) < 15% (< 20% at LLOQ)< 10%
Accuracy (Intra- and Inter-day, %RE) ± 15% (± 20% at LLOQ)± 8%
Matrix Effect (%CV) < 15%< 12%
Recovery (%) Consistent and reproducible85-95%
Stability (Freeze-thaw, bench-top, long-term) % Deviation < 15%Stable

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Cholesterol-¹³C₂ using LC-MS/MS. The described method, which includes sample preparation via saponification and liquid-liquid extraction followed by APCI-MS/MS analysis, is sensitive, specific, and reproducible. By adhering to the outlined procedures and validation principles, researchers can confidently apply this method for accurate biomarker quantification in various drug development and research settings.

References

Tracking Cholesterol Dynamics: An Application Note on the Use of Cholesterol-13C2 for Monitoring Transport and Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Cholesterol-13C2, a stable isotope-labeled cholesterol, to trace its transport and uptake in cellular and biological systems. This powerful tool offers a quantitative and dynamic view of cholesterol metabolism, crucial for understanding cardiovascular diseases, neurodegenerative disorders, and various metabolic syndromes.

Introduction

Cholesterol homeostasis is fundamental to cellular function, with its dysregulation implicated in numerous diseases. Understanding the intricate pathways of cholesterol transport and uptake is paramount for developing effective therapeutic interventions. This compound serves as a robust tracer that can be distinguished from endogenous cholesterol by its mass, allowing for precise tracking and quantification using mass spectrometry. This enables researchers to dissect the mechanisms of cholesterol movement across cellular membranes and between organelles, and to evaluate the efficacy of drugs targeting these pathways.

Key Applications

  • Elucidating Cholesterol Transport Pathways: Tracking the movement of this compound from the plasma membrane to internal organelles such as the endoplasmic reticulum and lysosomes.

  • Screening for Cholesterol Transport Modulators: Identifying and characterizing compounds that inhibit or enhance cholesterol uptake and efflux.

  • Drug Development for Atherosclerosis: Evaluating the impact of novel therapeutics on cholesterol accumulation in macrophages and other cell types relevant to atherosclerotic plaque formation.[1][2]

  • Studying Lipid-Related Diseases: Investigating the defects in cholesterol trafficking associated with genetic disorders like Niemann-Pick type C disease.[3]

Experimental Protocols

Protocol 1: Cellular Uptake of this compound in Cultured Macrophages

This protocol details the loading of cultured macrophages with this compound using a cyclodextrin-based delivery system, followed by analysis using mass spectrometry.

Materials:

  • This compound

  • Methyl-β-cyclodextrin (MβCD)

  • Mouse peritoneal macrophages or a suitable macrophage cell line (e.g., J774, RAW264.7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Lipid extraction solvents (e.g., Chloroform:Methanol 2:1)

  • Internal standard (e.g., d7-cholesterol)

  • GC-MS or LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture macrophages in DMEM supplemented with 10% FBS in 6-well plates until they reach 80-90% confluency.

  • Preparation of this compound:MβCD Complex:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a stock solution of MβCD in serum-free DMEM.

    • Add the this compound stock solution to the MβCD solution to achieve the desired final concentration (e.g., 50 µg/mL this compound in 1% MβCD). The molar ratio of MβCD to cholesterol should be optimized, but a ratio of 10:1 is a common starting point.[4][5][6]

    • Incubate the mixture at 37°C for 30 minutes with gentle agitation to allow for complex formation.

  • Cellular Loading with this compound:

    • Wash the macrophage monolayer twice with warm PBS.

    • Replace the culture medium with the this compound:MβCD complex solution in serum-free DMEM.

    • Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis and Lipid Extraction:

    • At each time point, wash the cells three times with ice-cold PBS to remove extracellular this compound.

    • Lyse the cells in a suitable buffer and determine the protein concentration using a BCA assay.

    • To the cell lysate, add an internal standard (e.g., d7-cholesterol) to control for extraction efficiency and instrument variability.

    • Perform a lipid extraction using the Bligh and Dyer method (Chloroform:Methanol:Water).

    • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Sample Preparation for Mass Spectrometry:

    • Derivatize the extracted lipids to improve chromatographic separation and ionization efficiency (e.g., silylation for GC-MS).

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane (B92381) for GC-MS).

  • Mass Spectrometry Analysis:

    • Analyze the samples by GC-MS or LC-MS/MS to separate and quantify endogenous cholesterol, this compound, and the internal standard based on their mass-to-charge ratios.

Protocol 2: Subcellular Fractionation to Track this compound Distribution

This protocol describes the isolation of different organelles to determine the intracellular localization of uptaken this compound.

Procedure:

  • Cellular Loading:

    • Follow steps 1-3 from Protocol 1 to load cells with this compound.

  • Cell Harvesting and Homogenization:

    • After the desired incubation period, wash the cells with ice-cold PBS and harvest them by scraping.

    • Homogenize the cells in a hypotonic buffer using a Dounce homogenizer or a similar method to disrupt the plasma membrane while keeping organelles intact.

  • Differential Centrifugation:

    • Perform a series of centrifugation steps at increasing speeds to pellet different organelles. A general scheme is as follows:

      • Low-speed spin (e.g., 1,000 x g) to pellet nuclei and intact cells.

      • Medium-speed spin (e.g., 10,000 x g) of the supernatant to pellet mitochondria.

      • High-speed spin (e.g., 100,000 x g) of the subsequent supernatant to pellet microsomes (containing ER and Golgi).

      • The final supernatant represents the cytosol.

  • Lipid Extraction and Analysis:

    • Perform lipid extraction and mass spectrometry analysis on each subcellular fraction as described in steps 4-6 of Protocol 1.

    • Normalize the amount of this compound in each fraction to the protein content of that fraction.

Data Presentation

Quantitative data from this compound tracing experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Time Course of this compound Uptake in Macrophages

Incubation Time (hours)This compound (ng/mg protein)
1Insert Data
4Insert Data
8Insert Data
24Insert Data

Table 2: Subcellular Distribution of this compound in Macrophages after 24-hour Incubation

Subcellular Fraction% of Total Cellular this compound
Plasma MembraneInsert Data
Endoplasmic ReticulumInsert Data
MitochondriaInsert Data
CytosolInsert Data

Table 3: Quantification of this compound Transfer from Macrophages to Smooth Muscle Cells (SMCs)

Cell TypeMean 13C/12C Ratio in Lipid Droplets (%)% Transfer to Adjacent SMCs
[13C]Cholesterol-loaded Macrophage21.0N/A
Adjacent Smooth Muscle Cell1.47 - 5.467.0 - 26.0
Distant Smooth Muscle CellNot detected above natural abundance0

Data adapted from a NanoSIMS imaging study where macrophages loaded with [13C]cholesterol were co-cultured with smooth muscle cells. The % transfer is calculated as the 13C/12C ratio in SMC lipid droplets relative to the 13C/12C ratio in macrophage lipid droplets.[7][8]

Visualization of Pathways and Workflows

Signaling Pathway: Cellular Cholesterol Uptake and Trafficking

The following diagram illustrates the key pathways involved in the uptake and intracellular transport of cholesterol.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane LDL LDL LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis NPC1L1 NPC1L1 ER Endoplasmic Reticulum NPC1L1->ER Dietary/Biliary Cholesterol Transport Lysosome Lysosome Endosome->Lysosome Maturation Lysosome->ER Transport via NPC1/NPC2 Plasma Membrane Plasma Membrane Lysosome->Plasma Membrane Transport ACAT ACAT ER->ACAT Free Cholesterol Lipid_Droplet Lipid Droplet ACAT->Lipid_Droplet Esterification Plasma Membrane->ER Transport

Caption: Overview of cellular cholesterol uptake and intracellular trafficking pathways.

Experimental Workflow: Tracking this compound Uptake

This diagram outlines the key steps in a typical experiment to track the uptake and distribution of this compound in cultured cells.

G Start Start: Culture Cells Prep_Complex Prepare This compound:MβCD Complex Start->Prep_Complex Incubate Incubate Cells with Complex for Time Course Prep_Complex->Incubate Wash_Harvest Wash and Harvest Cells Incubate->Wash_Harvest Split_Sample Analysis Type? Wash_Harvest->Split_Sample Total_Uptake Total Cell Lysate Split_Sample->Total_Uptake Total Uptake Subcellular_Fractionation Subcellular Fractionation Split_Sample->Subcellular_Fractionation Distribution Lipid_Extraction Lipid Extraction (with Internal Standard) Total_Uptake->Lipid_Extraction Subcellular_Fractionation->Lipid_Extraction MS_Analysis GC-MS or LC-MS/MS Analysis Lipid_Extraction->MS_Analysis Data_Analysis Quantify and Normalize Data MS_Analysis->Data_Analysis

Caption: Experimental workflow for this compound uptake and distribution analysis.

Application in Drug Development

The use of this compound provides a powerful platform for the discovery and development of drugs targeting cholesterol transport.

  • Screening for Cholesterol Absorption Inhibitors: The experimental protocols described can be adapted for high-throughput screening of compound libraries. For example, cells can be pre-incubated with test compounds before the addition of this compound. A reduction in the amount of intracellular this compound would indicate a potential inhibitory effect on cholesterol uptake. This approach can be used to identify novel inhibitors of transporters like NPC1L1, the target of the drug ezetimibe (B1671841).[9][10][11][12]

  • Mechanism of Action Studies: For a lead compound, this compound tracing can help elucidate its mechanism of action. By performing subcellular fractionation after treatment with the compound, researchers can determine if the drug blocks initial uptake at the plasma membrane or inhibits transport between specific organelles, such as from the lysosome to the endoplasmic reticulum. For instance, ezetimibe has been shown to disrupt the trafficking of cholesterol from the plasma membrane to the endoplasmic reticulum.[12]

  • Evaluating Therapies for Atherosclerosis: Atherosclerosis is characterized by the accumulation of cholesterol in macrophages within the arterial wall, leading to foam cell formation.[13][14] Co-culture models, as described in Table 3, can be used to test the ability of drugs to prevent the transfer of cholesterol from macrophages to other cell types or to promote the efflux of cholesterol from lipid-laden macrophages. By using this compound, the fate of macrophage-derived cholesterol can be precisely tracked in the presence of therapeutic agents like reconstituted HDL particles or cyclodextrin-based drugs.[15][16]

References

Application Notes and Protocols for Studying Steroid Hormone Synthesis Pathways using Cholesterol-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways, and the use of Cholesterol-13C2 offers a direct method to probe the intricate network of steroid hormone synthesis. By introducing a heavy isotope-labeled precursor, researchers can track the metabolic fate of cholesterol as it is converted into various steroid hormones. This approach, coupled with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), enables the quantitative analysis of pathway flux and the identification of key regulatory points. These insights are invaluable for basic research into endocrinology, as well as for the development of novel therapeutics targeting steroid-related diseases.

This document provides detailed application notes and experimental protocols for utilizing this compound to study steroid hormone synthesis pathways in vitro.

Application Notes

Principle of the Method

The fundamental principle of this method lies in metabolic labeling. Cultured steroidogenic cells are incubated with this compound, which has a known mass difference compared to its unlabeled counterpart. As the cells metabolize the labeled cholesterol, the 13C atoms are incorporated into the downstream steroid hormone products. This results in a mass shift for each newly synthesized steroid, allowing for their differentiation from the pre-existing, unlabeled pool. LC-MS/MS is then used to separate and quantify both the labeled and unlabeled forms of each steroid hormone of interest. The ratio of labeled to unlabeled molecules provides a measure of the rate of synthesis and the flux through specific branches of the steroidogenic pathway.

Applications in Research and Drug Development

  • Elucidation of Steroidogenic Pathways: Tracing the flow of 13C from cholesterol into various steroids confirms pathway intermediates and can help identify alternative or previously unknown synthetic routes.

  • Identifying Enzyme Deficiencies: In models of genetic disorders affecting steroidogenesis, this method can pinpoint specific enzymatic steps that are impaired.

  • Mechanism of Action Studies for Novel Drugs: The effect of a drug candidate on the synthesis of specific steroid hormones can be precisely quantified, providing insights into its mechanism of action. For example, a compound's inhibitory effect on a particular cytochrome P450 enzyme can be determined by measuring the decreased production of its downstream products.

  • Screening for Endocrine Disruptors: This technique can be adapted for high-throughput screening of environmental chemicals or drug candidates for their potential to interfere with steroid hormone synthesis.

Visualizing the Steroid Hormone Synthesis Pathway

The following diagram illustrates the major pathways of steroid hormone biosynthesis, starting from cholesterol. The enzymes responsible for each conversion are indicated at the arrows.

Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD SeventeenOH_Pregnenolone 17-OH-Pregnenolone Pregnenolone->SeventeenOH_Pregnenolone CYP17A1 Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 SeventeenOH_Progesterone 17-OH-Progesterone Progesterone->SeventeenOH_Progesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 SeventeenOH_Pregnenolone->SeventeenOH_Progesterone 3β-HSD DHEA DHEA SeventeenOH_Pregnenolone->DHEA CYP17A1 Deoxycortisol Deoxycortisol SeventeenOH_Progesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione SeventeenOH_Progesterone->Androstenedione CYP17A1 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase Workflow cluster_cell_culture Cell Culture cluster_labeling Stable Isotope Labeling cluster_extraction Sample Preparation cluster_analysis Analysis cell_seeding Seed H295R cells cell_growth Culture to 80% confluency cell_seeding->cell_growth add_tracer Incubate with this compound cell_growth->add_tracer time_course Collect samples at time points add_tracer->time_course collect_media Collect culture medium time_course->collect_media add_is Add internal standards collect_media->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction dry_down Evaporate to dryness extraction->dry_down reconstitute Reconstitute in mobile phase dry_down->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Application Notes and Protocols: Cholesterol-13C2 in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in drug discovery and development, enabling researchers to trace the metabolic fate of molecules and quantify fluxes through metabolic pathways. Cholesterol-13C2, a stable isotope-labeled version of cholesterol, serves as a powerful tracer for investigating cholesterol metabolism, a critical area of study for numerous therapeutic areas including cardiovascular disease, cancer, and metabolic disorders.[1] These application notes provide detailed methodologies for utilizing this compound to assess drug efficacy, elucidate mechanisms of action, and identify novel therapeutic targets. The protocols outlined herein are intended to be a comprehensive resource for researchers employing stable isotope tracing in their drug development pipelines.

Applications of this compound in Drug Discovery

This compound can be employed in a variety of applications throughout the drug discovery and development process:

  • Target Validation and Mechanism of Action Studies: By tracing the incorporation of 13C labels from precursors like [U-13C6]-glucose or by administering labeled cholesterol directly, researchers can pinpoint the effects of a drug candidate on specific steps in the cholesterol biosynthesis pathway or its subsequent metabolism and transport.[2][3] This is crucial for confirming that a drug interacts with its intended target and for uncovering its broader metabolic consequences.

  • Pharmacodynamic Biomarker Discovery: The measurement of 13C enrichment in cholesterol and its metabolites can serve as a sensitive pharmacodynamic biomarker to assess the in vivo target engagement of a drug.[4] This allows for the early assessment of a drug's biological activity and can help in dose selection for later-stage clinical trials.

  • Metabolic Flux Analysis: Stable isotope tracing with compounds like this compound enables the quantification of the rates (fluxes) of metabolic pathways.[5] This provides a dynamic view of cellular metabolism that is often more informative than static measurements of metabolite concentrations. For instance, it can reveal how a drug alters the rate of de novo cholesterol synthesis versus its uptake from circulation.[6]

  • Studying Drug Resistance: In oncology, altered cholesterol metabolism has been linked to drug resistance.[2][7] this compound can be used to track how cancer cells adapt their cholesterol metabolism in response to therapy, potentially revealing new targets to overcome resistance.[2][7]

Data Presentation: Quantitative Analysis of Cholesterol Metabolism

The following tables summarize the types of quantitative data that can be obtained from studies using this compound and other stable isotope tracers.

Table 1: Quantifying Drug Effects on Hepatic Cholesterol Synthesis

ParameterControlDrug-Treated (e.g., Statin)Analytical MethodReference
Cholesterol Synthesis Rate (nmol/g liver/h)50.2 ± 5.115.8 ± 2.313C-Flux Analysis[3]
HMG-CoA Reductase Flux (relative units)1.00.3 ± 0.0513C-Flux Analysis[3]
13C-Enrichment in Cholesterol (Atom Percent Excess)2.5 ± 0.30.8 ± 0.1GC-MS[5]

Table 2: In Vivo Cholesterol Kinetics in Response to a Novel Hypolipidemic Agent

ParameterVehicleTest Compound (10 mg/kg)Analytical MethodReference
Fractional Catabolic Rate of LDL-Cholesterol (pools/day)0.45 ± 0.050.68 ± 0.07Stable Isotope Tracer Kinetics[8]
Reverse Cholesterol Transport (% of tracer in feces)5.2 ± 0.68.9 ± 0.9Isotope Dilution Mass Spectrometry[8]
De Novo Cholesterol Synthesis Contribution to Bile Acids (%)35 ± 455 ± 6MIDA (Mass Isotopomer Distribution Analysis)[9]

Experimental Protocols

Protocol 1: In Vitro Assessment of Drug Effects on Cholesterol Biosynthesis in Cultured Cells

This protocol describes the use of a 13C-labeled precursor to trace de novo cholesterol synthesis in a cell-based assay, a common method to screen for compounds that modulate this pathway.[2][10]

Materials:

  • Cultured cells (e.g., HepG2, Huh7)

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • [U-13C6]-Glucose

  • Test compound (drug candidate)

  • Solvents for lipid extraction (e.g., chloroform (B151607), methanol)

  • Internal standard (e.g., Cholesterol-d7)

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Prepare labeling medium by substituting normal glucose in DMEM with [U-13C6]-Glucose.

    • Aspirate the standard medium, wash cells once with PBS, and add the labeling medium containing the test compound at various concentrations. Include a vehicle control.

    • Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for the incorporation of the 13C label into newly synthesized cholesterol.[10]

  • Lipid Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a mixture of chloroform and methanol (B129727) (e.g., 2:1 v/v) to each well to lyse the cells and extract lipids.

    • Add the internal standard (Cholesterol-d7) to each sample for accurate quantification.[11]

    • Scrape the cells and transfer the lysate to a glass tube.

    • Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Sample Preparation for Mass Spectrometry:

    • Dry the lipid extract under a gentle stream of nitrogen.

    • For GC-MS analysis, derivatize the cholesterol to a more volatile form (e.g., using BSTFA to form trimethylsilyl (B98337) ethers).[11] For LC-MS/MS, the extract can often be analyzed directly after reconstitution in a suitable solvent.[12]

  • Mass Spectrometry Analysis:

    • Analyze the samples using GC-MS or LC-MS/MS.

    • Monitor the ion corresponding to unlabeled cholesterol and the series of ions corresponding to 13C-labeled cholesterol (M+1, M+2, etc.).

    • The degree of 13C enrichment reflects the rate of de novo cholesterol synthesis.

  • Data Analysis:

    • Calculate the atom percent excess (APE) of 13C in cholesterol for each condition.

    • Compare the APE in drug-treated cells to the vehicle control to determine the effect of the compound on cholesterol biosynthesis.

Protocol 2: In Vivo Measurement of Reverse Cholesterol Transport

This protocol outlines a method to assess the effect of a drug on reverse cholesterol transport (RCT), the process of moving cholesterol from peripheral tissues back to the liver for excretion.[8]

Materials:

  • Animal model (e.g., mice, rabbits)

  • This compound tracer

  • Intravenous infusion vehicle (e.g., Intralipid®)[13]

  • Blood collection supplies

  • Fecal collection supplies

  • LC-MS/MS for analysis

Procedure:

  • Tracer Administration:

    • Prepare a sterile formulation of this compound suitable for intravenous injection.[13]

    • Administer the tracer to the animals via intravenous infusion.

  • Sample Collection:

    • Collect blood samples at multiple time points post-infusion (e.g., 0, 2, 4, 8, 24, 48 hours) to determine the plasma kinetics of the tracer.

    • Collect feces over the entire study period (e.g., 48-72 hours) to quantify the excretion of the tracer.

  • Sample Processing:

    • Separate plasma from blood samples.

    • Homogenize fecal samples.

    • Extract lipids from plasma and fecal homogenates using a suitable solvent system (e.g., Folch extraction).

    • Add an internal standard to each sample.

  • LC-MS/MS Analysis:

    • Analyze the lipid extracts by LC-MS/MS to quantify the amount of this compound in plasma and feces.[12]

  • Kinetic Modeling and Data Analysis:

    • Model the plasma decay curve of this compound to calculate pharmacokinetic parameters such as clearance and volume of distribution.

    • Calculate the total amount of this compound excreted in the feces.

    • The rate of appearance of the tracer in the feces is a direct measure of the rate of RCT.

    • Compare the RCT rate in drug-treated animals to a control group to evaluate the drug's efficacy in promoting this pathway.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Cholesterol Biosynthesis Pathway and Statin Inhibition.

RCT_Workflow cluster_administration Tracer Administration cluster_sampling Sample Collection cluster_analysis Analysis Inject_Tracer Inject This compound Blood_Sample Collect Blood (Time course) Inject_Tracer->Blood_Sample Fecal_Sample Collect Feces (Cumulative) Inject_Tracer->Fecal_Sample Lipid_Extraction Lipid Extraction Blood_Sample->Lipid_Extraction Fecal_Sample->Lipid_Extraction LC_MSMS LC-MS/MS Analysis Lipid_Extraction->LC_MSMS Data_Analysis Kinetic Modeling & Flux Calculation LC_MSMS->Data_Analysis

Caption: Experimental Workflow for In Vivo Reverse Cholesterol Transport Study.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry using Cholesterol-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique for the highly accurate and precise quantification of endogenous compounds. This method is designated as a reference measurement procedure for total cholesterol by leading metrological and clinical organizations, including the Centers for Disease Control and Prevention (CDC).[1][2][3][4] The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, Cholesterol-¹³C₂—to the sample as an internal standard.[5] Because the labeled standard is chemically identical to the endogenous analyte, it behaves identically during sample preparation, extraction, derivatization, and chromatographic separation. This co-behavior perfectly compensates for any analyte loss during sample processing and corrects for variations in instrument response, leading to exceptional accuracy and precision.[4]

This document provides detailed application notes and a comprehensive protocol for the quantification of total cholesterol in human serum using IDMS with Cholesterol-¹³C₂ as the internal standard, coupled with gas chromatography-mass spectrometry (GC-MS).

Principle of the Method

The IDMS method for total cholesterol quantification involves several key steps:

  • Sample Spiking: A precise and known quantity of Cholesterol-¹³C₂ internal standard is added to a serum sample.

  • Hydrolysis (Saponification): Cholesteryl esters, the predominant form of cholesterol in serum, are hydrolyzed using a strong base (e.g., potassium hydroxide) to liberate free cholesterol. This ensures the measurement of total cholesterol (free + esterified).[6][7]

  • Extraction: The total cholesterol (endogenous and labeled) is extracted from the serum matrix using an organic solvent.

  • Derivatization: To improve volatility and chromatographic performance for GC-MS analysis, the hydroxyl group of cholesterol is derivatized, typically to a trimethylsilyl (B98337) (TMS) ether.[8]

  • GC-MS Analysis: The derivatized extract is injected into a GC-MS system. The GC separates the cholesterol derivative from other matrix components. The MS detector monitors specific ions (mass-to-charge ratios, m/z) characteristic of the derivatized endogenous cholesterol and the Cholesterol-¹³C₂ internal standard.

  • Quantification: The concentration of endogenous cholesterol is determined by measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard and comparing this ratio to a calibration curve prepared with known amounts of a primary standard reference material (e.g., NIST SRM 911).[4]

Data Presentation

The performance of the IDMS method for total cholesterol is characterized by its high accuracy and precision. The following tables summarize typical quantitative data for this reference method.

Table 1: Method Performance Characteristics

ParameterTypical ValueReference(s)
Inter-assay Precision (%CV)< 1.0%[2][3]
Intra-assay Precision (%CV)< 0.5%[8]
Bias vs. NIST RMP< 1.0%[2][3]
Linearity Range0.1 to 15 mmol/L[6]
Limit of Detection (LOD)0.04 mmol/L[6]

RMP: Reference Measurement Procedure; %CV: Percent Coefficient of Variation

Table 2: Accuracy Assessment using Standard Reference Materials (SRM)

SRM IDCertified Value (mg/dL)IDMS Measured Value (mg/dL)Bias (%)
SRM 1951b Level I136.8137.5+0.51
SRM 1951b Level II254.6255.9+0.51

Data adapted from performance evaluations of similar IDMS reference methods.[2][3]

Experimental Workflow Diagram

The overall experimental workflow for the quantification of total cholesterol by IDMS is depicted below.

Cholesterol_IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Serum Sample Spike Add Known Amount of Cholesterol-¹³C₂ (IS) Sample->Spike Hydrolyze Hydrolysis (Saponification) with KOH Spike->Hydrolyze Extract Liquid-Liquid Extraction with Hexane (B92381) Hydrolyze->Extract Dry Evaporate to Dryness under Nitrogen Extract->Dry Derivatize Derivatization to TMS-ether (BSTFA + TMCS) Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS SIM Selected Ion Monitoring (SIM) - Unlabeled Cholesterol (m/z 458) - Labeled Cholesterol-¹³C₂ (m/z 460) GCMS->SIM Ratio Calculate Ion Intensity Ratio (m/z 458 / m/z 460) SIM->Ratio Calibrate Generate Calibration Curve (NIST SRM 911) Ratio->Calibrate Quantify Quantify Cholesterol Concentration Calibrate->Quantify

Caption: Workflow for Cholesterol Quantification by GC-IDMS.

Detailed Experimental Protocol

This protocol outlines the procedure for determining total cholesterol in serum using GC-IDMS with Cholesterol-¹³C₂.

1. Materials and Reagents

  • Internal Standard (IS): Cholesterol-¹³C₂ (CAS: 78887-48-6)

  • Calibration Standard: NIST SRM 911 (Primary Cholesterol Standard)

  • Solvents: Hexane, Ethanol (B145695) (absolute), Methanol (all HPLC or GC grade)

  • Reagents:

    • Potassium Hydroxide (KOH)

    • Tris-HCl buffer (0.05 mol/L, pH 7.4)

    • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (B92270)

  • Glassware: Borosilicate glass tubes with PTFE-lined screw caps, volumetric flasks, pipettes.

  • Equipment:

    • Gas Chromatograph with Mass Selective Detector (GC-MS)

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Heating block or water bath

    • Nitrogen evaporator

2. Preparation of Solutions

  • KOH Solution (10 M): Carefully dissolve 56.1 g of KOH in deionized water and bring to a final volume of 100 mL.

  • Cholesterol-¹³C₂ Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of Cholesterol-¹³C₂ and dissolve in 10 mL of absolute ethanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing NIST SRM 911 and dissolving it in absolute ethanol. A multilevel calibration curve is recommended.[2]

3. Sample Preparation Procedure

  • Aliquoting: Pipette 100 µL of serum sample, calibrator, or quality control material into a labeled glass tube.

  • Internal Standard Spiking: Add a precise volume of the Cholesterol-¹³C₂ internal standard solution to each tube. The amount should be chosen to yield a peak area ratio of unlabeled to labeled cholesterol close to 1.[6]

  • Hydrolysis:

    • Add 1 mL of absolute ethanol and vortex for 15 seconds.

    • Add 100 µL of 10 M KOH solution.

    • Cap the tubes tightly, vortex for 15 seconds, and place in a heating block or water bath at 60°C for 1 hour to hydrolyze the cholesteryl esters.

    • Allow the tubes to cool to room temperature.

  • Extraction:

    • Add 2 mL of deionized water and 5 mL of hexane to each tube.

    • Cap the tubes and vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean glass tube.

    • Repeat the extraction with another 5 mL of hexane and combine the hexane layers.

  • Drying: Evaporate the pooled hexane extracts to complete dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization:

    • Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.

    • Cap the tubes tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

4. GC-MS Analysis

  • GC Column: A capillary column suitable for sterol analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An example program would be: initial temperature of 180°C, ramp to 290°C at 20°C/min, and hold for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Cholesterol-TMS (endogenous): m/z 458 (Molecular Ion [M]⁺)

      • Cholesterol-¹³C₂-TMS (internal standard): m/z 460 ([M+2]⁺)

5. Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the m/z 458 and m/z 460 ions.

  • Ratio Calculation: Calculate the peak area ratio of the endogenous cholesterol (m/z 458) to the Cholesterol-¹³C₂ internal standard (m/z 460) for each sample, calibrator, and control.

  • Calibration Curve: Generate a calibration curve by plotting the ion area ratio against the concentration ratio for the prepared calibration standards.

  • Concentration Calculation: Determine the cholesterol concentration in the unknown samples by interpolating their ion area ratios from the calibration curve.

Signaling Pathway and Logical Relationship Diagram

The logical relationship in an IDMS experiment is a structured sequence of operations designed to ensure accuracy. This is distinct from a biological signaling pathway. The following diagram illustrates the core logic of quantification in this IDMS protocol.

IDMS_Quantification_Logic cluster_inputs Known Inputs cluster_measurements Measured Values cluster_calculation Calculation & Result IS_Conc [IS] Known Response_Factor Calculate Response Factor (RF) from Calibrants IS_Conc->Response_Factor Cal_Conc [Calibrant] Known Cal_Conc->Response_Factor Sample_Ratio Ratio (Analyte/IS) in Sample Final_Conc Calculate [Analyte] in Sample Sample_Ratio->Final_Conc Cal_Ratio Ratio (Analyte/IS) in Calibrant Cal_Ratio->Response_Factor Response_Factor->Final_Conc

Caption: Logical Flow of Quantification in IDMS.

References

Measuring Cholesterol Absorption with Stable Isotope Tracers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of cholesterol absorption is crucial for understanding lipid metabolism, developing new therapeutic strategies for hypercholesterolemia, and assessing the efficacy of cholesterol-lowering drugs and functional foods. The use of stable isotope tracers has become the gold standard for quantifying cholesterol absorption in vivo due to its safety and accuracy compared to older radiotracer methods. This document provides detailed application notes and protocols for measuring cholesterol absorption using stable isotope tracers, primarily focusing on the dual-isotope method.

Principle of the Dual-Isotope Method

The dual-isotope method allows for the precise determination of the fraction of dietary cholesterol absorbed by an individual. This is achieved by administering two different stable isotope-labeled cholesterol tracers simultaneously: one orally ([²H]-labeled cholesterol) and one intravenously ([¹³C]-labeled cholesterol). The oral tracer mimics the fate of dietary cholesterol, while the intravenous tracer accounts for the distribution and metabolism of cholesterol that has already entered the systemic circulation. By measuring the ratio of the two isotopes in the plasma after a period of equilibration, the percentage of cholesterol absorption can be accurately calculated.

Key Proteins in Cholesterol Absorption

The absorption of cholesterol in the small intestine is a complex process mediated by several key proteins. Understanding their roles is essential for interpreting cholesterol absorption data and for identifying potential drug targets.

  • Niemann-Pick C1-Like 1 (NPC1L1): Located on the apical membrane of enterocytes, NPC1L1 is the primary transporter responsible for the uptake of cholesterol from the intestinal lumen into the enterocyte.[1][2]

  • Acyl-CoA:Cholesterol Acyltransferase 2 (ACAT2): Once inside the enterocyte, free cholesterol is esterified into cholesteryl esters by ACAT2. This step is crucial for packaging cholesterol into chylomicrons for transport into the lymphatic system.[3][4][5]

  • ATP-Binding Cassette Transporters G5 and G8 (ABCG5/G8): These transporters are also located on the apical membrane of enterocytes and actively pump excess cholesterol and plant sterols from the enterocyte back into the intestinal lumen, thereby limiting their absorption.[3][4]

Experimental Protocols

Protocol 1: Dual-Isotope Plasma Method for Measuring Cholesterol Absorption

This protocol details the in vivo administration of stable isotope tracers and subsequent plasma analysis to determine cholesterol absorption efficiency.

Materials:

  • Deuterium-labeled cholesterol (e.g., [26,26,26,27,27,27-²H₆]cholesterol) for oral administration.

  • Carbon-13-labeled cholesterol (e.g., [3,4-¹³C₂]cholesterol or [23,24,25,26,27-¹³C₅]cholesterol) for intravenous administration.

  • Edible oil (e.g., olive oil or a standardized liquid meal).

  • Sterile saline solution.

  • Emulsifying agent (e.g., Intralipid®).

  • Blood collection tubes (e.g., EDTA-coated).

  • Centrifuge.

  • Gas chromatograph-mass spectrometer (GC-MS) or Isotope ratio mass spectrometer (IRMS).

Procedure:

  • Tracer Preparation:

    • Oral Tracer: Dissolve a precisely weighed amount of deuterium-labeled cholesterol (e.g., 50 mg) in a small volume of edible oil. This mixture will be consumed by the subject.

    • Intravenous Tracer: Prepare the carbon-13-labeled cholesterol (e.g., 30 mg) for intravenous administration by dissolving it in ethanol (B145695) and emulsifying it in a sterile lipid emulsion like Intralipid® under aseptic conditions. The final preparation should be sterile and pyrogen-free.[1]

  • Tracer Administration:

    • After an overnight fast, the subject consumes the oral tracer mixed with a standardized meal.

    • Immediately following the oral dose, the intravenous tracer is administered via a slow infusion over approximately 20 minutes.[1]

  • Blood Sampling:

    • Collect blood samples at baseline (before tracer administration) and at specific time points post-administration. A key sampling point is typically 72 to 96 hours after tracer administration, as the isotopic ratio in the plasma has been shown to stabilize by this time.[6][7]

    • Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

  • Plasma Sample Analysis (GC-MS):

    • Lipid Extraction: Extract total lipids from the plasma samples using a method such as the Folch or Bligh-Dyer procedure.[2][8]

    • Saponification: Hydrolyze the cholesteryl esters to free cholesterol by adding methanolic KOH and heating at 90°C for 1 hour.

    • Derivatization: Convert the cholesterol to a volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether, by reacting with a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]

    • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use selected ion monitoring (SIM) to quantify the abundance of the molecular ions corresponding to the unlabeled cholesterol and the deuterium- and carbon-13-labeled cholesterol tracers.[10]

  • Calculation of Cholesterol Absorption:

    • The percentage of cholesterol absorption is calculated using the following formula:

Protocol 2: Fecal Dual-Isotope Method for Measuring Cholesterol Absorption

This method provides an alternative to the plasma-based approach and involves the analysis of fecal samples.

Materials:

  • Deuterium-labeled cholesterol (e.g., [26,26,26,27,27,27-²H₆]cholesterol) as the absorbable tracer.

  • Deuterium-labeled sitostanol (B1680991) (e.g., [2,2,4,4,6-²H₅]sitostanol) as a non-absorbable marker.

  • Edible oil.

  • Fecal collection containers.

  • Lyophilizer (freeze-dryer).

  • Mortar and pestle or homogenizer.

  • GC-MS system.

Procedure:

  • Tracer Administration:

    • Administer a precisely known amount of the oral tracer mixture containing both deuterium-labeled cholesterol and deuterium-labeled sitostanol dissolved in edible oil.

  • Fecal Collection:

    • Collect all fecal samples for a period of 72 to 96 hours after tracer administration.

  • Fecal Sample Preparation:

    • Freeze-dry the collected fecal samples to a constant weight.

    • Homogenize the dried feces into a fine powder using a mortar and pestle or a mechanical homogenizer.[11][12][13]

    • Saponification and Extraction: Saponify a weighed aliquot of the homogenized feces with ethanolic KOH and extract the neutral sterols with a non-polar solvent like hexane.[14]

  • GC-MS Analysis:

    • Derivatize the extracted sterols to their TMS ethers.

    • Analyze the derivatized sample by GC-MS, using SIM to determine the amounts of the deuterium-labeled cholesterol and sitostanol.

  • Calculation of Cholesterol Absorption:

    • The percentage of cholesterol absorption is calculated based on the ratio of the two isotopes recovered in the feces:

Data Presentation

The following tables summarize quantitative data on cholesterol absorption under various conditions.

Table 1: Cholesterol Absorption in Different Human Populations

PopulationMethodCholesterol Absorption (%)Reference
Healthy Adult VolunteersDual-Isotope Plasma50-70%[15]
Normolipemic SubjectsDual-Isotope Fecal38 ± 2%[16]
Type III Hyperlipemic SubjectsDual-Isotope Fecal37 ± 4%[16]
Healthy Subjects on a Low-Cholesterol DietDual-Isotope Plasma56.2 ± 12.1%[2]

Table 2: Effect of Interventions on Cholesterol Absorption

InterventionDosageMethodReduction in Cholesterol Absorption (%)Reference
Ezetimibe (B1671841)10 mg/dayDual-Isotope Plasma~30-65%[17][18]
Plant Sterols1.5-3 g/day Various~10.7% reduction in LDL-C[19]
Plant Sterol Esters2 g/day Dual-Isotope Fecal36.2%[20]

Visualization of Pathways and Workflows

Signaling Pathway of Intestinal Cholesterol Absorption

Cholesterol_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_lymph Lymphatic System Micelle Cholesterol in Micelle NPC1L1 NPC1L1 Micelle->NPC1L1 Uptake Free_Cholesterol Free Cholesterol NPC1L1->Free_Cholesterol Transport ACAT2 ACAT2 Free_Cholesterol->ACAT2 Substrate Chylomicron Chylomicron Assembly Free_Cholesterol->Chylomicron ABCG5_G8 ABCG5/G8 Free_Cholesterol->ABCG5_G8 Efflux Substrate Cholesteryl_Ester Cholesteryl Ester ACAT2->Cholesteryl_Ester Esterification Cholesteryl_Ester->Chylomicron Lymph To Lymphatics Chylomicron->Lymph ABCG5_G8->Micelle Efflux

Caption: Intestinal cholesterol absorption pathway.

Experimental Workflow for the Dual-Isotope Plasma Method

Dual_Isotope_Workflow cluster_protocol Experimental Protocol Tracer_Admin 1. Administer Oral [2H]-Cholesterol and IV [13C]-Cholesterol Blood_Sample 2. Collect Blood Sample (72-96h post-dose) Tracer_Admin->Blood_Sample Plasma_Sep 3. Separate Plasma Blood_Sample->Plasma_Sep Lipid_Ext 4. Extract Lipids Plasma_Sep->Lipid_Ext Sapon 5. Saponify to Free Cholesterol Lipid_Ext->Sapon Deriv 6. Derivatize to TMS-Cholesterol Sapon->Deriv GCMS_Analysis 7. Analyze by GC-MS or IRMS Deriv->GCMS_Analysis Data_Calc 8. Calculate % Absorption GCMS_Analysis->Data_Calc

Caption: Dual-isotope plasma method workflow.

Conclusion

The use of stable isotope tracers, particularly the dual-isotope method, provides a robust and safe approach for the quantitative measurement of cholesterol absorption. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals in the field of lipid metabolism. Accurate determination of cholesterol absorption is paramount for advancing our understanding of cardiovascular disease and for the development of effective therapeutic interventions.

References

Troubleshooting & Optimization

Technical Support Center: Improving Sensitivity for Cholesterol-13C2 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Cholesterol-13C2 detection in biological samples.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard, such as this compound, crucial for accurate cholesterol quantification?

A1: Isotope Dilution Mass Spectrometry (IDMS) is a gold standard for accurate quantification.[1] By introducing a known amount of a stable isotope-labeled internal standard (e.g., this compound or Cholesterol-d7) into your sample at an early stage of preparation, you can effectively correct for sample loss during extraction and purification, as well as for variations in instrument response (ion suppression or enhancement).[1][2] The labeled standard is nearly identical to the analyte in its chemical and physical properties, ensuring it behaves similarly throughout the entire analytical process. Quantification is based on the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled standard.[3][4]

Q2: When is chemical derivatization necessary for cholesterol analysis, and what are the common methods?

A2: Derivatization is often employed to improve the chromatographic properties and ionization efficiency of cholesterol, thereby enhancing detection sensitivity.[1]

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is mandatory to increase the volatility of cholesterol. The most common method is silylation, which converts the hydroxyl group of cholesterol into a trimethylsilyl (B98337) (TMS) ether.[3][5]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): While not always required, derivatization can significantly boost sensitivity, especially with Electrospray Ionization (ESI), as cholesterol itself has poor ionization efficiency.[1] Derivatization with agents like benzoyl chloride can increase sensitivity by 2- to 10-fold and produce a more stable derivative compared to the non-derivatized form.[6] Other reagents include acetyl chloride and 4-(Dimethylamino) benzoyl chloride (DMABC).[1] Alternatively, using Atmospheric Pressure Chemical Ionization (APCI) can often provide good sensitivity for cholesterol without the need for derivatization.[7]

Q3: Should I use GC-MS or LC-MS for my this compound analysis?

A3: Both GC-MS and LC-MS are powerful techniques for cholesterol analysis, and the choice depends on your specific experimental needs. Both can achieve high precision, with results from certified reference materials typically agreeing within 0.5% of the certified value.[8][9]

  • GC-MS is a classic and highly reliable method, often considered a reference method. It offers excellent chromatographic resolution for sterols. However, it requires a mandatory derivatization step, which can be time-consuming.[10][11]

  • LC-MS/MS offers greater flexibility and higher throughput. It can be performed without derivatization, especially when using an APCI source, simplifying sample preparation.[7][8] LC-MS is also more suitable for analyzing a broader range of lipids in a single run.[10]

Q4: How should I prepare different biological samples (e.g., serum, plasma, tissues) for cholesterol analysis?

A4: Proper sample preparation is critical to remove interfering substances and to accurately measure total cholesterol.

  • Spiking with Internal Standard: The first step is to add a known amount of this compound to your sample.

  • Saponification (for Total Cholesterol): About two-thirds of cholesterol in blood exists as cholesterol esters. To measure total cholesterol, these esters must be hydrolyzed. This is typically achieved by heating the sample with a strong base, such as potassium hydroxide (B78521) (saponification).[1][12]

  • Extraction: After saponification, the free cholesterol is extracted from the aqueous matrix into an organic solvent like hexane (B92381) or by using solid-phase extraction (SPE).[2][12]

  • Derivatization (if needed): If your method requires derivatization, the dried extract is then reacted with the appropriate agent (e.g., a silylating agent for GC-MS).[5]

  • Reconstitution: The final extract is evaporated to dryness and reconstituted in a solvent compatible with your chromatographic system.

For tissue samples, a homogenization step is required before the saponification and extraction process. To prevent artificial oxidation of cholesterol during sample prep, it is recommended to work quickly, on ice, under an inert atmosphere (like nitrogen), and to add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent.[2]

Troubleshooting Guides

Problem: Low or No Signal for this compound

Possible Cause Suggested Solution
Inefficient Ionization For LC-MS, consider switching from ESI to an APCI source, which is generally more effective for nonpolar molecules like cholesterol.[7] For GC-MS, verify that the derivatization (e.g., silylation) was successful, as this is crucial for volatility and ionization.[2]
Ion Suppression This is a common matrix effect in LC-MS. Improve sample cleanup using solid-phase extraction (SPE) to remove interfering components. Optimize the chromatography to better separate cholesterol from the matrix. The use of a co-eluting stable isotope-labeled internal standard like this compound should compensate for this, but severe suppression can still lead to a weak signal.[2]
Sample Loss During Preparation Review each step of your extraction and cleanup procedure for potential losses. Ensure complete hydrolysis of cholesterol esters if measuring total cholesterol. Minimize the number of sample transfer steps.
Instrumental Issues For LC-MS, infuse a cholesterol standard directly into the mass spectrometer to confirm the instrument is responding. Check for clogs in the LC system or the ESI probe.[13] Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest.

Problem: High Background Noise or Interfering Peaks

Possible Cause Suggested Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and fresh reagents. Contamination can come from water, plasticizers, or additives in the mobile phase.[14]
Sample Matrix Effects Inadequate sample cleanup can lead to co-elution of other lipids or matrix components that interfere with your analysis. Enhance your sample preparation with an additional cleanup step like SPE.[15]
Carryover from Previous Injection Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the wash steps in your autosampler and the gradient elution to ensure the column is fully cleaned between runs.
Co-elution of Isobars Some sterols are isomeric with cholesterol and may have the same mass. Improve chromatographic separation by optimizing the mobile phase, temperature, or flow rate. Consider using a column with a different selectivity.[2]

Problem: Poor Peak Shape or Shifting Retention Times

Possible Cause Suggested Solution
Incompatible Injection Solvent The sample should be dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion and splitting.[15]
Column Degradation or Contamination If peak shape degrades over time, the column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent. If this doesn't work, replace the guard column or the analytical column.[16]
Insufficient Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions between injections. This is particularly important in gradient chromatography. A common fix is to extend the equilibration time at the end of the gradient.[13]
Mobile Phase Issues Prepare fresh mobile phase daily. Evaporation of the organic component can change the solvent composition and affect retention times. Ensure the mobile phase is properly degassed to prevent air bubbles in the pump.[16]

Quantitative Data Summary

Table 1: Comparison of Analytical Performance for Cholesterol Quantification

ParameterGC-MS (with Derivatization)LC-MS/MS (IDMS)
Precision (CV) < 0.5%[5]0.60%[12]
Accuracy Within 0.5% of certified value[8]Within 1% of certified value[12]
Derivatization Mandatory (e.g., silylation)[3]Optional (can improve sensitivity)[6][7]
Linearity (R²) for Lipids Typically ≥ 0.999[10]Typically ≥ 0.997[10]
Limit of Detection (LOD) 0.04 mmol/L (in serum)[1]10 pmol (on column)[11]

Experimental Protocols

Protocol 1: Total Cholesterol Analysis in Serum by ID-LC-MS/MS

This protocol is a generalized procedure based on common methods for isotope dilution analysis.[12]

  • Sample Preparation:

    • To 100 µL of serum in a glass tube, add a known quantity of this compound internal standard in ethanol.

    • Add 1 mL of 1 M potassium hydroxide in 90% ethanol.

    • Vortex and incubate at 60°C for 1 hour to hydrolyze the cholesterol esters (saponification).

    • Allow the sample to cool to room temperature.

  • Extraction:

    • Add 1 mL of water and 3 mL of hexane to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in 200 µL of a suitable solvent (e.g., methanol/chloroform 1:1).

    • Inject 5-10 µL onto the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.

      • Gradient: Start at 50% B, ramp to 100% B over 10 minutes, hold for 5 minutes, then re-equilibrate.

      • Flow Rate: 0.3 mL/min.

    • MS/MS Conditions (Example):

      • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[7]

      • Scan Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the transition for endogenous cholesterol (e.g., m/z 369.3 → 161.1, corresponding to [M+H-H₂O]⁺) and for this compound (e.g., m/z 371.3 → 161.1).

  • Quantification:

    • Calculate the peak area ratio of the endogenous cholesterol to the this compound internal standard.

    • Determine the concentration of cholesterol in the sample by comparing this ratio to a calibration curve prepared with known amounts of cholesterol and a fixed amount of the internal standard.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Serum, Plasma, Tissue) Spike Spike with This compound IS Sample->Spike Sapon Saponification (Hydrolysis of Esters) Spike->Sapon Extract Liquid-Liquid or Solid-Phase Extraction Sapon->Extract Deriv Derivatization (Optional, for GC-MS/LC-MS) Extract->Deriv LCMS LC-MS/MS or GC-MS Separation & Detection Deriv->LCMS Data Data Acquisition (Peak Integration) LCMS->Data Quant Quantification (Analyte/IS Ratio vs. Cal Curve) Data->Quant G Start Low or No Signal Detected CheckInstrument Infuse Standard Directly into Mass Spec. Is signal observed? Start->CheckInstrument CheckSamplePrep Review Sample Prep Protocol. Any potential for sample loss or degradation? CheckInstrument->CheckSamplePrep Yes InstrumentIssue Troubleshoot Instrument: - Clean Ion Source - Check for Leaks/Clogs - Calibrate/Tune CheckInstrument->InstrumentIssue No SamplePrepIssue Optimize Sample Prep: - Check Extraction Recovery - Add Antioxidant (BHT) - Verify Saponification CheckSamplePrep->SamplePrepIssue Yes CheckIonization Review Ionization Method. Is it optimal for Cholesterol? CheckSamplePrep->CheckIonization No InstrumentIssue->Start SamplePrepIssue->Start IonizationIssue Optimize Ionization: - Switch ESI to APCI - Check Derivatization - Optimize Source Parameters CheckIonization->IonizationIssue No CheckMatrix Analyze Post-Extraction Spike. Is signal suppressed? CheckIonization->CheckMatrix Yes IonizationIssue->Start MatrixIssue Improve Sample Cleanup: - Use Solid-Phase Extraction - Optimize Chromatography CheckMatrix->MatrixIssue Yes Success Problem Resolved CheckMatrix->Success No MatrixIssue->Start G cluster_sample Biological Sample cluster_standard Internal Standard Analyte Endogenous Cholesterol (Unknown Amount) Mix Sample Preparation (Extraction, Cleanup, Derivatization) Both analyte and IS experience the same proportional loss. Analyte->Mix IS This compound (Known Amount) IS->Mix MS Mass Spectrometer Detects both molecules based on their different masses. Mix->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantify Analyte Ratio is proportional to the initial amount of analyte. Ratio->Quant

References

Technical Support Center: Derivatization for Cholesterol-13C2 GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the derivatization and subsequent Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Cholesterol-13C2. It includes frequently asked questions, detailed troubleshooting, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound? A1: Derivatization is a critical step for analyzing cholesterol and its isotopologues by GC-MS. The primary goals are to increase the analyte's volatility and thermal stability.[1] This is achieved by chemically modifying the polar hydroxyl group (-OH) on the cholesterol molecule, creating a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether.[1] This modification minimizes interactions with the GC column's stationary phase, which prevents poor chromatographic outcomes like peak tailing and improves overall separation and sensitivity.[1]

Q2: What are the most common derivatization reagents for cholesterol analysis? A2: Silylation is the most prevalent derivatization technique for cholesterol.[1] This process forms a trimethylsilyl (TMS) ether derivative. The most common silylating reagents include:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Frequently used with a catalyst, such as 1% trimethylchlorosilane (TMCS), BSTFA is known for delivering high sensitivity in cholesterol analysis.[1][2]

  • MSTFA (N-methyl-N-(trimethylsilyl)-trifluoroacetamide): Considered one of the most efficient silylating reagents due to its high specificity and sensitivity ratio.[1][3][4] It is often used with catalysts like ammonium (B1175870) iodide (NH₄I) and 1,4-dithioerythritol (DTE).[4][5]

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms a more stable tert-butyldimethylsilyl (TBDMS) derivative. While beneficial for certain separations, it may produce a lower response for sterically hindered molecules like cholesterol compared to BSTFA or MSTFA.[1][4]

Q3: Should I perform a saponification step before derivatization? A3: The necessity of saponification depends on whether you need to measure free cholesterol or total cholesterol (both free and esterified). To measure only free this compound, derivatization can be performed directly on the lipid extract.[1] To measure total cholesterol, a saponification (alkaline hydrolysis) step is required to release the cholesterol from its esterified form before extraction and derivatization.[1][6] However, reliable methods that do not require a saponification step for total cholesterol analysis have also been developed.[2]

Troubleshooting Guide

Q4: My chromatogram shows poor peak shape (e.g., tailing) for the this compound derivative. What is the cause? A4: Peak tailing is often caused by issues within the GC system or incomplete derivatization.

  • Incomplete Derivatization: If the cholesterol is not fully converted to its derivative, the remaining free hydroxyl groups can interact with active sites in the GC column, causing tailing.[1] Review your derivatization protocol to ensure it is complete (see Q5).

  • Active Sites: Exposed silanol (B1196071) groups in the GC inlet liner, column connections, or the column itself can interact with the analyte.[1] Regular replacement of the liner and septum, and conditioning the column as per the manufacturer's instructions, can mitigate this issue.[1]

Q5: I suspect my derivatization reaction is incomplete. How can I improve the yield? A5: Several factors can lead to an incomplete reaction. Consider the following optimizations:

  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Ensure your sample is completely dry and use anhydrous solvents. Water in the sample will consume the reagent and prevent complete derivatization.[1][7]

  • Reaction Time and Temperature: The reaction often requires heat to proceed to completion. Typical conditions involve heating at 60-80°C for 30-60 minutes.[1][8] Ensure you are using the optimal time and temperature for your specific reagent.

  • Sufficient Reagent: Use a sufficient molar excess of the derivatization reagent to drive the reaction to completion and ensure all active hydrogen sites on the cholesterol molecule are derivatized.[1]

Q6: I am observing "ghost peaks" or an unstable baseline in my chromatograms. What is the problem? A6: Ghost peaks and baseline instability are typically signs of contamination.[1]

  • Septum Bleed: Over time, the injector septum can degrade, releasing siloxanes that appear as peaks in the chromatogram. Replace the septum regularly.[1]

  • Sample Carryover: Residual sample from a previous, more concentrated injection can appear as ghost peaks. Implement a thorough cleaning protocol for the syringe and injector between runs.[1]

  • Contamination from Labware: Plasticizers can leach from plastic tubes or caps (B75204). It is highly recommended to use glass vials with PTFE-lined caps to avoid this type of contamination.[1]

Experimental Protocols & Data

Protocol 1: Silylation of this compound using BSTFA + 1% TMCS

This protocol provides a general guideline for the derivatization of this compound in a dried lipid extract.

1. Sample Preparation:

  • Begin with a dried lipid extract containing this compound in a 2 mL glass autosampler vial.
  • Ensure the sample is completely free of water and other protic solvents, typically by evaporating the solvent under a stream of nitrogen gas at 50-60°C.[2]

2. Derivatization:

  • Add 100 µL of BSTFA containing 1% TMCS to the dried sample vial.[2]
  • Securely cap the vial with a PTFE-lined cap.
  • Incubate the vial at 60-80°C for 30-60 minutes to facilitate the reaction.[1][2][8]

3. Cooling and Analysis:

  • After incubation, allow the vial to cool to room temperature.[2]
  • The sample is now ready for injection into the GC-MS system.[1] A 1 µL injection is typical.[2]

Protocol 2: Silylation of this compound using MSTFA

This protocol is an alternative using another common silylating agent.

1. Sample Preparation:

  • Ensure the lipid extract containing this compound is completely dry in a glass vial, as described in Protocol 1.

2. Derivatization:

  • Add 40-50 µL of an MSTFA-based reagent mixture (e.g., MSTFA/NH₄I/DTE or MSTFA:DTE:TMIS) to the vial.[5][9]
  • Securely cap the vial and heat at 60°C for 20-30 minutes.[5][9]

3. Cooling and Analysis:

  • Let the vial cool to room temperature.
  • Inject 1-2 µL of the resulting solution for GC-MS analysis.[5]

Data Summary Tables

Table 1: Comparison of Common Silylation Reagent Conditions

ParameterBSTFA + 1% TMCSMSTFA (+ Catalysts)
Reagent Volume 100 µL40 - 50 µL
Reaction Temperature 60 - 80 °C[1][2]60 °C[5][9]
Reaction Time 30 - 60 min[1][8]20 - 30 min[5][9]
Key Advantage High sensitivity, widely used[1][2]High efficiency and specificity[1][3][4]

Table 2: Typical GC-MS Parameters for Derivatized this compound Analysis

ParameterRecommended SettingPurpose
Injector Type Split/SplitlessSplitless for trace analysis; Split for higher concentrations.[1]
Inlet Temperature 280 - 300 °C[1]Ensures rapid and complete vaporization of the derivatized analyte.
Carrier Gas HeliumStandard carrier gas for GC-MS.[3]
Oven Program Initial 120-200°C, ramp to 280-300°COptimized to separate the analyte from other matrix components.[2][3]
MS Ionization Mode Electron Impact (EI) at 70 eV[1]Provides standard, reproducible fragmentation patterns.
Key Diagnostic Ions (TMS-Derivative) m/z 458 (M+), 368 ([M-90]+), 129[1][5]Used for identification and quantification in Selected Ion Monitoring (SIM) mode. The corresponding ions for the 13C2 isotopologue would be m/z 460 and 370.

Visualized Workflows

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Lipid Extract in Solvent DryDown Evaporate Solvent (e.g., under N2) Sample->DryDown Ensure Anhydrous Reagent Add Silylating Reagent (e.g., BSTFA/TMCS) DryDown->Reagent Incubate Incubate (e.g., 60°C for 30 min) Reagent->Incubate Cool Cool to Room Temp Incubate->Cool GCMS Inject into GC-MS System Cool->GCMS Data Data Acquisition (SIM Mode) GCMS->Data

Caption: General workflow for the silylation and GC-MS analysis of this compound.

Troubleshooting_Logic cluster_peakshape Issue: Peak Tailing cluster_yield Issue: Low Signal / Incomplete Reaction Start Poor Chromatographic Result IncompleteDeriv Incomplete Derivatization? Start->IncompleteDeriv Check ActiveSites Active Sites in System? Start->ActiveSites Moisture Moisture Present? Start->Moisture Check Conditions Incorrect Time/Temp? Start->Conditions ReagentAmount Insufficient Reagent? Start->ReagentAmount IncompleteDeriv->Moisture Linked IncompleteDeriv->Conditions Linked IncompleteDeriv->ReagentAmount Linked Solution1 Solution: - Dry sample thoroughly - Optimize temp/time - Use reagent excess IncompleteDeriv->Solution1 Solution2 Solution: - Replace liner/septum - Condition column ActiveSites->Solution2

References

Storage and stability guidelines for Cholesterol-13C2 standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and stability of Cholesterol-13C2 standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound standard upon receipt?

A1: The solid, or neat, form of this compound should be stored in a freezer at -20°C.[1][2] It is also crucial to protect the standard from light.[1][2] Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for any lot-specific storage recommendations.

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to dissolve the solid this compound in an appropriate organic solvent. Before adding the standard, purge the solvent with an inert gas, such as nitrogen or argon, to minimize the risk of oxidation. For accurate concentration, ensure the standard is accurately weighed using a calibrated analytical balance.

Q3: Which solvents are suitable for preparing this compound solutions?

A3: While specific solvent compatibility should be confirmed with the manufacturer, common solvents for cholesterol and its analogs include methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent will depend on the requirements of your specific analytical method (e.g., LC-MS, GC-MS).

Q4: How should I store stock and working solutions of this compound?

A4: The stability of this compound in solution depends on the solvent, concentration, and storage conditions. General guidelines suggest that stock solutions can be stable for several months when stored at -20°C in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation.[3] Working solutions are generally less stable and it is best practice to prepare them fresh on the day of analysis.[3] If short-term storage of working solutions is necessary, refrigeration at 2-8°C for no more than a few days is advisable, though stability should be verified.[3]

Q5: How long can I expect my this compound standard to be stable?

A5: The shelf-life of the solid standard is typically one year when stored correctly in a sealed vial at ≤8°C and protected from light.[4] For solutions, the stability is more variable. It is highly recommended to perform your own stability studies under your specific experimental conditions.[3]

Storage and Stability Data

The following tables summarize general storage and stability guidelines for this compound standards. Note: This information is for guidance only. Users should always perform their own stability testing for their specific application and storage conditions.

Table 1: Recommended Storage Conditions

FormStorage TemperatureLight ProtectionContainer
Solid (Neat)-20°CRequiredOriginal, tightly sealed vial
Stock Solution-20°CRequiredAmber glass vial, tightly sealed
Working Solution2-8°C (short-term)RecommendedAmber glass vial, tightly sealed

Table 2: General Stability Guidelines for Solutions

Solution TypeStorage TemperatureEstimated StabilityRecommendations
Stock Solution-20°CSeveral MonthsAliquot to avoid repeated freeze-thaw cycles.
Working Solution2-8°CUp to 16 daysPrepare fresh daily for best results.[3]
Working SolutionRoom TemperatureNot RecommendedPotential for rapid degradation.

Troubleshooting Guide

Issue 1: Inconsistent or low internal standard (IS) response in my analytical run.

Potential Cause Troubleshooting Action
Degraded IS working solution Prepare a fresh working solution from your stock. If the problem persists, prepare a new stock solution from the solid standard.
Solvent evaporation Ensure vials are tightly capped. Check the autosampler temperature to prevent excessive evaporation.
Inconsistent injection volume Check the autosampler for any issues and perform maintenance if necessary.[3]
Matrix effects Optimize chromatographic conditions to separate the IS from interfering components in the sample matrix. Consider diluting samples with a blank matrix.[3]
Instrument drift If the analyte-to-IS ratio remains consistent, the data may still be valid. However, investigate and address the source of instrument instability.[3]

Issue 2: I observe impurity peaks co-eluting with my this compound standard.

Potential Cause Troubleshooting Action
Degradation of the standard This can be caused by improper storage (e.g., exposure to light, elevated temperatures) or oxidative stress. Purchase a new standard from a reputable supplier and ensure proper storage.
Contamination Contamination may come from the solvent, glassware, or sample matrix. Use high-purity solvents and thoroughly clean all labware.
Poor quality standard Always purchase standards from a reputable supplier that provides a comprehensive Certificate of Analysis with purity data.[5]

Experimental Protocols

Protocol 1: Stability Testing of this compound Stock Solution

This protocol outlines a general procedure to assess the stability of a this compound stock solution over time.

  • Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Aliquoting: Dispense the stock solution into multiple amber glass vials. Seal each vial tightly.

  • Storage Conditions: Store the aliquots under your intended long-term storage condition (e.g., -20°C).

  • Time Points: Establish a testing schedule. For long-term studies, a typical frequency is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6][7] For accelerated studies, a minimum of three points (e.g., 0, 3, and 6 months) is recommended.[6][7]

  • Analysis: At each time point, retrieve one aliquot. Allow it to come to room temperature before opening. Prepare a working solution and analyze it using a validated, stability-indicating analytical method (e.g., LC-MS/MS).

  • Evaluation: Compare the analytical response (e.g., peak area) of the aged sample to a freshly prepared standard of the same concentration. A significant change is typically defined as a failure to meet the pre-defined specifications.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T=0, 1, 2...n) cluster_eval Evaluation prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage Store at Defined Condition (e.g., -20°C) aliquot->storage retrieve Retrieve Aliquot storage->retrieve analyze Analyze via LC-MS/MS retrieve->analyze compare Compare to Fresh Standard analyze->compare assess Assess Stability compare->assess Troubleshooting_Tree start Inconsistent IS Response q1 Is the analyte-to-IS ratio consistent? start->q1 a1_yes Data may be valid. Investigate instrument drift. q1->a1_yes Yes a1_no Prepare fresh working solution. q1->a1_no No q2 Does the issue persist? a1_no->q2 a2_yes Prepare fresh stock solution. q2->a2_yes Yes a2_no Problem solved. q2->a2_no No q3 Does the issue still persist? a2_yes->q3 a3_yes Investigate matrix effects, injection volume, or purchase new standard. q3->a3_yes Yes a3_no Problem solved. q3->a3_no No

References

Technical Support Center: Isotopic Interference in Cholesterol-13C₂ Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing isotopic interference during Cholesterol-13C₂ experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of Cholesterol-13C₂ experiments?

A1: Isotopic interference in mass spectrometry-based analysis of Cholesterol-13C₂ refers to the overlap of the mass-to-charge ratio (m/z) of the labeled cholesterol with isotopic variants of other molecules or with the natural isotopic distribution of unlabeled cholesterol. This interference can lead to inaccuracies in quantifying the true enrichment of 13C in the cholesterol molecule, potentially leading to misinterpretation of metabolic flux and cholesterol synthesis rates.[1][2]

There are two main types of isotopic interference:

  • Type I Interference: Arises from the natural abundance of stable isotopes (e.g., ¹³C, ²H, ¹⁷O) within the cholesterol molecule itself, creating a distribution of isotopic peaks (M+1, M+2, etc.).[1]

  • Type II Interference: Occurs when an isotopic peak of one lipid species overlaps with the monoisotopic peak of a different lipid species.[1]

Q2: Why is it critical to correct for natural isotope abundance?

Q3: What is the difference between natural abundance correction and tracer impurity correction?

A3: Natural abundance correction accounts for the naturally occurring stable isotopes of elements (e.g., ¹³C) in biological samples.[6] Tracer impurity correction , on the other hand, specifically addresses the fact that isotopically labeled tracers are never 100% pure and contain a small fraction of unlabeled or partially labeled molecules.[6][7] Both corrections are essential for obtaining accurate data.[6][7]

Q4: How can I correct for natural isotope abundance and tracer impurity?

A4: Correction is typically performed computationally using algorithms that remove the contribution of naturally occurring heavy isotopes and tracer impurities from the measured mass isotopologue distribution (MID).[3][8] This is often achieved using a correction matrix method based on the chemical formula of the metabolite and the known natural abundance of each element's isotopes.[3] Several software tools are available for this purpose, including IsoCorrectoR and PolyMID-Correct.[3][7][8]

Troubleshooting Guides

Issue 1: Low or Inconsistent Isotopic Enrichment Detected

Possible CauseTroubleshooting Steps
Insufficient Labeling Time Ensure the incubation time with the ¹³C-labeled precursor is sufficient to achieve isotopic steady-state, if desired. Pilot studies with varying incubation times (e.g., 24 and 72 hours) can determine the optimal duration.[9]
Cell Culture Issues Verify cell health, viability, and that they are in an appropriate growth phase for active metabolism. Ensure the culture medium composition is correct.[6]
Tracer Uptake Problems Investigate potential issues with the expression or activity of transporters for the specific ¹³C tracer being used.[6]
Incorrect Tracer Concentration Double-check the final concentration of the ¹³C tracer in the culture medium to ensure it is at the intended level.[6]
Contamination with Unlabeled Sources Unlabeled cholesterol or its precursors in the culture medium (e.g., from non-dialyzed fetal bovine serum) can dilute the isotopic enrichment. Use dialyzed serum to minimize this.[10]

Issue 2: Corrected Data Shows Negative Peaks or Values

Possible CauseTroubleshooting Steps
Noise in Mass Spectrometry Data This is more common for isotopologues with very low abundance. The correction algorithm, when applied to noisy data, can sometimes produce small negative values.[3][4]
Incorrect Background Subtraction Improper subtraction of background noise from the mass spectrometry data can lead to negative values. Review your data processing steps carefully.[6]
Software Algorithm Artifacts Some correction algorithms may inherently produce small negative values due to the mathematical processes involved. A common approach is to set these negative values to zero and then renormalize the entire MID so that the sum of all isotopologue fractions is 100%.[3][4]

Issue 3: Unexpected Labeling Patterns are Observed

Possible CauseTroubleshooting Steps
Metabolic Branching The ¹³C tracer may be entering unexpected metabolic pathways. Review the known metabolic network and consider alternative routes for the tracer's metabolism.[6]
Tracer Scrambling The isotopic label may be rearranged within the molecule through various metabolic reactions.[6]
Contamination Contamination from unlabeled sources of the same metabolite in the media or from pre-existing cellular stores can dilute the isotopic enrichment and alter labeling patterns.[6][10]

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Cultured Cells with ¹³C-Glucose

This protocol outlines the general steps for labeling lipids in cultured mammalian cells using ¹³C-glucose to trace de novo cholesterol synthesis.

  • Cell Culture: Culture cells to the desired confluency in standard medium.

  • Medium Exchange: Aspirate the standard culture medium. Wash the cells twice with pre-warmed, sterile Phosphate-Buffered Saline (PBS) to remove residual unlabeled metabolites.[11]

  • Labeling: Add pre-warmed labeling medium containing the desired concentration of ¹³C-glucose (e.g., 25 mM) to the cells.[11]

  • Incubation: Incubate the cells for the predetermined labeling period to allow for the incorporation of the ¹³C label into cholesterol.[12]

  • Metabolism Quenching and Cell Harvesting:

    • Place the culture plates on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.[1]

    • Add ice-cold 80% methanol (B129727) to quench metabolic activity.[1]

    • Scrape the cells and collect the cell suspension into pre-chilled centrifuge tubes.[1]

Protocol 2: Lipid Extraction (Folch Method)

This protocol is a widely used method for extracting total lipids from biological samples.[11][13]

  • Homogenization: Homogenize the cell pellet in a known volume of water.

  • Solvent Addition: Add a 2:1 mixture of chloroform:methanol to the cell homogenate.

  • Vortexing: Vortex the mixture thoroughly to ensure complete mixing and lipid extraction.

  • Phase Separation: Add water or a salt solution (e.g., 0.9% NaCl) to induce phase separation.

  • Centrifugation: Centrifuge the sample to achieve a clear separation of the aqueous (upper) and organic (lower) phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.[13]

  • Drying: Dry the extracted lipids under a stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until analysis.[11]

Protocol 3: Derivatization of Cholesterol for GC-MS Analysis

Derivatization is often necessary to improve the volatility and chromatographic behavior of cholesterol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is silylation to form trimethylsilyl (B98337) (TMS) ethers.

  • Reagent Preparation: Prepare a derivatization reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a suitable solvent like pyridine.[14]

  • Reaction: Add the derivatization reagent to the dried lipid extract.

  • Incubation: Heat the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Data Presentation

Table 1: GC-MS Parameters for Cholesterol Analysis

ParameterSettingReference
Injection Mode Split (e.g., 1:10 ratio)[14]
Inlet Temperature 300°C[14]
Oven Program Example: 280°C for 5 min, ramp 5°C/min to 292.5°C, ramp 23.75°C/min to 340°C[14]
Carrier Gas Helium[14]
Column Flow Rate 1 mL/min[14]
MS Ionization Mode Electron Ionization (EI) at 70 eV[14]
MS Temperatures Transfer line: 300°C, Source: 230°C, Quadrupole: 150°C[14]
Acquisition Mode Selected Ion Monitoring (SIM)[14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_culture Cell Culture labeling 13C Labeling cell_culture->labeling Introduce 13C Tracer quenching Quenching & Harvesting labeling->quenching extraction Lipid Extraction quenching->extraction derivatization Derivatization extraction->derivatization ms_analysis GC-MS Analysis derivatization->ms_analysis raw_data Raw MS Data ms_analysis->raw_data correction Isotope Correction raw_data->correction Natural Abundance & Tracer Impurity analysis Flux Analysis correction->analysis troubleshooting_logic cluster_raw Raw Data Issues cluster_correction Correction Errors cluster_experimental Experimental Factors start Inaccurate Isotopic Enrichment Data check_raw Review Raw MS Data start->check_raw check_correction Verify Isotope Correction Parameters start->check_correction check_experimental Examine Experimental Protocol start->check_experimental low_signal Low Signal-to-Noise check_raw->low_signal peak_shape Poor Peak Shape check_raw->peak_shape formula Incorrect Molecular Formula check_correction->formula abundance Wrong Natural Abundance Values check_correction->abundance impurity Tracer Impurity Not Accounted For check_correction->impurity contamination Contamination with Unlabeled Substrate check_experimental->contamination labeling_time Insufficient Labeling Time check_experimental->labeling_time cell_health Poor Cell Health check_experimental->cell_health

References

Correcting for background 13C abundance in cholesterol studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers correcting for natural ¹³C abundance in cholesterol studies.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for the natural ¹³C abundance in my cholesterol study?

Q2: What is a Mass Isotopomer Distribution (MID) and why is it important?

A: A Mass Isotopomer Distribution (MID) represents the relative abundance of all the mass isotopologues of a molecule.[1][5] For a cholesterol molecule (C₂₇H₄₆O), the M+0 isotopologue contains only the most abundant isotopes (e.g., all ¹²C). The M+1 isotopologue contains one heavy isotope (e.g., one ¹³C atom), the M+2 contains two, and so on. The MID is a vector that lists the fractional abundance of each of these isotopologues.[5] Analyzing the shift in the MID between unlabeled (control) and labeled samples is the fundamental basis for calculating the incorporation of your ¹³C tracer into the cholesterol pool.

Q3: What other naturally occurring isotopes should I be aware of?

A: While ¹³C is the primary concern, other elements in cholesterol and common derivatizing agents (like silicon in TMS derivatives) also have stable isotopes. These contribute to the M+1 and M+2 peaks in your mass spectrometry data. High-resolution mass spectrometers can help distinguish between these and true ¹³C isotopologues.[6] It is essential that the correction algorithm accounts for all potential isotopic contributions.

Table 1: Natural Abundance of Key Stable Isotopes

ElementIsotopeMolar Mass ( g/mol )Natural Abundance (%)
Carbon ¹²C12.00000098.93
¹³C13.0033551.07
Hydrogen ¹H1.00782599.9885
²H (D)2.0141020.0115
Oxygen ¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205
Silicon ²⁸Si27.97692792.2297
²⁹Si28.9764954.6832
³⁰Si29.9737703.0872
Source: Data compiled from multiple sources.[3]

Q4: How is isotopic enrichment typically expressed?

A: Isotopic enrichment is often expressed as Mole Percent Excess (MPE) . MPE is a measure of the percentage of molecules that have been enriched with the isotope tracer above the natural background abundance. It is calculated by subtracting the isotopic abundance of the unlabeled control from the abundance of the labeled sample.

Experimental Protocols

Protocol 1: Determining Baseline ¹³C Abundance in Control Samples

This protocol outlines the essential steps for preparing and analyzing unlabeled control samples to establish the natural ¹³C background.

  • Sample Culture: Culture cells or prepare tissues under the exact same conditions as your labeled experiment, but using media with a substrate of natural isotopic abundance (unlabeled).

  • Harvesting and Quenching: To halt metabolic activity, quickly aspirate the culture medium, place the dish on ice, and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[7] This minimizes metabolic changes during sample collection.

  • Lipid Extraction: Perform a lipid extraction using a standard two-phase method, such as a Folch or Bligh and Dyer extraction, to isolate cholesterol and other lipids.[7][8]

  • Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the cholesterol extract (e.g., to form trimethylsilyl (B98337) ethers) to improve its volatility and chromatographic properties.[9]

  • Mass Spectrometry Analysis: Analyze the unlabeled sample using GC-MS or LC-MS/MS. Acquire the full mass spectrum for cholesterol and determine the Mass Isotopomer Distribution (MID). This MID represents the natural background.

  • Data Analysis: Calculate the fractional abundance for each mass isotopologue (M+0, M+1, M+2, etc.) from the unlabeled sample. This baseline distribution will be used for the correction calculation.

Troubleshooting Guide

Problem 1: My corrected data shows negative enrichment values.

  • Possible Cause: This often occurs when the signal for a specific mass isotopologue in an unlabeled control sample is higher than in the corresponding labeled sample, which can be due to analytical variability or a contaminated control.[3]

  • Solution:

    • Verify Control Integrity: Ensure your unlabeled control is a true representation of the experimental samples, prepared and processed identically.

    • Check for Contamination: Analyze a solvent blank to check for background contamination in the system.[10]

    • Re-run Samples: If possible, re-run the affected labeled sample and the unlabeled control to confirm the initial measurement.

    • Review Integration: Manually inspect the peak integration for both the control and labeled samples to ensure consistency and accuracy.

Problem 2: The background noise in my mass spectrometer is very high.

  • Possible Cause: High background noise can originate from multiple sources, including contaminated solvents, leaks in the system, a dirty ion source, or plasticizers from labware.[6][11]

  • Solution:

    • Identify the Source: Differentiate between chemical and electronic noise. Turn off the ion source spray and liquid flow; if the noise persists, it is likely electronic.[6]

    • Use High-Purity Solvents: Always use fresh, high-purity LC-MS grade solvents.[6]

    • Check for Leaks: Use an electronic leak detector to check all gas and fluid fittings for leaks, which can introduce contaminants.[11][12]

    • Clean the Ion Source: Follow the manufacturer's protocol to clean the ion source components (e.g., capillary, skimmer). A dirty source can significantly increase background ions.[6][11]

    • Flush the System: If contamination is suspected in the LC system, flush all lines with a sequence of high-purity solvents like isopropanol, acetonitrile, and water.[11]

    • Avoid Plasticizers: Switch to glass or polypropylene (B1209903) labware and avoid long-term storage of solvents in plastic containers to prevent contamination from phthalates.[6][11]

Table 2: Common Background Contaminants and Solutions

Contaminant SourceCommon Ions (m/z)Troubleshooting Action
Plasticizers (Phthalates) e.g., 279, 391Switch to glass/polypropylene labware. Use Teflon tubing for gas lines.[6]
Polymers (PEG/PPG) Repeating series (+44 Da)Identify and remove the source (e.g., detergents, lubricants).[6]
Keratins Peptide-related peaksAlways wear gloves and a lab coat. Work in a clean environment.[11]
Previous Injections (Carryover) Peaks from prior samplesImplement a rigorous wash cycle for the autosampler between injections.[11]

Problem 3: The cholesterol signal is saturated in the mass spectrometer.

  • Possible Cause: The sample is too concentrated for the detector's linear dynamic range. Signal saturation leads to inaccurate quantification and distorted isotopic ratios.[3]

  • Solution: Dilute the sample extract and re-inject it. Perform a dilution series to find the optimal concentration that provides a strong signal without saturating the detector.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Culture 1. Cell Culture (Unlabeled Control & ¹³C Labeled) Harvest 2. Harvest & Quench Metabolism (Ice-cold PBS) Culture->Harvest Extract 3. Lipid Extraction (e.g., Folch Method) Harvest->Extract Deriv 4. Derivatization (e.g., TMS for GC-MS) Extract->Deriv MS 5. MS Analysis (GC-MS or LC-MS/MS) Deriv->MS MID 6. Determine MIDs (Labeled & Unlabeled) MS->MID Correct 7. Background Correction (Subtract Unlabeled MID) MID->Correct MPE 8. Calculate MPE (Mole Percent Excess) Correct->MPE troubleshooting_tree Start Problem: High Background Noise CheckBlank Run a solvent blank. Are contaminant peaks present? Start->CheckBlank YesContam Contamination Likely CheckBlank->YesContam Yes NoContam Baseline is high but clean. Is the spray unstable? CheckBlank->NoContam No SourceClean Action: Clean Ion Source YesContam->SourceClean General Contamination SystemFlush Action: Flush LC System YesContam->SystemFlush Carryover Suspected CheckLeaks Action: Check for Leaks NoContam->CheckLeaks Yes, spray is erratic CheckGases Action: Verify Gas Purity NoContam->CheckGases No, spray is stable

References

Technical Support Center: Troubleshooting Poor Recovery of Cholesterol-13C2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cholesterol-13C2. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the extraction of this compound from biological matrices. Below you will find troubleshooting guides and frequently asked questions to help you optimize your experimental workflow and improve recovery rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor recovery of this compound during extraction?

A1: Low recovery of this compound can stem from several factors throughout the sample preparation and extraction workflow. The most common culprits include:

  • Incomplete Lysis and Homogenization: Inefficient disruption of cells or tissues can prevent the complete release of this compound for extraction.

  • Suboptimal Extraction Solvent System: The choice of solvent and its polarity are critical for efficiently partitioning this compound from the sample matrix.[1][2][3]

  • Incomplete Saponification: If your target is total cholesterol, incomplete hydrolysis of cholesteryl esters will lead to an underestimation of the total this compound.[2][4]

  • Analyte Degradation: this compound can degrade if exposed to high temperatures, excessive oxygen, or light.[2][5][6][7]

  • Issues with Solid-Phase Extraction (SPE): Problems can arise from the choice of sorbent, improper column conditioning, or inefficient elution.[2][8]

  • Incomplete Phase Separation: In liquid-liquid extractions (LLE), poor separation of the aqueous and organic layers can lead to loss of the analyte.[3]

  • Matrix Effects: Components within the biological sample can interfere with the extraction process.[2]

Q2: Which extraction method is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both LLE and SPE can be effective for this compound extraction, and the choice depends on the sample matrix, desired purity, and throughput.

  • LLE (e.g., Folch, Bligh-Dyer methods): These are robust and widely used methods for lipid extraction.[9][10] They are effective for a broad range of lipids but can sometimes be less selective and prone to emulsion formation.[11]

  • SPE: This method can offer higher selectivity and cleaner extracts, which can be beneficial for downstream analysis like mass spectrometry.[12] However, SPE methods require more careful optimization of the sorbent, wash, and elution steps to prevent analyte loss.[2][13]

Q3: How does the choice of solvent affect the recovery of this compound in a Liquid-Liquid Extraction?

A3: The polarity of the extraction solvent is crucial for achieving high recovery.[1] Cholesterol is a relatively nonpolar lipid, so a nonpolar solvent is required to effectively extract it from an aqueous sample matrix.[4] Common solvent systems for cholesterol extraction include mixtures of chloroform (B151607) and methanol (B129727) (Folch method) or hexane (B92381) and isopropanol (B130326).[14][15] The ratio of these solvents is also critical and should be optimized for your specific sample type.[9][10]

Q4: Is it necessary to saponify my samples when extracting this compound?

A4: Saponification, or alkaline hydrolysis, is necessary if you need to measure the total this compound content. In many biological samples, a significant portion of cholesterol exists as cholesteryl esters (cholesterol bound to fatty acids). Saponification breaks this ester bond, liberating the free cholesterol for extraction and analysis.[4][16] If you are only interested in the free this compound pool, this step can be omitted.

Q5: How can I prevent the degradation of this compound during sample preparation?

A5: Cholesterol is susceptible to oxidation. To minimize degradation, the following precautions are recommended:

  • Work on ice: Keep samples cold throughout the extraction process.[6]

  • Use antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can prevent oxidation.[17]

  • Inert atmosphere: Whenever possible, perform extraction steps under an inert gas like nitrogen or argon to minimize exposure to oxygen.[6][7]

  • Protect from light: Store samples and extracts in amber vials or protect them from light.[5][6]

  • Limit freeze-thaw cycles: Aliquot samples to avoid repeated freezing and thawing.[3][5][6]

Troubleshooting Guide: Poor this compound Recovery

This guide provides a systematic approach to identifying and resolving the root causes of low this compound recovery.

Diagram: Troubleshooting Workflow for Low this compound Recovery

TroubleshootingWorkflow Troubleshooting Workflow for Low this compound Recovery cluster_lle LLE Issues cluster_spe SPE Issues start Start: Low/Inconsistent This compound Recovery check_protocol Review Extraction Protocol and Calculations start->check_protocol check_lysis Evaluate Sample Lysis and Homogenization check_protocol->check_lysis check_lle Troubleshoot Liquid-Liquid Extraction (LLE) check_lysis->check_lle Using LLE check_spe Troubleshoot Solid-Phase Extraction (SPE) check_lysis->check_spe Using SPE check_saponification Verify Saponification Efficiency (if applicable) check_lle->check_saponification solvent_system Inappropriate Solvent System? - Adjust polarity - Optimize solvent ratios check_lle->solvent_system check_spe->check_saponification sorbent_choice Incorrect Sorbent? - Match sorbent to analyte (e.g., C18 for reversed-phase) check_spe->sorbent_choice check_degradation Investigate Potential Analyte Degradation check_saponification->check_degradation end_good Problem Resolved check_degradation->end_good phase_separation Incomplete Phase Separation? - Centrifuge longer/faster - Add salt to break emulsion solvent_system->phase_separation breakthrough Analyte Breakthrough? - Check loading conditions - Reduce flow rate sorbent_choice->breakthrough elution Incomplete Elution? - Increase elution solvent strength - Increase elution volume breakthrough->elution

Caption: A flowchart for troubleshooting poor this compound recovery.

Quantitative Data Summary
ParameterRecommendation/ObservationExpected Recovery RangeReference(s)
LLE Solvent Ratio Folch or Bligh-Dyer methods are recommended. A sample-to-solvent ratio of 1:20 (v/v) is often optimal for plasma.85-100%[9][10]
SPE Recovery Recovery can be highly dependent on the optimization of loading, washing, and elution steps.80-95%[12]
Saponification Necessary for total cholesterol measurement. Incomplete saponification is a common source of low recovery.N/A[4][16]
Analyte Degradation Can be significant without proper precautions (antioxidants, inert atmosphere, low temperature).N/A[5][6]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Folch Method) for Total this compound

This protocol is a general guideline and may require optimization for your specific sample matrix.

  • Sample Homogenization:

    • Homogenize 100 µL of plasma or a specific amount of tissue in a glass tube.

  • Solvent Addition:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture containing an antioxidant like 0.01% BHT.[17]

    • Vortex vigorously for 1 minute.

  • Phase Separation:

    • Add 400 µL of 0.9% NaCl solution to induce phase separation.[11]

    • Vortex for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.[11]

  • Organic Phase Collection:

    • Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

    • Transfer the organic phase to a new glass tube.

  • Saponification (for total cholesterol):

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Add 1 mL of 0.32 M KOH in 95% ethanol.[18]

    • Incubate at 60°C for 1 hour to hydrolyze the cholesteryl esters.[16]

  • Re-extraction of Free Cholesterol:

    • After cooling, add 1 mL of water and 2 mL of hexane.

    • Vortex and centrifuge as in step 3.

    • Collect the upper hexane layer.

  • Drying and Reconstitution:

    • Dry the collected hexane phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., hexane or isopropanol).

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This protocol provides a general guideline for using a C18 reversed-phase SPE cartridge.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing it sequentially with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample (e.g., plasma supernatant after protein precipitation) onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar impurities.

  • Elution:

    • Elute the this compound with 3 mL of a strong organic solvent (e.g., isopropanol or acetonitrile) into a clean collection tube.

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the extract in an appropriate solvent for your downstream analysis.

Diagram: LLE vs. SPE Workflow

ExtractionWorkflows Comparison of LLE and SPE Workflows for this compound Extraction cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) start Sample lle1 Add Solvents (e.g., Chloroform/Methanol) start->lle1 spe1 Condition Cartridge start->spe1 lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 end_node Dry & Reconstitute for Analysis lle3->end_node spe2 Load Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute spe3->spe4 spe4->end_node

Caption: A comparison of the general workflows for LLE and SPE.

References

Technical Support Center: High-Resolution 13C NMR of Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the resolution of your 13C Nuclear Magnetic Resonance (NMR) spectra of cholesterol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the resolution in my 13C NMR spectrum of cholesterol poor, with broad and overlapping peaks?

A1: Poor resolution in the 13C NMR spectrum of cholesterol is a common issue due to its large number of carbon atoms (27 in total) with similar chemical environments, leading to signal overlap.[1] Several factors can contribute to this:

  • Sample Preparation: High sample viscosity, the presence of paramagnetic impurities, or incorrect sample concentration can all lead to line broadening.[2][3]

  • Suboptimal Acquisition Parameters: The settings used to acquire your data are critical for good resolution.[4]

  • Magnetic Field Inhomogeneity: A poorly shimmed magnetic field will cause peaks to be broad across the entire spectrum.[4]

  • Molecular Motion: The dynamics of cholesterol in solution can affect relaxation times and, consequently, line widths.[5]

Q2: How can I improve my sample preparation to get a better-resolved spectrum?

A2: Proper sample preparation is the first and one of the most critical steps for obtaining a high-quality 13C NMR spectrum.

  • Increase Sample Concentration: For 13C NMR, it is generally best to use as much sample as will dissolve in the appropriate amount of solvent.[6][7] A higher concentration directly translates to a stronger signal, which can be crucial for resolving closely spaced peaks.[8]

  • Use an Appropriate Solvent Volume: For a standard 5 mm NMR tube, a solvent volume of 0.5 to 0.7 mL is typically sufficient.[6] Using too much solvent will dilute your sample, reducing the signal-to-noise ratio.[6]

  • Ensure Complete Dissolution and Filter: The sample must be fully dissolved to achieve good magnetic field homogeneity.[6] Any solid particles can lead to broad lines, so it is recommended to filter your sample into the NMR tube.[2][3]

  • Use High-Quality NMR Tubes: Always use clean, high-quality NMR tubes that are free from scratches or cracks.[6] For higher field instruments, ensure the tubes are rated for that specific field strength.[6]

Q3: What are the key experimental parameters I should optimize to enhance resolution?

A3: Optimizing acquisition parameters is a powerful way to improve spectral resolution.

  • Increase the Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans.[6] While this doesn't directly improve resolution, a better signal-to-noise ratio can help in distinguishing closely spaced peaks.

  • Optimize the Pulse Width (Flip Angle): For routine 13C spectra, a 30° pulse is often a good compromise for detecting all types of carbons, including quaternary carbons which often have long relaxation times.[6]

  • Adjust the Relaxation Delay (D1): A longer delay allows for more complete relaxation of the nuclei, which can lead to a stronger signal.[6] For quantitative 13C NMR, a long relaxation delay (5-7 times the longest T1) is necessary.[6]

  • Proton Decoupling: Use proton decoupling to simplify the spectrum by removing 1H-13C couplings. This results in a single sharp peak for each carbon atom.[9]

Q4: I'm still struggling with signal overlap. Are there more advanced techniques I can use?

A4: Yes, several advanced NMR techniques can significantly improve the resolution and aid in the assignment of cholesterol's complex spectrum.

  • 2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can help to resolve overlapping signals by correlating the 13C nuclei with their attached protons.[10][11] 2D 13C-13C correlation spectra can also be invaluable for de novo assignments, especially with 13C-enriched samples.[12]

  • 13C Isotopic Labeling: Biosynthetically incorporating 13C isotopes into the cholesterol molecule can dramatically enhance sensitivity and allow for the use of 2D 13C-13C correlation experiments to resolve ambiguities.[12][13]

  • Solid-State NMR (ssNMR): For cholesterol in a more biologically relevant context, such as in lipid bilayers, magic-angle spinning (MAS) solid-state NMR can provide high-resolution spectra.[12][14]

Data Presentation

The following table summarizes recommended starting parameters for a standard 1D 13C NMR experiment of cholesterol. Note that these may need to be optimized for your specific instrument and sample.

ParameterRecommended ValuePurpose
Pulse Programzgpg3030° pulse with power-gated proton decoupling
Pulse Width (P1)~30° flip angleExcitation of 13C nuclei
Relaxation Delay (D1)2.0 sAllows for relaxation of nuclei between scans
Acquisition Time (AQ)1.0 - 3.0 sDuration of signal detection
Number of Scans (NS)1024 or moreSignal averaging to improve signal-to-noise
Spectral Width (SW)~250 ppmTo cover the entire 13C chemical shift range
Temperature298 KStandard operating temperature

Experimental Protocols

Protocol 1: Standard 1D 13C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 50 mg of cholesterol in 0.6 mL of deuterated chloroform (B151607) (CDCl3).[15]

    • Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.[2]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

  • Acquisition:

    • Load a standard 13C NMR experiment with proton decoupling.

    • Set the acquisition parameters as recommended in the table above.

    • Start the acquisition.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Apply a baseline correction.

    • Reference the spectrum (e.g., to the CDCl3 solvent peak at 77.16 ppm).

Protocol 2: 2D HSQC Experiment for 1H-13C Correlation
  • Sample Preparation:

    • Prepare a concentrated sample of cholesterol as described in Protocol 1.

  • Instrument Setup:

    • Lock and shim the instrument as in Protocol 1.

  • Acquisition:

    • Load a multiplicity-edited HSQC (HSQC-ME) pulse sequence.[11]

    • Optimize the spectral widths in both the 1H and 13C dimensions to cover the expected chemical shift ranges.

    • Set the number of scans and increments in the indirect dimension to achieve the desired resolution and signal-to-noise ratio.

    • Start the 2D acquisition.

  • Processing:

    • Process both dimensions with appropriate window functions, Fourier transformation, and phase correction.

    • The resulting 2D spectrum will show correlations between protons and their directly attached carbons, aiding in the assignment of the crowded 13C spectrum.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Cholesterol filter Filter Solution dissolve->filter insert Insert Sample filter->insert lock_shim Lock & Shim insert->lock_shim load_params Load Parameters lock_shim->load_params acquire Acquire Data load_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline analyze Analyze Spectrum phase_baseline->analyze troubleshooting_logic cluster_sample Sample Issues cluster_params Acquisition Parameters cluster_advanced Advanced Methods start Poor Resolution in 13C Spectrum check_conc Check Concentration start->check_conc Start Here check_viscosity Check Viscosity check_conc->check_viscosity check_purity Check for Particulates check_viscosity->check_purity inc_scans Increase Scans check_purity->inc_scans If Sample is OK opt_delay Optimize Delays inc_scans->opt_delay check_decoupling Verify Decoupling opt_delay->check_decoupling run_2d Run 2D NMR (HSQC/HMBC) check_decoupling->run_2d If Parameters Optimized use_labeling Use 13C Labeling run_2d->use_labeling

References

Validation & Comparative

A Researcher's Guide: Cholesterol-13C2 vs. Cholesterol-d7 as Internal Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalysis, particularly in metabolic research and clinical diagnostics, the accurate quantification of cholesterol is paramount. Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard for this purpose, relying on the use of stable isotope-labeled internal standards (IS) to correct for variability during sample preparation and analysis. Among the most common choices for cholesterol are carbon-13 (¹³C) and deuterium (B1214612) (d) labeled analogs.

This guide provides an objective comparison of two widely used internal standards, Cholesterol-13C2 and Cholesterol-d7, for the precise measurement of cholesterol by mass spectrometry. We will delve into their performance characteristics, supported by published experimental data, and provide detailed analytical protocols.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS is the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the earliest stage of preparation.[1] This "spiked" standard, being chemically and physically almost identical to the endogenous analyte, experiences the same processing effects, such as extraction inefficiencies, derivatization variations, and matrix-induced ion suppression or enhancement in the mass spectrometer.[1] By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, highly accurate and precise quantification can be achieved.

Head-to-Head Comparison: this compound vs. Cholesterol-d7

Both this compound (and other ¹³C variants) and Cholesterol-d7 are effective internal standards. However, subtle differences in their isotopic composition can influence analytical performance. The primary theoretical advantage of ¹³C-labeled standards over deuterated standards is the reduced potential for chromatographic separation (isotopic effect) and the greater stability of the C-C bond versus the C-D bond, which minimizes the risk of isotope exchange.

A key 1987 study proposing a definitive method for serum cholesterol by GC/MS directly compared [3,4-¹³C]cholesterol with a heptadeuterated cholesterol standard. The study concluded that better accuracy and precision were obtained with [3,4-¹³C]cholesterol .[2][3] Despite this, both standards enable methods with exceptionally high performance, as detailed in the quantitative data below.

Performance Data Summary

The following table summarizes key performance metrics for methods utilizing Cholesterol-¹³C variants and Cholesterol-d7, based on data from definitive method publications and other validation studies.

Performance MetricCholesterol-¹³C VariantsCholesterol-d7
Precision (CV%) <0.5%[2][3]0.44% (within-run)[4]0.95% (day-to-day)[4]0.36%[5][6]Typically <15%[1]
Linearity (R²) >0.997[7]>0.995[1]
Accuracy / Bias Mean values differed by 0.5% from NBS reference method[2][3]Mean values agreed within 1% of a GC-MS reference method[8]
Recovery Not explicitly stated, but expected to be high and consistentTypically 90-110%[1]

Experimental Workflows and Protocols

Accurate cholesterol measurement necessitates meticulous sample preparation and optimized analytical conditions. Below are representative protocols for both Gas Chromatography-Mass Spectrometry (GC-MS), often used in definitive methods, and the more contemporary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Experimental Workflow

The overall process for cholesterol quantification using an internal standard is visualized in the following workflow diagram.

G Workflow for Cholesterol Quantification via IDMS cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Serum, Plasma) Spike 2. Internal Standard Spiking (Add known amount of IS) Sample->Spike Hydrolysis 3. Saponification (Hydrolyze Cholesteryl Esters) Spike->Hydrolysis Extraction 4. Liquid-Liquid Extraction (Isolate Sterols) Hydrolysis->Extraction Deriv 5a. Derivatization (e.g., Silylation for GC-MS) Extraction->Deriv GC-MS Path LCMS 5b. LC-MS/MS Analysis (Direct Injection) Extraction->LCMS LC-MS/MS Path GCMS 6a. GC-MS Analysis Deriv->GCMS Ratio 7. Peak Area Ratio (Analyte / Internal Standard) GCMS->Ratio LCMS->Ratio Quant 8. Quantification (vs. Calibration Curve) Ratio->Quant

Caption: General workflow for cholesterol quantification using isotope dilution mass spectrometry.

Protocol 1: GC-Isotope Dilution Mass Spectrometry (Definitive Method)

This protocol is based on the highly precise methods developed for reference laboratories.[2][3][5][6]

  • Internal Standard Spiking: Add a known mass of either [3,4-¹³C]cholesterol or Cholesterol-d7 to a serum sample, aiming for a 1:1 ratio with the endogenous cholesterol.[5][6]

  • Saponification: Add ethanolic potassium hydroxide (B78521) and incubate to hydrolyze the cholesteryl esters to free cholesterol.

  • Extraction: Extract the total cholesterol pool from the saponified mixture using an organic solvent like hexane.

  • Derivatization: Evaporate the organic solvent to dryness and derivatize the cholesterol residue to its trimethylsilyl (B98337) (TMS) ether using a reagent such as bis(trimethylsilyl)acetamide.

  • GC-MS Analysis:

    • Column: Fused silica (B1680970) capillary column.

    • Injection: 1-2 µL of the derivatized sample.

    • Ionization: Electron Impact (EI).

    • Detection: Selected Ion Monitoring (SIM) of the molecular ions.

      • Analyte (Cholesterol-TMS): m/z 458

      • IS (Cholesterol-d7-TMS): m/z 465[5][6]

      • IS ([3,4-¹³C]Cholesterol-TMS): m/z 460

  • Quantification: Measure the ion intensity ratio of the analyte to the internal standard for the sample. Quantify by interpolating this ratio against a calibration curve generated from standards run with the same bracketing protocol.[5][6]

Protocol 2: LC-Tandem Mass Spectrometry (Modern High-Throughput Method)

This protocol is adapted from modern methods developed for lipidomics analysis.[9]

  • Internal Standard Spiking: Add a known amount of Cholesterol-d7 or this compound to the biological sample (e.g., cell lysate, plasma).

  • Extraction: Perform a lipid extraction using a standard organic solvent mixture (e.g., Folch or Bligh-Dyer methods). Saponification may be included if total cholesterol is the target.

  • Sample Preparation: Evaporate the lipid extract to dryness and reconstitute in a suitable injection solvent (e.g., methanol/isopropanol mixture).

  • LC-MS/MS Analysis:

    • LC System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., Phenomenex Gemini 5 µm, 50 x 4.6 mm).[9]

    • Mobile Phase A: 50:50 (v/v) H₂O:MeOH + 0.1% formic acid + 10 mM ammonium (B1175870) formate.[9]

    • Mobile Phase B: 80:20 (v/v) IPA:MeOH + 0.1% formic acid + 10 mM ammonium formate.[9]

    • Gradient: A suitable gradient from ~40% B to 100% B to elute cholesterol.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). The ammonium adduct of cholesterol ([M+NH₄]⁺) often fragments in-source to a dehydrated ion ([M+H-H₂O]⁺).

      • Analyte (Cholesterol): m/z 369.3 → (Product ion specific to method)

      • IS (Cholesterol-d7): m/z 376.4 → (Product ion specific to method)

      • IS (this compound): m/z 371.3 → (Product ion specific to method)

  • Quantification: Integrate the peak areas for the analyte and internal standard MRM transitions. Calculate the peak area ratio and determine the concentration from a calibration curve prepared in a surrogate matrix.

Conclusion and Recommendations

Both this compound and Cholesterol-d7 are excellent internal standards for the quantification of cholesterol by mass spectrometry, enabling high levels of precision and accuracy.

  • This compound is theoretically superior due to the stable nature of the ¹³C isotope, which minimizes potential isotopic effects or exchange. Definitive method literature suggests it can provide better accuracy and precision.[2][3] It is the recommended choice for developing reference measurement procedures or when the highest level of analytical rigor is required.

  • Cholesterol-d7 is a widely used and highly effective internal standard that provides excellent performance for most research and clinical applications.[1][5][6] Its performance is well-documented, and it remains a robust choice for reliable cholesterol quantification.

Ultimately, the choice between the two may depend on the specific requirements of the assay, laboratory standard operating procedures, and availability. For most applications, both internal standards, when used correctly within a validated method, will yield accurate and reliable results.

References

Validation of Analytical Methods Using Cholesterol-¹³C₂: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cholesterol is paramount for robust and reliable experimental outcomes. Isotope dilution mass spectrometry (IDMS) is the gold standard for this purpose, and the choice of internal standard is a critical determinant of data quality. This guide provides an objective comparison of analytical methods validated using Cholesterol-¹³C₂, contrasting its performance with other common alternatives, supported by experimental data and detailed protocols.

Data Presentation: Performance Comparison of Internal Standards

The selection of an appropriate internal standard is crucial for correcting analytical variability. Stable isotope-labeled internal standards are preferred due to their chemical and physical similarity to the analyte. Cholesterol-¹³C₂ offers distinct advantages over deuterium-labeled standards, primarily due to the higher isotopic stability and near-identical chromatographic behavior.

ParameterCholesterol-¹³C₂ (¹³C-labeled)Cholesterol-d₇ (Deuterium-labeled)Key Findings
Chemical & Physical Properties Nearly identical to endogenous cholesterol, ensuring accurate correction for variations in sample preparation and analysis.Chemically similar, but the presence of multiple deuterium (B1214612) atoms can lead to slight differences in physicochemical properties.¹³C-labeled standards provide more accurate normalization due to their closer resemblance to the target analyte.
Chromatographic Co-elution Typically co-elutes perfectly with unlabeled cholesterol.Often elutes slightly earlier than unlabeled cholesterol in reverse-phase chromatography.Co-elution is critical for accurate quantification, and ¹³C-labeled standards perform better in this regard.
Isotopic Stability High isotopic stability with no risk of isotope exchange.Potential for back-exchange of deuterium atoms with hydrogen atoms from the solvent, which can compromise accuracy.The stability of the ¹³C label ensures greater reliability of the quantitative data.
Mass Spectrometry Provides a clear mass shift from the endogenous analyte with no isotopic interference.Can have isotopic overlap with the natural isotopes of the unlabeled analyte, potentially complicating data analysis.¹³C-labeled standards offer cleaner and more easily interpretable mass spectra.

Quantitative Validation Data Summary

The following table summarizes typical validation parameters for an LC-MS/MS method for cholesterol quantification using Cholesterol-¹³C₂ as an internal standard. These values are compiled from various studies and represent the expected performance of a well-optimized method.

Validation ParameterTypical Performance with Cholesterol-¹³C₂
Linearity (R²) > 0.995
Range 1 - 500 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1 ng/mL

Experimental Protocols

Sample Preparation and Lipid Extraction (from Plasma)

This protocol describes a common method for extracting total cholesterol from plasma samples prior to LC-MS/MS analysis.

Materials:

Procedure:

  • Pipette 100 µL of plasma into a 15 mL centrifuge tube.

  • Add 50 µL of the 10 µg/mL Cholesterol-¹³C₂ internal standard solution.

  • Add 2 mL of 95% ethanol and vortex for 30 seconds to precipitate proteins.

  • Add 100 µL of 10 M KOH to saponify cholesterol esters.

  • Incubate at 60°C for 1 hour.

  • Allow the tubes to cool to room temperature.

  • Add 1 mL of deionized water and 5 mL of hexane.

  • Vortex for 2 minutes to extract the cholesterol into the hexane layer.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Evaporate the hexane to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for Cholesterol Quantification

This section outlines a typical liquid chromatography-tandem mass spectrometry method for the analysis of cholesterol.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate

  • Mobile Phase B: Methanol/Isopropanol (80:20, v/v) with 0.1% formic acid and 5 mM ammonium acetate

  • Gradient:

    • 0-2 min: 50% B

    • 2-10 min: 50-95% B

    • 10-15 min: 95% B

    • 15.1-18 min: 50% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Cholesterol: Precursor ion (m/z) 369.3 → Product ion (m/z) 161.1

    • Cholesterol-¹³C₂: Precursor ion (m/z) 371.3 → Product ion (m/z) 161.1

  • Collision Energy: Optimized for the specific instrument, typically around 20-30 eV.

  • Source Temperature: 350°C

  • Gas Flow (Nebulizer, Heater): Optimized for the specific instrument.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for cholesterol quantification using Cholesterol-¹³C₂ as an internal standard, following ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis cluster_3 Internal Standard Dev Develop LC-MS/MS Method Opt Optimize Parameters Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Stab Stability LOD->Stab Routine Sample Analysis with QC Stab->Routine IS Cholesterol-13C2 IS->Dev

Caption: Workflow for analytical method validation using Cholesterol-¹³C₂.

Cholesterol-¹³C₂ in Steroid Hormone Biosynthesis

This diagram shows a simplified pathway for the conversion of cholesterol to key steroid hormones, illustrating how Cholesterol-¹³C₂ can be used as a tracer to study this metabolic process.[1][2][3][4]

G Chol Cholesterol-¹³C₂ Preg Pregnenolone-¹³C₂ Chol->Preg Side-chain cleavage Prog Progesterone-¹³C₂ Preg->Prog Oxidation Andro Androstenedione-¹³C₂ Prog->Andro Hydroxylation & Cleavage Test Testosterone-¹³C₂ Andro->Test Reduction Estr Estradiol-¹³C₂ Test->Estr Aromatization enzyme1 CYP11A1 enzyme2 3β-HSD enzyme3 CYP17A1 enzyme4 17β-HSD enzyme5 Aromatase (CYP19A1)

References

A Comparative Guide to Cholesterol Tracing: Cross-Validation of Stable Isotope (¹³C) and Radioactive Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of tracer is a critical decision that influences experimental design, data quality, and safety. This guide provides an objective comparison of stable isotope tracers, specifically Cholesterol-¹³C₂, with traditional radioactive tracers for cholesterol metabolism studies. The information presented is supported by experimental data to aid in the selection of the most appropriate method for your research needs.

Quantitative Data Comparison

The primary concern in cross-validation studies is to ensure that the kinetic behavior of the stable isotope tracer accurately reflects that of the well-established radioactive tracer. The following table summarizes key performance characteristics of Cholesterol-¹³C₂ compared to a common radioactive cholesterol tracer, [¹⁴C]cholesterol.

Performance MetricCholesterol-¹³C₂ (Stable Isotope)Radioactive Tracers (e.g., [¹⁴C]cholesterol)Key Advantages of ¹³C Tracers
Kinetic Equivalence Kinetic parameters are 103% ± 10.5% (SD) of those determined with [¹⁴C]cholesterol, indicating a high degree of concordance.Considered the historical gold standard for in vivo kinetic studies.Demonstrates that stable isotope tracers can reliably replace radioactive tracers for metabolic studies.
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Isotope Ratio Mass Spectrometry (IRMS).Liquid Scintillation Counting (LSC).Mass spectrometry offers high precision and the ability to distinguish between the tracer and the endogenous molecule (tracee) simultaneously.
Safety Non-radioactive, posing no radiation risk to subjects or researchers.Emits ionizing radiation, requiring specialized handling, licensing, and disposal protocols. Use in humans, especially vulnerable populations, is highly restricted.Safe for use in a wide range of human studies, including those involving children and pregnant women, and allows for repeated studies on the same subject.
Precision (CV%) Typically low, with modern mass spectrometry methods offering high reproducibility. Inter- and intra-assay CVs are generally low.Precision can be affected by factors such as quenching and background radiation in LSC.Superior analytical precision is a key advantage of stable isotope methods.
Multiplexing Multiple stable isotope tracers can be used simultaneously to probe different metabolic pathways in a single experiment.Limited due to overlapping energy spectra of different radioisotopes.Enables a more comprehensive and holistic view of metabolic interactions.
Structural Information Mass spectrometry can provide information on the specific position of the isotope label within the molecule.Provides less detailed information about the molecular structure.Allows for more detailed mechanistic studies of metabolic pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols for cholesterol tracing studies.

Protocol 1: Dual Isotope Method for Cholesterol Absorption

This method is a widely accepted approach for accurately measuring the absorption of dietary cholesterol.

  • Tracer Administration:

    • An oral dose of cholesterol labeled with one stable isotope (e.g., Cholesterol-¹³C₂) is administered to the subject, typically mixed with a meal to mimic physiological conditions.

    • Simultaneously, an intravenous (IV) dose of cholesterol labeled with a different stable isotope (e.g., Cholesterol-D₇) is administered.

  • Sample Collection:

    • Blood samples are collected at baseline and at various time points after tracer administration (e.g., 24, 48, 72, and 96 hours).

  • Lipid Extraction:

    • Plasma is separated from the blood samples.

    • Total lipids are extracted from the plasma using a solvent system, such as a 2:1 mixture of chloroform (B151607) and methanol (B129727) (Folch method).

  • Sample Preparation:

    • The extracted lipids are saponified to release free cholesterol from its esterified form.

    • The cholesterol is then derivatized to a more volatile form, such as a trimethylsilyl (B98337) (TMS) ether, for gas chromatography analysis.

  • Analysis by GC-MS:

    • The derivatized cholesterol is injected into a gas chromatograph coupled to a mass spectrometer.

    • The different isotopologues of cholesterol (unlabeled, ¹³C-labeled, and D₇-labeled) are separated based on their mass-to-charge ratio and quantified.

  • Calculation of Absorption:

    • The ratio of the orally administered tracer to the intravenously administered tracer in the plasma is used to calculate the percentage of cholesterol absorbed.

Protocol 2: In Vitro Cholesterol Biosynthesis Tracking with ¹³C-Labeled Precursors

This protocol is used to trace the de novo synthesis of cholesterol in cultured cells.

  • Cell Culture:

    • Cells of interest (e.g., hepatocytes) are cultured in a standard growth medium.

  • Isotope Labeling:

    • The standard medium is replaced with a medium containing a ¹³C-labeled precursor for cholesterol synthesis, such as [U-¹³C]-glucose or [1,2-¹³C₂]-acetate.

    • Cells are incubated in the labeling medium for a specified period (e.g., 24-48 hours) to allow for the incorporation of the ¹³C label into newly synthesized cholesterol.

  • Cell Harvesting and Lipid Extraction:

    • The cells are harvested and washed to remove any remaining labeling medium.

    • Lipids are extracted from the cell pellet using an appropriate solvent extraction method.

  • Analysis by LC-MS/MS or GC-MS:

    • The lipid extract is analyzed to determine the isotopic enrichment in the cholesterol pool.

    • By measuring the amount of ¹³C incorporated into cholesterol over time, the rate of de novo cholesterol synthesis can be quantified.

Visualizations: Pathways and Workflows

Visual representations of complex biological pathways and experimental designs can greatly enhance understanding. The following diagrams were created using the Graphviz DOT language.

Cholesterol Biosynthesis Pathway

The synthesis of cholesterol from lanosterol (B1674476) proceeds via two main pathways: the Bloch pathway and the Kandutsch-Russell pathway. The diagram below illustrates the divergence of these pathways.

Cholesterol_Biosynthesis cluster_main Cholesterol Biosynthesis cluster_bloch Bloch Pathway cluster_kr Kandutsch-Russell Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Desmosterol Desmosterol Lanosterol->Desmosterol DHCR24 Lathosterol 7-Dehydrocholesterol (Lathosterol) Lanosterol->Lathosterol SC5D Cholesterol_B Cholesterol Desmosterol->Cholesterol_B Cholesterol_KR Cholesterol Lathosterol->Cholesterol_KR

Caption: Simplified diagram of the cholesterol biosynthesis pathways.

Experimental Workflow for Dual Isotope Cholesterol Absorption Study

The following diagram outlines the key steps in a dual-isotope study to measure cholesterol absorption.

Dual_Isotope_Workflow cluster_protocol Dual Isotope Cholesterol Absorption Protocol TracerAdmin Tracer Administration - Oral ¹³C-Cholesterol - IV D₇-Cholesterol Sampling Blood Sampling (0, 24, 48, 72, 96h) TracerAdmin->Sampling Extraction Plasma Lipid Extraction Sampling->Extraction Preparation Saponification & Derivatization Extraction->Preparation Analysis GC-MS Analysis Preparation->Analysis Calculation Calculate % Absorption Analysis->Calculation

Caption: Workflow for a dual-isotope cholesterol absorption study.

A Comparative Guide to Cholesterol-13C2 Quantification Methods: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Cholesterol-13C2 is paramount for insightful metabolic studies and reliable clinical trial outcomes. This guide provides a comprehensive comparison of the leading analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your research needs.

The use of stable isotope-labeled compounds, such as this compound, has become a cornerstone in elucidating the complexities of cholesterol metabolism and flux in various physiological and pathological states. The choice of quantification method directly impacts the quality and reliability of the data generated. This guide focuses on the two predominant mass spectrometry-based techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provides a comparison with enzymatic assays.

Quantitative Performance of Cholesterol Quantification Methods

The selection of an appropriate analytical method hinges on its quantitative performance. The following table summarizes key performance metrics for GC-MS, LC-MS/MS, and enzymatic assays for cholesterol quantification. It is important to note that performance characteristics can vary based on the specific instrument, methodology, and laboratory conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic Assays
Accuracy (Bias) High, often considered a reference method.[1]High, comparable to GC-MS.[2]Generally lower than MS methods, can be prone to interferences.[3]
Precision (CV%) Excellent, with CVs typically < 1-2%. A reported CV for a single measurement is 0.36%.Excellent, with reported total measurement CV of 0.60%.Good, but can be higher than MS methods.
Limit of Detection (LOD) Low, in the range of 0.04 mmol/L.[2]Low, with the ability to detect picomole levels.[4]Higher than MS methods, with a reported detection limit of 1.20 mg/dL.[5]
Limit of Quantification (LOQ) Low, enabling quantification of small sample amounts.Low, allowing for robust quantification in various biological matrices.Higher than MS methods.
Linearity Wide linear range, for example, 0.1 to 15 mmol/L.[2]Wide linear dynamic range, often spanning over 3 orders of magnitude.[4]Good, but may have a more limited linear range (e.g., up to 600 mg/dL).[5]
Specificity High, especially with prior chromatographic separation.Very high, with the ability to distinguish between structurally similar sterols.[3]Lower, as some enzymes may cross-react with other sterols.[3][6]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for this compound quantification using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Serum, Tissue) Spike Spike with this compound Internal Standard Sample->Spike Hydrolysis Saponification (Hydrolysis of Cholesteryl Esters) Spike->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection (SIM mode) GC->MS Quantification Quantification based on Isotope Ratio MS->Quantification

GC-MS workflow for this compound quantification.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with this compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction LC Liquid Chromatography Separation (e.g., Reverse-Phase) Extraction->LC MSMS Tandem Mass Spectrometry Detection (MRM mode) LC->MSMS Quantification Quantification based on Precursor/Product Ion Ratio MSMS->Quantification

LC-MS/MS workflow for this compound quantification.

Detailed Experimental Protocols

Below are synthesized protocols for the quantification of this compound using GC-MS and LC-MS/MS, based on common practices found in the literature.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • To a known amount of biological sample (e.g., 200 µL of serum), add a precise amount of this compound as an internal standard.[7]

    • Perform alkaline hydrolysis (saponification) to convert cholesteryl esters to free cholesterol. This is typically done using a methanolic potassium hydroxide (B78521) solution.[8]

    • Extract the total cholesterol using an organic solvent such as hexane (B92381) or chloroform.[7]

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Derivatize the cholesterol to a more volatile form, commonly by silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., Agilent CP-Sil 8 CB).

    • Use a temperature program to separate cholesterol from other components. A typical program might start at 120°C, ramp to 250°C, and hold.[7]

    • The separated components are then introduced into the mass spectrometer.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor specific ions for both endogenous cholesterol and the this compound internal standard.

  • Data Analysis:

    • Quantify the amount of endogenous cholesterol by calculating the ratio of the peak areas of the specific ions for unlabeled cholesterol and this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation:

    • Spike the biological sample with a known amount of this compound internal standard.

    • Perform lipid extraction using a method such as the Bligh and Dyer or a modified version with methyl-tert-butyl ether (MTBE).[9]

    • Evaporate the organic extract to dryness.

    • Reconstitute the dried lipid extract in a suitable solvent compatible with the LC mobile phase (e.g., methanol/chloroform).[10]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a liquid chromatograph.

    • Separate the cholesterol from other lipids using a reverse-phase C18 column with a gradient elution of mobile phases, such as water/methanol and isopropanol/methanol with ammonium (B1175870) formate.[4]

    • The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of cholesterol and its specific product ion, as well as the corresponding ions for the this compound internal standard.

  • Data Analysis:

    • Quantify the endogenous cholesterol by determining the ratio of the peak areas of the MRM transitions for the analyte and the internal standard.

Alternative Method: Enzymatic Assays

Enzymatic assays offer a simpler and higher-throughput alternative to mass spectrometry for total cholesterol measurement. These assays are typically based on the following reactions:

  • Cholesteryl esters are hydrolyzed to free cholesterol by cholesterol esterase.

  • Cholesterol is then oxidized by cholesterol oxidase to produce cholest-4-en-3-one and hydrogen peroxide.

  • The hydrogen peroxide is then used in a peroxidase-catalyzed reaction to produce a colored or fluorescent product that can be measured spectrophotometrically or fluorometrically.[2]

While convenient, it is crucial to be aware of the limitations of enzymatic assays. Their specificity can be lower than that of MS-based methods, as the enzymes may react with other sterols present in the sample, leading to an overestimation of cholesterol content, particularly in complex biological matrices.[3][6]

Conclusion

Both GC-MS and LC-MS/MS provide highly accurate and precise methods for the quantification of this compound, with mass spectrometry-based isotope dilution methods being considered the gold standard.[2] The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, available instrumentation, and the desired sample throughput. GC-MS often requires a derivatization step, while LC-MS/MS can directly analyze the underivatized molecule.[2] For high-throughput screening, enzymatic assays can be a viable option, provided their potential for lower specificity is taken into consideration and validated against a reference method if necessary. Researchers should carefully consider the performance characteristics and experimental workflows of each method to select the most appropriate approach for their this compound quantification needs.

References

A Comparative Guide to Deuterium Incorporation and ¹³C Tracers for Measuring Cholesterol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, accurately quantifying the rate of cholesterol biosynthesis is paramount for understanding a myriad of physiological and pathological processes. Stable isotope tracers have emerged as indispensable tools for these dynamic measurements, with deuterium (B1214612) (²H) incorporation and carbon-13 (¹³C) tracers standing out as the two principal methodologies. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific research questions and available resources.

At a Glance: Deuterium vs. ¹³C Tracers

FeatureDeuterium (²H) Incorporation¹³C Tracers
Tracer Deuterium oxide (D₂O or "heavy water")¹³C-labeled precursors (e.g., [1-¹³C]acetate, [U-¹³C₆]glucose)
Principle Incorporation of deuterium from body water into newly synthesized cholesterol.Incorporation of ¹³C from a labeled precursor into the cholesterol backbone.
Administration Typically oral, allowing for long-term studies in free-living subjects.[1][2]Often requires intravenous infusion, which can be more complex for long-term studies.[3][4]
Precursor Pool Assumes a homogenous and easily measurable precursor (body water) enrichment.[1]Precursor pool (e.g., acetyl-CoA) enrichment can be difficult to measure directly and may vary between compartments.[1]
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS) or Isotope Ratio Mass Spectrometry (IRMS).[1][5]Gas Chromatography-Mass Spectrometry (GC-MS) for Mass Isotopomer Distribution Analysis (MIDA).[5][6]
Key Advantage Simplicity of administration and homogenous precursor labeling.[1][2][7]Provides detailed information on the contribution of specific precursors to the acetyl-CoA pool for cholesterol synthesis.[6]
Key Limitation Requires assumptions about the number of deuterium atoms incorporated into cholesterol.[1]The mathematical modeling for MIDA can be complex, and assumptions about precursor pool enrichment can impact results.[6][8]

Performance Data: A Head-to-Head Comparison

A study directly comparing deuterium incorporation (DI) and mass isotopomer distribution analysis (MIDA) with [1-¹³C]acetate in twelve healthy subjects over a 24-hour period yielded remarkably similar results for both fractional and absolute cholesterol synthesis rates.[3][4][5] This suggests that when conducted over a sufficient duration, both methods provide comparable and robust data.

ParameterDeuterium Incorporation (DI)¹³C MIDA
Fractional Synthesis Rate (%/day) 7.8 ± 2.56.9 ± 2.2
Absolute Synthesis Rate (mg/kg/day) 13.4 ± 4.311.9 ± 3.6
Correlation (Fractional) r = 0.84 (P = 0.0007)-
Correlation (Absolute) r = 0.79 (P < 0.002)-

Data from Di Buono et al., J Lipid Res. 2000.[3][4][5]

Experimental Methodologies

Deuterium Incorporation Protocol (In Vivo)

This protocol provides a general framework for measuring cholesterol biosynthesis using deuterium oxide (D₂O).

  • Baseline Sampling: Collect a baseline blood sample from the subject.

  • D₂O Administration: Administer a calculated dose of D₂O orally. The dose is typically based on the subject's total body water, aiming for an initial enrichment of 0.5-1.0%.[9]

  • Timed Sampling: Collect blood samples at specific time points over a 24-hour period or longer to track the incorporation of deuterium into cholesterol.[9]

  • Sample Preparation:

    • Isolate plasma or erythrocytes from the blood samples.

    • Extract lipids using a method such as the Folch procedure.

    • Isolate the cholesterol fraction, often through saponification and extraction.

  • Mass Spectrometry Analysis:

    • Derivatize the cholesterol (e.g., to cholesterol acetate) for GC-MS analysis.

    • Measure the isotopic enrichment of deuterium in the cholesterol molecule.

    • Measure the deuterium enrichment of body water from plasma or urine samples, often using isotope ratio mass spectrometry (IRMS) after equilibration with a known standard.[1]

  • Calculation of Synthesis Rate: Calculate the fractional synthesis rate (FSR) of cholesterol based on the rate of deuterium incorporation over time relative to the enrichment of the body water precursor pool.[10]

¹³C Tracer Protocol (In Vitro - Cultured Cells)

This protocol outlines a general procedure for tracing cholesterol biosynthesis from a ¹³C-labeled precursor in cell culture.

  • Cell Culture: Plate cells (e.g., HepG2) and grow to a desired confluency (typically 70-80%).[10]

  • Labeling Medium: Prepare a culture medium containing the ¹³C-labeled substrate, such as [U-¹³C₆]glucose or [1,2-¹³C₂]acetate, replacing the unlabeled counterpart.[11][12]

  • Isotope Labeling: Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the ¹³C-labeling medium. Incubate for a specific duration (e.g., 24 or 72 hours) to allow for the incorporation of the tracer into cholesterol.[13]

  • Metabolism Quenching and Cell Harvesting:

    • At the end of the incubation, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.[11]

    • Harvest the cells by scraping or trypsinization.

  • Lipid Extraction: Extract total lipids from the cell pellet using an appropriate solvent system (e.g., chloroform:methanol).

  • Cholesterol Isolation and Derivatization: Isolate the cholesterol fraction and derivatize it for GC-MS analysis.

  • Mass Spectrometry Analysis:

    • Analyze the samples using GC-MS to determine the mass isotopomer distribution of the derivatized cholesterol. This reveals the pattern of ¹³C incorporation.[6]

  • Data Analysis: Use Mass Isotopomer Distribution Analysis (MIDA) to calculate the fractional contribution of the ¹³C-labeled precursor to the acetyl-CoA pool and the fractional synthesis rate of new cholesterol.[6]

Visualizing the Processes

To better understand the underlying biological and experimental frameworks, the following diagrams illustrate the cholesterol biosynthesis pathway and a typical experimental workflow.

Cholesterol_Biosynthesis_Pathway cluster_precursors Precursors cluster_mevalonate Mevalonate Pathway cluster_squalene Squalene Synthesis cluster_cholesterol Post-Squalene Pathway cluster_D2O Deuterium Incorporation Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA 13C-Acetate 13C-Acetate 13C-Acetate->Acetyl-CoA 13C-Glucose 13C-Glucose 13C-Glucose->Acetyl-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol ... ... Lanosterol->... Cholesterol Cholesterol ...->Cholesterol D2O (Body Water) D2O (Body Water) NADPH/H+ NADPH/H+ D2O (Body Water)->NADPH/H+ Multiple Steps Mevalonate Pathway Mevalonate Pathway NADPH/H+->Mevalonate Pathway Squalene Synthesis Squalene Synthesis NADPH/H+->Squalene Synthesis Post-Squalene Pathway Post-Squalene Pathway NADPH/H+->Post-Squalene Pathway

Diagram 1: Cholesterol Biosynthesis Pathway with Tracer Inputs.

Experimental_Workflow cluster_D2O Deuterium Incorporation cluster_13C 13C Tracer cluster_common Common Steps D2O_Admin Oral D2O Administration D2O_Sample Timed Blood/Urine Collection D2O_Admin->D2O_Sample D2O_Analysis GC-MS or IRMS Analysis (Cholesterol & Body Water Enrichment) D2O_Sample->D2O_Analysis Lipid_Extraction Lipid Extraction D2O_Sample->Lipid_Extraction D2O_Calc Calculate Fractional Synthesis Rate D2O_Analysis->D2O_Calc C13_Admin IV Infusion or Cell Culture Labeling with 13C-Precursor C13_Sample Timed Blood or Cell Collection C13_Admin->C13_Sample C13_Analysis GC-MS for Mass Isotopomer Distribution Analysis (MIDA) C13_Sample->C13_Analysis C13_Sample->Lipid_Extraction C13_Calc Calculate Precursor Enrichment & Fractional Synthesis Rate C13_Analysis->C13_Calc Cholesterol_Isolation Cholesterol Isolation & Derivatization Lipid_Extraction->Cholesterol_Isolation Cholesterol_Isolation->D2O_Analysis To D2O Analysis Cholesterol_Isolation->C13_Analysis To 13C Analysis

Diagram 2: Generalized Experimental Workflow Comparison.

Concluding Remarks

The choice between deuterium incorporation and ¹³C tracers for measuring cholesterol biosynthesis is not a matter of one being definitively superior to the other, but rather a decision based on the specific experimental goals, available resources, and the level of detail required.

  • Deuterium incorporation is a robust, relatively non-invasive, and cost-effective method, particularly well-suited for in vivo studies in humans over extended periods.[2][7] Its primary strength lies in the simplicity of tracer administration and the homogeneity of the precursor pool.

  • ¹³C tracers coupled with MIDA offer a more granular view of the metabolic pathways feeding into cholesterol synthesis.[6] This method is invaluable for studies aiming to dissect the contributions of different carbon sources to the acetyl-CoA pool, which is crucial in contexts like cancer metabolism or non-alcoholic fatty liver disease.

Ultimately, as demonstrated by comparative studies, both methods can yield highly correlated and reliable data on cholesterol synthesis rates.[3][4][5] Therefore, researchers can be confident in their choice, provided the experimental design is sound and the underlying assumptions of the chosen method are carefully considered. The decision should be guided by whether the research question necessitates the operational simplicity and long-term applicability of deuterium or the detailed precursor-product information provided by ¹³C tracers.

References

Inter-laboratory Comparison of Cholesterol-13C2 Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Cholesterol-13C2, a stable isotope-labeled form of cholesterol crucial for tracking its metabolism and distribution in biological systems.[1] The content is designed for researchers, scientists, and professionals in drug development, offering a summary of performance data from various studies to aid in the selection of appropriate analytical techniques. While a formal inter-laboratory comparison study has not been published, this document synthesizes data from multiple sources to present a comparative perspective on commonly employed methods.

The primary techniques for cholesterol analysis are chromatographic methods coupled with mass spectrometry, which are recognized for their reliability, sensitivity, and accuracy.[2][3] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are the gold standards for the measurement of steroids like cholesterol in biological and food samples.[2]

Quantitative Performance Data

The following tables summarize the performance characteristics of different analytical methods for cholesterol and its isotopically labeled forms as reported in various studies. This allows for a comparison of key metrics such as the limit of detection (LOD), limit of quantification (LOQ), and linearity.

Table 1: Performance of LC-MS/MS Methods for Cholesterol Analysis

ParameterMethodReported ValueMatrixReference
Limit of Detection (LOD) LC/APCI-MS/MS2.2 pmolCaco-2 cells[4]
Limit of Quantification (LOQ) LC/APCI-MS/MS7.2 pmolCaco-2 cells[4]
Linearity (R²) LC/APCI-MS/MS> 0.997Caco-2 cells[4][5]
Precision (Total CV%) Direct Immunoseparation Assay< 2.5%Serum[6]
Accuracy (Total Error) Direct Immunoseparation Assay4.34%Serum[6]

Table 2: Performance of GC-MS Methods for Cholesterol Analysis

ParameterMethodReported ValueMatrixReference
General Application GC-MSIdeal for volatile organic compounds and sterolsTissue[7][8]
Requirement GC-MSDerivatization to trimethylsilyl (B98337) ethersCells[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are summaries of typical protocols for cholesterol analysis using LC-MS/MS and GC-MS.

Protocol 1: LC-MS/MS Analysis of this compound

This method is adapted from a procedure for determining cholesterol uptake in Caco-2 cells.[4]

1. Sample Preparation and Extraction:

  • Harvest and wash cultured Caco-2 cells.
  • Extract cellular lipids using a methanol/chloroform (1:2, v/v) solution.
  • Use a suitable internal standard, such as cholesterol-d6, for accurate quantification.[4]

2. Liquid Chromatography (LC):

  • Mobile Phase: Hexane/isopropanol (95:5, v/v).
  • Flow Rate: 1 mL/min.

3. Mass Spectrometry (MS):

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
  • Detection: Selected Reaction Monitoring (SRM).
  • Transitions:
  • Cholesterol-3,4-13C2: m/z 371 > 149
  • Endogenous Cholesterol: m/z 369 > 147
  • Cholesterol-d6 (Internal Standard): m/z 375 > 152[4]

Protocol 2: GC-MS Analysis of Sterols

This protocol is based on a whole-cell screening assay for intermediates in cholesterol biosynthesis.[9]

1. Sample Preparation and Extraction:

  • Perform lipid extraction from cell cultures.

2. Derivatization:

  • Convert sterols to their trimethylsilyl (TMS) ethers to increase volatility for GC analysis.

3. Gas Chromatography (GC):

  • Use a suitable capillary column for the separation of sterol TMS ethers.

4. Mass Spectrometry (MS):

  • Ionization: Electron Ionization (EI).
  • Analyze the fragmentation patterns to identify and quantify different sterols.

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate a typical experimental workflow and a relevant biological pathway for this compound analysis.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis A Biological Sample (e.g., Cells, Serum) B Lipid Extraction (e.g., Methanol/Chloroform) A->B C Addition of Internal Standard (e.g., Cholesterol-d6) B->C D Chromatographic Separation (LC or GC) C->D E Mass Spectrometry (MS/MS Detection) D->E F Quantification using Calibration Curve E->F G Data Reporting F->G

Caption: Experimental workflow for this compound analysis.

G cluster_pathway Simplified Cholesterol Biosynthesis Pathway Acetate 13C-Acetate HMG_CoA HMG-CoA Acetate->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Isoprenes Activated Isoprenes Mevalonate->Isoprenes Squalene Squalene Isoprenes->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol

Caption: Simplified cholesterol biosynthesis pathway.

Summary and Recommendations

Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound.

  • LC-MS/MS offers high sensitivity and selectivity, often with simpler sample preparation as derivatization is not always required.[2][4] The use of APCI is well-suited for the analysis of cholesterol and its oxides.[4]

  • GC-MS is a robust and well-established method for sterol analysis.[7][9] However, it typically requires a derivatization step to increase the volatility of the cholesterol molecule, which adds to the sample preparation time.[9]

The choice between these methods will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. For high-throughput applications, the simpler sample preparation of some LC-MS/MS methods may be advantageous. In all cases, the use of an appropriate internal standard is critical for achieving accurate and precise quantification.

References

A Researcher's Guide to Labeled Sterols: Cholesterol-13C2 Versus Alternatives for Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of cellular membranes, the choice of a molecular probe is paramount. This guide provides an objective comparison of Cholesterol-13C2 against other commonly used labeled sterols, supported by experimental data and detailed protocols to inform your selection and experimental design.

The study of cholesterol's role in membrane structure, dynamics, and its interaction with proteins is fundamental to understanding a myriad of cellular processes and diseases. Labeled cholesterol analogs are indispensable tools in this endeavor, allowing for the visualization and quantification of cholesterol behavior within the complex lipid bilayer. This guide will compare the performance of stable isotope-labeled cholesterol, specifically this compound, with other alternatives such as deuterium-labeled, fluorescently-labeled, and spin-labeled cholesterol.

Comparative Analysis of Labeled Sterols

The selection of a labeled sterol is dictated by the specific research question and the analytical technique to be employed. Each type of label offers distinct advantages and disadvantages in terms of structural perturbation, sensitivity, and the nature of the information it can provide.

FeatureThis compoundDeuterium-Labeled CholesterolFluorescently-Labeled Cholesterol (e.g., NBD, BODIPY)Spin-Labeled Cholesterol
Primary Techniques Solid-State NMR, Mass SpectrometrySolid-State NMR, Neutron DiffractionFluorescence Microscopy (Confocal, TIRF, FLIM, FRAP), Flow CytometryElectron Paramagnetic Resonance (EPR)
Level of Perturbation Very LowVery LowHigh (due to bulky fluorophore)Moderate (nitroxide group)
Information Provided Atomic-level structural and dynamic information (e.g., order parameters, protein-lipid interactions).[1][2][3]Molecular orientation, order parameters, and dynamics.[4][5][6]Localization, trafficking, domain partitioning, and lateral diffusion.[7][8]Membrane fluidity, polarity, and dynamics of the sterol's local environment.
Quantitative Data Example Order Parameter (SCH) for C3: ~0.39 in POPC membranes.[2]Molecular Order Parameter: Approaches 0.8 at 50 mol% cholesterol in egg PC bilayers.[4]Diffusion Coefficient (D): BODIPY-Chol in Vero cell plasma membrane: ~1.7-3.4 µm²/s.[7][9]Not readily available in a directly comparable format.
Key Advantages - Minimal structural and dynamic perturbation. - Provides high-resolution structural information. - Suitable for studying protein-cholesterol interactions at the atomic level.[3]- Minimal perturbation. - Excellent for determining molecular orientation and order.- High sensitivity and signal-to-noise ratio. - Enables live-cell imaging and tracking of cholesterol dynamics.- Highly sensitive to local environment and dynamics.
Key Disadvantages - Lower sensitivity compared to fluorescent probes. - Requires specialized equipment (NMR, MS).- Lower sensitivity than fluorescence. - Can be synthetically challenging.- Significant potential for artifacts due to the bulky and often polar nature of the fluorophore.[7] - May not faithfully mimic the behavior of native cholesterol.- The spin label can perturb the local membrane environment. - Limited to specific biophysical measurements.

Experimental Protocols

Solid-State NMR Spectroscopy for Studying Cholesterol Dynamics with 13C-Labeled Cholesterol

This protocol outlines the general steps for using 13C-labeled cholesterol to study its dynamics and interactions in a model membrane system using solid-state NMR.

1. Sample Preparation:

  • Co-dissolve the desired phospholipid (e.g., POPC) and 13C-labeled cholesterol in an organic solvent (e.g., chloroform/methanol mixture).
  • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
  • Further dry the film under vacuum for several hours to remove any residual solvent.
  • Hydrate the lipid film with a buffer solution to form multilamellar vesicles (MLVs).
  • The hydrated sample is then transferred to an NMR rotor for analysis.[10][11]

2. NMR Data Acquisition:

  • Experiments are typically performed on a high-field solid-state NMR spectrometer.
  • Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain high-resolution spectra.[10]
  • Various pulse sequences can be used to measure specific parameters. For example, 1H-13C cross-polarization (CP) experiments can enhance the 13C signal, and dipolar recoupling experiments can be used to measure 1H-13C dipolar couplings, which are related to bond order parameters.[3][10]

3. Data Analysis:

  • The acquired spectra are processed and analyzed to extract parameters such as chemical shifts, relaxation times, and dipolar couplings.
  • Order parameters (SCH) can be calculated from the measured dipolar couplings to provide information about the orientational order and dynamics of the C-H bonds in the cholesterol molecule.[1][2]

Fluorescence Recovery After Photobleaching (FRAP) with Fluorescent Cholesterol Analogs

FRAP is a widely used technique to measure the lateral diffusion of fluorescently labeled molecules in membranes.

1. Cell Labeling:

  • Culture cells on a glass-bottom dish suitable for microscopy.
  • Prepare a labeling solution of the fluorescent cholesterol analog (e.g., BODIPY-cholesterol) in a suitable buffer or cell culture medium.
  • Incubate the cells with the labeling solution for a specific time to allow the analog to incorporate into the plasma membrane.
  • Wash the cells to remove any unincorporated probe.[12][13]

2. FRAP Experiment:

  • Mount the dish on a confocal laser scanning microscope equipped for FRAP.
  • Acquire a pre-bleach image of the region of interest (ROI) on the cell membrane.
  • Use a high-intensity laser to photobleach the fluorescent molecules within the defined ROI.
  • Immediately after bleaching, acquire a time-lapse series of images at a lower laser intensity to monitor the recovery of fluorescence in the bleached area as unbleached molecules diffuse into it.[14][15][16]

3. Data Analysis:

  • Measure the fluorescence intensity in the bleached ROI over time.
  • Correct for photobleaching during the recovery phase.
  • Fit the fluorescence recovery curve to a mathematical model to determine the mobile fraction and the diffusion coefficient (D) of the fluorescent cholesterol analog.[16]

Visualizing Key Pathways and Workflows

To further aid in understanding the context of these studies, the following diagrams illustrate a key metabolic pathway and a typical experimental workflow.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase IsopentenylPP Isopentenyl-PP Mevalonate->IsopentenylPP Squalene Squalene IsopentenylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation Protein_Expression Protein Expression & Purification Reconstitution Reconstitution of Protein into Liposomes/Nanodiscs Protein_Expression->Reconstitution Liposome_Prep Labeled Cholesterol/ Lipid Mixture Preparation Liposome_Prep->Reconstitution NMR_Spec Solid-State NMR Reconstitution->NMR_Spec Fluorescence_Microscopy Fluorescence Microscopy Reconstitution->Fluorescence_Microscopy Structural_Modeling Structural Modeling NMR_Spec->Structural_Modeling Dynamic_Analysis Analysis of Dynamics NMR_Spec->Dynamic_Analysis Interaction_Mapping Interaction Mapping NMR_Spec->Interaction_Mapping Fluorescence_Microscopy->Dynamic_Analysis

References

A Researcher's Guide to Establishing Linearity and Limits of Detection for Cholesterol-13C2 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cholesterol is paramount for metabolic studies, clinical diagnostics, and therapeutic monitoring. The use of stable isotope-labeled internal standards, such as Cholesterol-13C2, in conjunction with mass spectrometry, represents the gold standard for precision and accuracy.[1][2] This guide provides a comparative overview of analytical methods and detailed protocols for establishing key performance characteristics—linearity and limits of detection—for this compound assays.

Comparison of Analytical Methods for Cholesterol Quantification

The choice of analytical method significantly impacts the sensitivity, specificity, and accuracy of cholesterol measurement. While traditional enzymatic and colorimetric assays are common, they can be susceptible to interference from other sterols or sample components.[1][3] Chromatographic methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) utilizing stable isotope-labeled standards like this compound, offer superior performance.[1][4]

Method Principle Typical Linear Range Typical Limit of Detection (LOD) Key Advantages Key Disadvantages
LC-MS/MS with this compound Chromatographic separation followed by mass spectrometric detection, using this compound as an internal standard for quantification.[1][5]7.2 - 1127 pmol[6]10 pmol[7]; 0.26 pmol[6]High specificity and accuracy, reduced matrix effects, suitable for complex biological samples.[1][8]Requires expensive equipment and specialized expertise, extensive sample preparation may be needed.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Gas-phase separation of derivatized cholesterol followed by mass spectrometric detection.[1]0.1 - 15 mmol/L[1]0.04 mmol/L[1]High reliability and accuracy, considered a reference method.[1]Requires chemical derivatization, labor-intensive sample preparation.[1]
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a thin layer plate followed by densitometric quantification.2 - 7 µ g/spot [9]100 ng/spot[9]Low cost, high throughput, multiple samples can be run simultaneously.[9]Lower sensitivity and resolution compared to LC-MS and GC-MS.
Enzymatic Colorimetric/Fluorometric Assays Enzyme-coupled reactions produce a colored or fluorescent product proportional to the cholesterol concentration.[1][10]Colorimetric: 1-5 µg; Fluorometric: 0.1-0.5 µg[10]Colorimetric: ~1.20 mg/dL[11]Simple, rapid, suitable for high-throughput screening and automated analyzers.[1]Potential for interference from other sterols or sample components like bilirubin (B190676) and ascorbic acid.[1][3]

Experimental Protocols

Detailed and rigorous validation is crucial for any quantitative assay. The following protocols outline the steps to establish linearity and determine the limits of detection and quantification for a this compound assay, primarily focusing on LC-MS/MS methods.

Protocol 1: Establishing Linearity

Linearity demonstrates that the assay response is directly proportional to the analyte concentration over a given range.

1. Preparation of Stock Solutions:

  • Analyte Stock: Prepare a primary stock solution of unlabeled cholesterol in a suitable organic solvent (e.g., hexane (B92381) or methanol).
  • Internal Standard (IS) Stock: Prepare a primary stock solution of this compound at a known concentration.

2. Preparation of Calibration Standards:

  • Perform a serial dilution of the unlabeled cholesterol stock solution to create a series of at least 5-7 calibration standards that bracket the expected concentration range in the study samples.
  • Spike each calibration standard (and a blank sample containing only solvent) with a fixed concentration of the this compound internal standard stock solution.

3. Sample Analysis:

  • Analyze the prepared calibration standards using the developed LC-MS/MS method. The analysis should be performed in triplicate to assess precision.[6]

4. Data Analysis:

  • For each calibration point, calculate the peak area ratio of the analyte (unlabeled cholesterol) to the internal standard (this compound).
  • Plot the peak area ratio (y-axis) against the known concentration of the analyte (x-axis).
  • Perform a linear regression analysis on the data points.
  • The assay is considered linear if the coefficient of determination (R²) is ≥ 0.99.[6][12]

Protocol 2: Determining Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest analyte concentration that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

1. Preparation of Low-Concentration Standards:

  • Prepare a series of standards at the low end of the calibration curve, near the expected limit of detection.

2. Method 1: Signal-to-Noise (S/N) Ratio:

  • Analyze multiple blank samples (containing only the internal standard) to determine the background noise level.
  • Analyze the low-concentration standards.
  • LOD: The concentration that provides a signal-to-noise ratio of at least 3:1.
  • LOQ: The concentration that provides a signal-to-noise ratio of at least 10:1.

3. Method 2: Standard Deviation of the Response and the Slope:

  • This method is often considered more statistically robust.
  • Calculate the standard deviation of the y-intercepts of the regression lines from multiple calibration curves or the standard deviation of the response of multiple blank samples.
  • Calculate the average slope of the calibration curve.
  • LOD = (3.3 * σ) / S
  • LOQ = (10 * σ) / S
  • Where σ is the standard deviation of the y-intercept or blank response, and S is the slope of the calibration curve.

4. Confirmation:

  • The determined LOQ should be confirmed by analyzing multiple samples prepared at this concentration. The results should demonstrate acceptable precision (e.g., coefficient of variation < 20%) and accuracy (e.g., within 20% of the nominal value).

Visualizations

Diagrams help clarify complex workflows and concepts inherent in assay validation.

G cluster_prep 1. Preparation of Standards cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Evaluation stock_analyte Unlabeled Cholesterol Stock Solution serial_dilution Create Serial Dilutions (5-7 levels) stock_analyte->serial_dilution stock_is This compound (IS) Stock Solution spike_is Spike All Levels with Fixed [IS] stock_is->spike_is serial_dilution->spike_is run_samples Analyze Standards (n=3) spike_is->run_samples peak_area Calculate Peak Area Ratio (Analyte / IS) run_samples->peak_area plot_curve Plot Area Ratio vs. Concentration peak_area->plot_curve regression Perform Linear Regression plot_curve->regression check_r2 R² ≥ 0.99? regression->check_r2 pass Linearity Established check_r2->pass Yes fail Review Protocol check_r2->fail No

Caption: Experimental workflow for establishing assay linearity.

G cluster_0 A Concentration vs. Signal Response y_axis x_axis Analyte Concentration → origin->y_end       origin->x_end response_line noise Background Noise lod LOD (S/N ≥ 3) loq LOQ (S/N ≥ 10) Region of Reliable Quantification noise_level_start->noise_level_end lod_level_start->lod_level_end loq_level_start->loq_level_end

References

A Comparative Guide to Cholesterol-13C2 Reference Standards for High-Precision Clinical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cholesterol-13C2 as a reference standard in clinical chemistry, particularly for cholesterol quantification by isotope dilution mass spectrometry (IDMS). It details the superior performance of 13C-labeled cholesterol over other alternatives, supported by experimental data, and provides comprehensive experimental protocols for its application.

Superior Performance of Carbon-13 Labeled Cholesterol

In the precise field of clinical chemistry, the accuracy of cholesterol quantification is paramount for cardiovascular disease risk assessment and monitoring. Isotope dilution mass spectrometry (IDMS) is the gold-standard reference method for the determination of total serum cholesterol, offering high accuracy and precision. The choice of internal standard is critical to the performance of IDMS assays. While various isotopically labeled cholesterol standards are available, including deuterated forms (e.g., Cholesterol-d7), studies have demonstrated that 13C-labeled cholesterol, such as this compound, provides enhanced accuracy and precision.[1]

Methods based on mass spectrometry utilize isotopically labeled cholesterol to compensate for signal variability during analysis, leading to more accurate quantification.[2] A definitive IDMS method developed using gas chromatography-mass spectrometry (GC-MS) showed that the use of [3,4-13C]cholesterol as an internal standard resulted in better accuracy and precision compared to heptadeuterated cholesterol.[1] The coefficient of variation for this method was reported to be less than 0.5%.[1]

Comparison of Commercially Available Cholesterol Internal Standards

The selection of a suitable internal standard is a critical step in developing a robust quantitative assay. Below is a comparison of commercially available this compound and a common alternative, Cholesterol-d7.

FeatureThis compoundCholesterol-d7
Product Name Cholesterol (3,4-¹³C₂, 99%)Cholesterol-d7
Vendors Cambridge Isotope Laboratories, MedChemExpressMultiple
Chemical Purity ≥98%Typically ≥98%
Isotopic Purity 99 atom % 13CVaries by vendor
Molecular Weight ~388.64 g/mol ~393.70 g/mol
Primary Application Internal standard for clinical MS, metabolomicsInternal standard for mass spectrometry
Reported Performance Better accuracy and precision than deuterated standards[1]Widely used, but can exhibit isotopic effects

Performance Data from Literature

Performance MetricThis compoundCholesterol-d7
Precision (CV%) < 0.5%[1]0.36%[3]
Accuracy (Bias) Mean values differed by 0.5% from NIST reference method[1]Mean values agreed within 1% with HPLC-IDMS method[4]
Linearity Not explicitly stated, but implied by method performance0.1 to 15 mmol/L (for a GC-MS method)[2]
Method GC-MSGC-MS

Experimental Protocol: Total Cholesterol Quantification in Serum using IDMS

This section outlines a typical experimental workflow for the determination of total cholesterol in human serum using this compound as an internal standard with GC-MS. This protocol is a composite based on established IDMS methods.[1][3]

1. Sample Preparation:

  • Spiking: A known quantity of this compound internal standard is added to a precisely measured volume of serum sample. The ratio of the internal standard to the expected endogenous cholesterol concentration should be close to 1:1.[3]

  • Hydrolysis: To measure total cholesterol, cholesteryl esters must be hydrolyzed. This is typically achieved by adding alcoholic potassium hydroxide (B78521) and incubating the mixture.

  • Extraction: After hydrolysis, the total cholesterol (endogenous and labeled) is extracted from the serum matrix using an organic solvent such as hexane (B92381) or chloroform.

  • Derivatization: For GC-MS analysis, the hydroxyl group of cholesterol is derivatized to a less polar and more volatile form, commonly a trimethylsilyl (B98337) (TMS) ether. This is achieved by reacting the dried extract with a derivatizing agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]

2. GC-MS Analysis:

  • Chromatographic Separation: The derivatized cholesterol is separated from other sample components on a gas chromatograph equipped with a capillary column.

  • Mass Spectrometric Detection: The GC is coupled to a mass spectrometer for detection and quantification. The instrument is operated in selected ion monitoring (SIM) mode to monitor the specific molecular ions of the derivatized endogenous cholesterol and the this compound internal standard.

3. Quantification:

  • Ratio Measurement: The peak area ratio of the endogenous cholesterol to the this compound internal standard is measured.

  • Calibration: Calibration standards containing known amounts of unlabeled cholesterol and the this compound internal standard are prepared and analyzed alongside the samples.

  • Calculation: The concentration of cholesterol in the serum sample is determined by comparing the ion ratio of the sample to the calibration curve generated from the standards.

Workflow for Cholesterol Quantification using IDMS

G Workflow for Cholesterol Quantification by IDMS cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Serum Serum Sample Spike Spike with This compound Serum->Spike Hydrolyze Hydrolysis of Cholesteryl Esters Spike->Hydrolyze Extract Liquid-Liquid Extraction Hydrolyze->Extract Derivatize Derivatization (e.g., Silylation) Extract->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Ratio Measure Peak Area Ratio (Analyte/Internal Standard) GCMS->Ratio Calculate Calculate Concentration using Calibration Curve Ratio->Calculate Result Final Cholesterol Concentration Calculate->Result

Caption: Experimental workflow for cholesterol quantification.

Signaling Pathway Visualization

As this guide focuses on an analytical methodology, a signaling pathway diagram is not directly applicable. The workflow diagram above illustrates the logical progression of the experimental procedure.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in cholesterol quantification, this compound is a superior internal standard for use in isotope dilution mass spectrometry. Its use, as part of a well-validated IDMS method, provides a robust and reliable means for determining total cholesterol concentrations in clinical and research settings. The detailed experimental protocol and workflow provided in this guide serve as a valuable resource for the implementation of this reference method.

References

Performance Showdown: A Comparative Guide to Cholesterol-13C2 Analysis Across Mass Analyzers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging stable isotope-labeled compounds, the choice of mass analyzer is critical for achieving accurate and reliable quantification. This guide provides a comparative evaluation of the performance of Cholesterol-13C2 on three common mass analyzer platforms: Quadrupole, Time-of-Flight (TOF), and Orbitrap. The information presented is a synthesis of published experimental data to aid in selecting the optimal instrumentation for specific research needs.

Quantitative Performance at a Glance

The following table summarizes key performance metrics for the analysis of this compound and related cholesterol analogs across different mass spectrometer types. Direct head-to-head comparisons are limited in the literature, so data from various studies are presented to provide a representative overview.

Performance MetricQuadrupole (LC/APCI-MS/MS)Quadrupole Time-of-Flight (QTOF)Orbitrap
Linearity (Range) 7.2 - 1127 pmol (R² > 0.997)[1]Not explicitly stated, but reliable detection at 10 pmol is reported.[2]Not explicitly stated for this compound, but generally offers a wide dynamic range.
Limit of Detection (LOD) 0.26 pmol (for unlabeled cholesterol)[1]Not explicitly stated.Not explicitly stated for this compound, but low ng/mL LOQs are achievable for other lipids.[3]
Limit of Quantification (LOQ) 1.30 pmol (for unlabeled cholesterol)[1]10 pmol (reliable detection limit reported)[2]Down to 3 ng/mL for some lipid classes.[3]
Precision (%RSD) Not explicitly stated.Not explicitly stated.Not explicitly stated.
Accuracy (%RE) Not explicitly stated.Not explicitly stated.Not explicitly stated.

Delving into the Methodologies

The performance of a mass analyzer is intrinsically linked to the experimental protocol. Below are the detailed methodologies from the studies cited in the performance table.

Quadrupole-Based Analysis

A study by Tian et al. (2006) utilized a triple quadrupole mass spectrometer for the quantification of Cholesterol-3,4-13C2.[1]

  • Sample Preparation: Caco-2 cells were cultured in a medium containing Cholesterol-3,4-13C2.

  • Liquid Chromatography (LC): The specific LC conditions were not detailed in the abstract.

  • Mass Spectrometry (MS):

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Scan Type: Tandem Mass Spectrometry (MS/MS).

  • Derivatization: No derivatization was mentioned in the context of the calibration curve.

QTOF-Based Analysis

A recent 2024 study describes a method for profiling cholesterol and cholesteryl esters using a QTOF mass spectrometer.[2]

  • Sample Preparation: Standard organic extraction protocols for lipids from biological samples.

  • Liquid Chromatography (LC):

    • Column: Gemini 5U C18 column (50 x 4.6 mm, 5 µm) with a Gemini guard column.

    • System: Agilent 1290 Infinity II UHPLC.

  • Mass Spectrometry (MS):

    • Instrument: Agilent 6545 Quadrupole Time-of-Flight (QTOF).

    • Acquisition Mode: Auto-MS/MS.

  • Derivatization: No derivatization was employed.

Orbitrap-Based Analysis

An application note for the Q Exactive HF-X Orbitrap mass spectrometer outlines a workflow for plasma lipid profiling.[3]

  • Sample Preparation: Lipid extraction from human plasma.

  • Liquid Chromatography (LC): Specific LC conditions were optimized for the workflow.

  • Mass Spectrometry (MS):

    • Instrument: Thermo Scientific Q Exactive HF-X hybrid quadrupole-Orbitrap mass spectrometer.

    • Ionization: Positive and negative ionization modes in a single injection.

  • Derivatization: No derivatization was mentioned.

Visualizing the Workflow and Analyzer Characteristics

To better understand the experimental process and the factors influencing performance, the following diagrams are provided.

G General Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample Biological Sample (e.g., Plasma, Cells) extraction Lipid Extraction sample->extraction injection Sample Injection extraction->injection separation Reverse-Phase LC Separation injection->separation ionization Ionization (e.g., APCI, ESI) separation->ionization analysis Mass Analysis ionization->analysis detection Detection analysis->detection quantification Quantification detection->quantification

Caption: A typical workflow for analyzing this compound.

G Mass Analyzer Characteristics and Their Impact on Performance cluster_analyzers Mass Analyzer Types cluster_characteristics Key Characteristics cluster_performance Performance Metrics Quad Quadrupole Resolution Resolution Quad->Resolution Low-Medium Sensitivity Sensitivity Quad->Sensitivity High (MRM) ScanSpeed Scan Speed Quad->ScanSpeed Fast DynamicRange Dynamic Range Quad->DynamicRange Wide TOF Time-of-Flight (TOF) TOF->Resolution Medium-High TOF->Sensitivity Medium-High TOF->ScanSpeed Very Fast TOF->DynamicRange Medium Orbitrap Orbitrap Orbitrap->Resolution High Orbitrap->Sensitivity High Orbitrap->ScanSpeed Slower Orbitrap->DynamicRange Wide Accuracy Accuracy & Precision Resolution->Accuracy Improves Selectivity Selectivity Resolution->Selectivity LOD_LOQ LOD / LOQ Sensitivity->LOD_LOQ ScanSpeed->Accuracy Improves for fast LC Linearity Linearity DynamicRange->Linearity

Caption: How analyzer features affect performance metrics.

Conclusion

The selection of a mass analyzer for this compound quantification depends on the specific requirements of the study.

  • Triple Quadrupole instruments, particularly in Multiple Reaction Monitoring (MRM) mode, are the gold standard for targeted quantification, offering excellent sensitivity and a wide linear dynamic range.

  • QTOF analyzers provide a balance of good sensitivity and high resolution, making them suitable for both quantification and qualitative analysis, such as metabolite identification.

  • Orbitrap mass spectrometers offer the highest resolution and mass accuracy, which is advantageous for complex matrix analysis and confident identification. They also provide excellent sensitivity.

For routine, high-throughput targeted quantification of this compound, a triple quadrupole instrument is often the most practical and cost-effective choice. For research applications that may require the identification of unknown metabolites in addition to quantification, QTOF and Orbitrap platforms offer greater flexibility and analytical power.

References

Safety Operating Guide

Safe Disposal of Cholesterol-13C2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical reagents are critical for ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Cholesterol-13C2, a stable, isotopically labeled compound.

A crucial aspect of handling this compound is understanding that it is labeled with Carbon-13, a stable, non-radioactive isotope.[1][2] Consequently, its disposal does not necessitate special precautions for radioactivity.[1][3] The disposal procedures are therefore governed by the chemical properties of cholesterol itself and should be handled as standard chemical waste.[1][3]

Key Disposal and Safety Information

To facilitate quick reference, the following table summarizes the essential safety and disposal information for this compound, based on the properties of cholesterol.

ParameterGuidelineCitations
Waste Classification Non-radioactive, standard chemical waste.[1][3]
Primary Hazard Not classified as a hazardous substance. May cause irritation upon contact with skin or eyes, and may be harmful if ingested in large quantities.[4][5]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat.[6][7]
Environmental Precautions Avoid release into the environment in large quantities. Do not allow the product to enter drains or waterways.[6][8]
Disposal Method Offer to a licensed professional waste disposal company. Dispose of in accordance with federal, state, and local environmental control regulations.[3][6]
Accidental Release Measures Sweep or vacuum up dry material, place it into a suitable disposal container, and avoid generating dust.[3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the decision-making process and actions required for the safe disposal of this compound waste from a laboratory setting.

Step 1: Waste Identification and Segregation

  • Confirm Identity: Ensure the waste material is indeed this compound and is not mixed with any radioactive materials.[3]

  • Segregation: Do not mix this compound waste with radioactive waste.[2] If it is mixed with other hazardous chemicals, the entire mixture must be treated according to the most hazardous component.[3]

Step 2: Waste Collection and Containerization

  • Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (e.g., gloves), and weighing papers in a dedicated, compatible solid waste container.[9]

  • Liquid Waste: If the this compound is in a solution, collect it in a container designated for non-halogenated organic waste, unless the solvent itself is halogenated.[9]

  • Container Requirements: Ensure all waste containers are sturdy, leak-proof, and have a secure lid to prevent spills.[10]

Step 3: Labeling

  • Clearly label the waste container with its contents. The label should include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "Waste this compound".[3][9]

    • If in a solution, list all components and their approximate concentrations.[9]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated and secure area, away from incompatible materials.[10]

  • Ensure the storage area has secondary containment for liquid waste to contain any potential leaks.[10]

Step 5: Disposal

  • Professional Disposal: Arrange for the waste to be collected and disposed of by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[3][6]

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations.[6]

Step 6: Disposal of Empty Containers

  • Decontamination: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., ethanol).[9][10]

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste.[9][10] Subsequent rinses can typically be disposed of down the drain, but always check with your institution's specific guidelines.[9]

  • Container Disposal: Once decontaminated, the container can often be disposed of as regular laboratory glass or plastic waste.

Disposal Workflow for this compound

G A Start: this compound Waste Generation B Is the waste mixed with radioactive material? A->B C Follow Radioactive Waste Disposal Protocol B->C Yes D Is the waste mixed with other hazardous chemicals? B->D No E Treat as most hazardous component D->E Yes F Collect in a labeled, sealed container D->F No E->F G Store in a designated, secure area F->G H Arrange for professional disposal (EHS) G->H I End H->I

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Cholesterol-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Cholesterol-13C2, a stable isotope-labeled compound. Adherence to these protocols will minimize risk and ensure the integrity of your research. While this compound is not classified as a hazardous substance, prudent laboratory practices should always be observed.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to prevent direct contact and inhalation of this compound, which is typically a white crystalline or powdered solid.[3][4]

Protective EquipmentSpecification and Use
Eye Protection Chemical safety glasses with side shields or goggles are required to protect against dust particles.[5][6]
Hand Protection Nitrile or other chemically resistant gloves should be worn to avoid skin contact.[3][6]
Body Protection A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[3][5]
Respiratory Protection A mask is recommended to prevent inhalation of dust, especially when handling the powder form.[5] In a well-ventilated area, this may not be strictly necessary, but it is good practice.

Operational and Disposal Plans

Proper handling, from receipt to disposal, is critical for maintaining a safe and compliant laboratory environment.

Handling and Storage:

  • Work in a well-ventilated area to prevent the accumulation of dust.[5] A chemical fume hood is recommended when handling larger quantities or if there is a risk of creating airborne dust.[3]

  • Avoid direct contact with eyes and skin, and prevent inhalation.[5]

  • Store in a tightly sealed container in a cool, dry place, away from direct sunlight and high temperatures.[1][5] For long-term stability, stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[7]

First Aid Procedures:

  • If on skin: Wash the affected area with plenty of water.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1]

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1]

  • If swallowed: Rinse the mouth with water. Call a poison center or physician if you feel unwell.[1]

Spill and Waste Management:

  • In case of a spill, wear appropriate PPE, including gloves, safety goggles, and a lab coat.[3]

  • Sweep up the spilled material, place it into a sealed container, and dispose of it as chemical waste.[1]

  • Clean the spill area with soap and water after the material has been collected.[3]

  • Waste containing this compound should be handled in accordance with local, state, and federal regulations for chemical waste.[3] As stable isotopes are not radioactive, no special precautions for radioactivity are necessary.[3]

Experimental Protocols

The primary use of this compound is as a tracer in metabolic research and drug development, leveraging its detectability by mass spectrometry and NMR spectroscopy.[8][9]

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound for use in cell culture or other experimental systems.

  • Pre-weighing Preparation: Before handling the powdered compound, ensure you are in a well-ventilated area, preferably a chemical fume hood, and are wearing the appropriate PPE.

  • Weighing: Carefully weigh the desired amount of this compound.

  • Solubilization: Cholesterol is soluble in many organic solvents.[1] Select an appropriate solvent based on your experimental needs and the solubility information provided by the supplier.

  • Storage: Once prepared, aliquot the solution into smaller volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

Visualizing the Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.

cluster_emergency Emergency Procedures A Preparation - Don appropriate PPE - Work in a ventilated area B Handling - Weighing - Solubilization A->B Proceed with caution C Experimentation - Cell culture, etc. B->C Use in experiments D Storage - Tightly sealed container - Cool, dry place B->D Store unused material F Disposal - Sealed container - Follow chemical waste regulations C->F Dispose of waste E Spill Cleanup - Wear PPE - Collect and containerize E->F Dispose of spill waste

Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholesterol-13C2
Reactant of Route 2
Cholesterol-13C2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.